molecular formula C12H14N2O3 B1301767 3-Nitro-4-(piperidin-1-yl)benzaldehyde CAS No. 39911-29-0

3-Nitro-4-(piperidin-1-yl)benzaldehyde

Cat. No.: B1301767
CAS No.: 39911-29-0
M. Wt: 234.25 g/mol
InChI Key: BNNMEAFYZHALEC-UHFFFAOYSA-N
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Description

3-Nitro-4-(piperidin-1-yl)benzaldehyde (CAS 39911-29-0) is a benzaldehyde derivative incorporating both a nitro and a piperidinyl substituent, making it a valuable chemical intermediate in organic synthesis and drug discovery research. This compound is of significant interest in medicinal chemistry, particularly as a precursor for the development of novel therapeutic agents. Recent research has demonstrated its utility as a key building block in the synthesis of 4-piperidine-based thiosemicarbazones, which are potent inhibitors of the dihydrofolate reductase (DHFR) enzyme . DHFR is a critical target in the treatment of cancer and infectious diseases, and the piperidine nucleus in this compound is known to interact effectively with enzyme active sites . With a molecular formula of C12H14N2O3 and a molecular weight of 234.26 g/mol, it is characterized by its yellow solid form and a melting point of 50-54°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that this chemical is air-sensitive and should be stored under inert conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNMEAFYZHALEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371817
Record name 3-Nitro-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39911-29-0
Record name 3-Nitro-4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39911-29-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a synthetic organic compound with the CAS number 39911-29-0.[1] It is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry. Its structure, featuring a nitro group ortho to a piperidine substituent on a benzaldehyde core, makes it a versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its significant role as a precursor in the development of dihydrofolate reductase (DHFR) inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point range of 48-50 °C. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 39911-29-0[1]
Molecular Formula C₁₂H₁₄N₂O₃[1]
Molecular Weight 234.25 g/mol [1]
Melting Point 48-50 °C

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below are the key spectral data with assignments.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~2830-2695MediumAldehyde C-HStretch
~1740-1720StrongAldehyde C=OStretch
~1550-1475StrongNitro N-OAsymmetric Stretch
~1360-1290StrongNitro N-OSymmetric Stretch
~1335-1250StrongAromatic Amine C-NStretch

Note: The IR data is predicted based on characteristic absorption peaks of the functional groups present.[2][3][4]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

m/zInterpretation
234[M]⁺ (Molecular Ion)
Further fragmentation data not available in search results

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nitration of 4-(piperidin-1-yl)benzaldehyde.

Materials:

  • 4-(piperidin-1-yl)benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • tert-Butyl methyl ether

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Petroleum ether

Procedure:

  • In a three-neck flask equipped with a thermometer and an addition funnel, cool a solution of concentrated sulfuric acid.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining a low temperature (not exceeding 10 °C) in an ice bath to create the nitrating mixture.[5]

  • Dissolve 4-(piperidin-1-yl)benzaldehyde in a suitable solvent and add it dropwise to the nitrating mixture, ensuring the temperature is kept constant at around 15 °C.[5]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[5]

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.[5]

  • Filter the yellow precipitate and wash it with cold water.[5]

  • Dissolve the crude product in tert-butyl methyl ether and wash with a 5% sodium bicarbonate solution.[5]

  • Dry the organic phase with sodium sulfate, filter, and evaporate the solvent under reduced pressure.[5]

  • Recrystallize the residue from a mixture of toluene and petroleum ether to obtain pure this compound.[5]

Synthesis of Thiosemicarbazone-based DHFR Inhibitors

This compound serves as a key starting material for the synthesis of thiosemicarbazone derivatives, which have shown potential as DHFR inhibitors.

Materials:

  • This compound

  • Substituted thiosemicarbazide

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted thiosemicarbazide to the solution.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Role in Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell growth. Inhibition of DHFR disrupts this pathway, leading to cell death, making it an important target for antimicrobial and anticancer therapies.

Thiosemicarbazones synthesized from this compound have been investigated as potent inhibitors of DHFR.[6][7][8] The piperidine moiety and the thiosemicarbazone scaffold of these molecules can interact with the active site of the DHFR enzyme, preventing the binding of its natural substrate, DHF.

DHFR Inhibition Pathway

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Binds to active site THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis, Amino Acid Synthesis THF->DNA_Synthesis Essential for DHFR->THF Catalyzes reduction Inhibitor Thiosemicarbazone Inhibitor Inhibitor->DHFR Blocks active site Cell_Death Cell Death DNA_Synthesis->Cell_Death Inhibition leads to Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_inhibitor_synthesis Synthesis of DHFR Inhibitor cluster_evaluation Biological Evaluation Start 4-(piperidin-1-yl)benzaldehyde Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Product1 This compound Nitration->Product1 Condensation Condensation (Ethanol, Reflux) Product1->Condensation Thiosemicarbazide Substituted Thiosemicarbazide Thiosemicarbazide->Condensation Product2 Thiosemicarbazone Derivative Condensation->Product2 DHFR_Assay DHFR Enzyme Inhibition Assay Product2->DHFR_Assay IC50 Determination of IC₅₀ DHFR_Assay->IC50

References

A Comprehensive Technical Guide to the Molecular Structure of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular structure, synthesis, and physicochemical properties of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. A versatile chemical intermediate, this compound is of significant interest in medicinal chemistry and organic synthesis. This document details its structural characterization through various spectroscopic methods, outlines experimental protocols for its synthesis and analysis, and discusses its application as a key building block for novel therapeutic agents. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound, identified by CAS number 39911-29-0, is a substituted benzaldehyde derivative featuring both a nitro group and a piperidinyl substituent on the aromatic ring.[1] This unique combination of an electron-withdrawing group (nitro) and an electron-donating group (piperidine) imparts specific chemical reactivity and makes it a valuable precursor in the synthesis of more complex molecules.[1] Its primary utility is found in the field of medicinal chemistry, where it serves as a foundational scaffold for developing novel compounds, including potent inhibitors of enzymes like dihydrofolate reductase (DHFR), a critical target in cancer and infectious disease therapy.[1] This guide aims to be a central resource for scientists working with this compound.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a benzene ring substituted with an aldehyde group at position 1, a piperidin-1-yl group at position 4, and a nitro group at position 3. The compound is typically a yellow solid and is known to be air-sensitive, necessitating storage under inert conditions.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference
IUPAC Name 3-nitro-4-piperidin-1-ylbenzaldehyde[2]
CAS Number 39911-29-0[1][3][4]
Molecular Formula C₁₂H₁₄N₂O₃[1][2][3][4]
Molecular Weight 234.25 g/mol [1][2][3][4]
Exact Mass 234.10044231 Da[2][3]
Appearance Yellow Solid[1]
Melting Point 48-54 °C[1][3][5]
Boiling Point 408.6 ± 40.0 °C (Predicted)[3]
Density 1.264 ± 0.06 g/cm³[3]
InChI Key BNNMEAFYZHALEC-UHFFFAOYSA-N[1][3]

Synthesis and Purification

The most common and well-established method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of its precursor, 4-(piperidin-1-yl)benzaldehyde.[1]

Reaction Mechanism

The synthesis relies on the directing effects of the substituents on the benzene ring. The piperidin-1-yl group is a strongly activating, ortho-, para-director due to the lone pair on the nitrogen atom. Conversely, the aldehyde group is a deactivating, meta-director. The nitration is therefore directed to the position that is ortho to the activating piperidinyl group and meta to the deactivating aldehyde group, which is the 3-position.[1] Precise control of reaction conditions, such as temperature and the ratio of nitrating agents, is crucial to maximize the yield of the desired 3-nitro isomer.[1]

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_purification Purification cluster_product Final Product A 4-(Piperidin-1-yl)benzaldehyde C Electrophilic Aromatic Substitution (Nitration) A->C B Concentrated Nitric Acid (HNO₃) + Concentrated Sulfuric Acid (H₂SO₄) B->C Generates NO₂⁺ electrophile D Recrystallization or Column Chromatography C->D Crude Product E This compound D->E High Purity

Figure 1: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

Materials:

  • 4-(piperidin-1-yl)benzaldehyde

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(piperidin-1-yl)benzaldehyde in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to maintain a temperature between 0-5 °C.

  • Slowly add a pre-cooled nitrating mixture (a stoichiometric amount of concentrated nitric acid in concentrated sulfuric acid) dropwise to the solution while stirring vigorously. The temperature must be carefully maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at low temperature.

  • Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

  • Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.[1]

Spectroscopic Characterization

Structural verification of this compound is achieved through a combination of spectroscopic techniques.

Table 2: Summary of Characteristic Spectroscopic Data

TechniqueFunctional Group / ProtonCharacteristic Signal / FrequencyReference
¹H NMR Aldehyde (-CHO)~ δ 9.7 ppm (singlet)[1]
Aromatic (Ar-H)~ δ 7.0 - 8.5 ppm (multiplets)[1]
Piperidine (-CH₂-N-Ar)Upfield region (distinct signals)
Piperidine (-CH₂-)Upfield region (distinct signals)[1]
¹³C NMR Carbonyl (C=O)Highly deshielded, downfield[1]
Aromatic (C-NO₂)Influenced by electron-withdrawing group[1]
Aromatic (C-N)Influenced by electron-donating group[1]
Piperidine (-CH₂-)Aliphatic region[1]
IR Spectroscopy Aldehyde (C=O stretch)~ 1680-1700 cm⁻¹[1][6]
Nitro (N-O asymmetric stretch)~ 1550-1475 cm⁻¹[1][6]
Nitro (N-O symmetric stretch)~ 1365-1290 cm⁻¹[1][6]
Aromatic C-N stretch~ 1260-1330 cm⁻¹[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR are crucial for confirming the molecular structure.[1]

  • ¹H NMR: The spectrum is characterized by a highly deshielded singlet for the aldehyde proton around δ 9.7 ppm.[1] The aromatic region will show signals for the three protons on the benzene ring, with their chemical shifts influenced by the opposing electronic effects of the nitro and piperidinyl groups. The protons of the piperidine ring appear in the upfield aliphatic region.[1]

  • ¹³C NMR: The carbonyl carbon of the aldehyde is the most deshielded signal. The aromatic carbons show distinct shifts based on their proximity to the electron-withdrawing nitro group and the electron-donating piperidinyl group. The methylene carbons of the piperidine ring are observed in the typical aliphatic range.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.[1] The strong absorption band for the aldehyde carbonyl (C=O) stretch is prominent. Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also key identifiers. The C-N stretching vibration of the piperidinyl group attached to the aromatic ring is also observable.[1]

Experimental Protocols: Characterization

General Procedure for NMR Analysis:

  • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-resolution spectra for analysis of chemical shifts (δ) and coupling constants (J).

General Procedure for FTIR Analysis:

  • Record the IR spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

  • For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Scan the sample over the range of 4000-400 cm⁻¹ and analyze the resulting spectrum for characteristic absorption bands corresponding to the compound's functional groups.

Applications in Drug Development

This compound is a valuable intermediate, primarily in the synthesis of biologically active molecules. Its aldehyde functional group is readily converted into other functionalities, such as imines or hydrazones. A notable application is in the synthesis of 4-piperidine-based thiosemicarbazones, which have been investigated as potent inhibitors of dihydrofolate reductase (DHFR).[1]

G A This compound (Key Precursor) C Condensation Reaction A->C B Thiosemicarbazide Derivatives B->C D Piperidine-based Thiosemicarbazones (Final Compounds) C->D E Dihydrofolate Reductase (DHFR) Inhibitors D->E Biological Activity

Figure 2: Logical relationship showing the role of the title compound as a precursor in synthesizing DHFR inhibitors.

The piperidine nucleus is known to interact effectively with enzyme active sites, and its combination with the thiosemicarbazone moiety can lead to compounds with significant therapeutic potential.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P317.[2]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is air-sensitive and should be stored under an inert atmosphere.[1]

Conclusion

This compound is a well-characterized organic compound with significant utility as a synthetic intermediate in medicinal chemistry and drug discovery. Its molecular structure, defined by the strategic placement of aldehyde, nitro, and piperidinyl groups, allows for versatile chemical transformations. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and a summary of the spectroscopic data essential for its identification and characterization. For researchers in drug development, this compound represents a key starting material for the synthesis of novel therapeutic agents with promising biological activities.

References

An In-depth Technical Guide on the Physical Properties of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde, with the chemical formula C12H14N2O3, is a benzaldehyde derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, incorporating both a nitro group and a piperidinyl substituent, makes it a valuable intermediate, particularly as a precursor for the development of novel therapeutic agents.[1] Notably, it serves as a key building block in the synthesis of 4-piperidine-based thiosemicarbazones, which have been identified as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a critical target in cancer and infectious disease therapy.[1] This document provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Core Physical and Chemical Properties

The compound is typically characterized as a yellow solid.[1] It is noted to be air-sensitive and should be stored under inert conditions to maintain its stability.[1]

Data Presentation: Summary of Physical Properties

PropertyValueSource
Molecular Formula C12H14N2O3[1][2][3]
Molecular Weight 234.25 g/mol [1][2][3]
Exact Mass 234.10044231 Da[2][4]
Appearance Yellow solid form[1]
Melting Point 48-54 °C[1][4]
Boiling Point (Predicted) 408.6 ± 40.0 °C[4]
Density (Predicted) 1.264 ± 0.06 g/cm³[4]
pKa (Predicted) 1.44 ± 0.40[4]
CAS Number 39911-29-0[1][2][3]

Experimental Protocols

Synthesis of this compound

A common and well-established method for the synthesis of this compound is through the direct nitration of 4-(piperidin-1-yl)benzaldehyde.[1] This process is an electrophilic aromatic substitution reaction that requires careful control of conditions to ensure selective nitration at the desired position.[1]

Methodology:

  • Preparation of Nitrating Mixture: A nitrating mixture is prepared using concentrated nitric acid and sulfuric acid.[1]

  • Reaction: 4-(piperidin-1-yl)benzaldehyde is added to the nitrating mixture. The piperidin-1-yl group acts as a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. Consequently, the nitration is directed to the 3-position, which is ortho to the piperidin-1-yl group and meta to the aldehyde group.[1]

  • Condition Optimization: It is crucial to optimize reaction conditions, such as temperature and reaction time, to maximize the yield of the 3-nitro isomer and minimize the formation of unwanted byproducts.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural verification of this compound.[1]

¹H NMR Spectroscopy (Predicted): [1]

  • Aldehyde Proton: A singlet is expected in the downfield region, around δ 9.7 ppm, due to the strong deshielding effect of the carbonyl group.[1]

  • Aromatic Protons: Signals corresponding to the three protons on the benzene ring would be observed. The proton at the 5-position, situated between the nitro and aldehyde groups, is expected to be the most deshielded.[1]

  • Piperidine Protons: These protons would appear in the upfield region, with distinct signals for the axial and equatorial protons adjacent to the nitrogen and the other methylene groups.[1]

¹³C NMR Spectroscopy (Predicted): [1]

  • Carbonyl Carbon: This carbon from the aldehyde group would be highly deshielded and appear significantly downfield.[1]

  • Aromatic Carbons: The chemical shifts of these carbons are influenced by the electron-withdrawing nitro group and the electron-donating piperidinyl group.[1]

  • Piperidine Carbons: The methylene carbons of the piperidine ring would show characteristic signals in the aliphatic region.[1]

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for its application in drug discovery.

G cluster_synthesis Synthesis Workflow start 4-(piperidin-1-yl)benzaldehyde reagents Nitrating Mixture (HNO₃ + H₂SO₄) start->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: Synthetic pathway for this compound.

G cluster_application Drug Discovery Application precursor This compound synthesis_step Synthesis of Thiosemicarbazones precursor->synthesis_step Key Building Block inhibitors Potent DHFR Inhibitors synthesis_step->inhibitors application Therapeutic Agents for Cancer & Infectious Diseases inhibitors->application Leads to

Caption: Conceptual application in drug discovery.

References

Solubility of 3-Nitro-4-(piperidin-1-yl)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a synthetic aromatic compound with the chemical formula C₁₂H₁₄N₂O₃. It is characterized by a benzaldehyde core substituted with a nitro group at the meta position and a piperidinyl group at the para position relative to the aldehyde. This compound serves as a valuable intermediate in organic synthesis.[1] Notably, it is a key precursor in the development of novel therapeutic agents, including 4-piperidine-based thiosemicarbazones, which have shown potential as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme.[1] DHFR is a critical target in the therapeutic areas of cancer and infectious diseases.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₃[1][2][3][4]
Molecular Weight 234.25 g/mol [1][2][3][4]
CAS Number 39911-29-0[1][3][4]
Appearance Yellow solid[1]
Melting Point 48-54 °C[1][3]
Boiling Point (Predicted) 408.6 ± 40.0 °C[3]
Density (Predicted) 1.264 ± 0.06 g/cm³[3]

Solubility Data

Extensive searches for quantitative solubility data for this compound in various organic and inorganic solvents did not yield specific experimental values. While information on related compounds like 3-nitrobenzaldehyde and 4-nitrobenzaldehyde is available, indicating their solubility in common organic solvents increases with temperature, no such detailed studies were found for the title compound.[5][6][7] The presence of both a polar nitro group and a non-polar piperidinyl group suggests a complex solubility profile that would be influenced by solvent polarity, temperature, and hydrogen bonding capabilities.

Experimental Protocols

Detailed experimental protocols for the determination of the solubility of this compound are not available in the public domain. However, a general methodology for determining the solubility of similar aromatic aldehydes, such as 3-nitrobenzaldehyde, involves the isothermal dissolution equilibrium method followed by analysis using high-performance liquid chromatography (HPLC).[5]

A generalized workflow for such an experiment is outlined below.

G General Workflow for Solubility Determination A Solid-Liquid Equilibrium Preparation B Isothermal Shaking/ Stirring at Controlled Temperature A->B Incubate C Sample Filtration (e.g., 0.45 µm syringe filter) B->C Separate solid/liquid D Dilution of Saturated Solution C->D Prepare for analysis E Quantitative Analysis (e.g., HPLC) D->E Analyze concentration F Data Processing and Solubility Calculation E->F Calculate results

Caption: A generalized experimental workflow for determining compound solubility.

Synthesis and Reactivity

This compound is typically synthesized via the nitration of 4-(piperidin-1-yl)benzaldehyde.[1] This electrophilic aromatic substitution is directed to the 3-position due to the ortho, para-directing effect of the activating piperidin-1-yl group and the meta-directing effect of the benzaldehyde group.[1] The reaction is commonly carried out using a mixture of concentrated nitric and sulfuric acids, with careful temperature control to ensure selectivity.[1] Purification of the product is generally achieved through recrystallization or column chromatography.[1]

The logical relationship for the synthesis is depicted in the following diagram.

G Synthetic Pathway of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-(piperidin-1-yl)benzaldehyde C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D This compound C->D

Caption: Synthetic route to this compound.

Conclusion

While this compound is a compound of significant interest in medicinal chemistry, there is a notable lack of publicly available quantitative solubility data. The information presented here summarizes its known physicochemical properties and synthetic route. Further experimental studies are required to systematically determine its solubility in a range of solvents, which would be invaluable for its application in drug discovery and process chemistry.

References

A Technical Guide to the Spectral Analysis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-Nitro-4-(piperidin-1-yl)benzaldehyde (CAS No: 39911-29-0).[1][2] This compound, with a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of approximately 234.25 g/mol , is a key intermediate in organic synthesis and drug discovery.[1][2] It is recognized for its role as a building block for potent enzyme inhibitors, making its structural verification paramount.[1]

This document details the expected spectral characteristics based on its structure, provides generalized experimental protocols for acquiring this data, and presents logical workflows for these analytical processes.

Data Presentation: Predicted Spectral Data

While a complete set of experimentally verified spectral data is not publicly available in the searched literature, the following tables summarize the predicted and expected values based on the compound's structure and data from analogous molecules like 3-nitrobenzaldehyde.[3] These tables serve as a reference for researchers seeking to verify the synthesis and purity of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
~9.8 - 10.1Singlet (s)1HAldehyde (-CHO)Expected to be significantly downfield due to the strong deshielding effect of the carbonyl group.[3]
~8.1 - 8.4Doublet (d)1HAromatic H-2Ortho to the aldehyde and meta to the nitro group.
~7.8 - 8.0Doublet of Doublets (dd)1HAromatic H-6Ortho to the donating piperidinyl group and meta to the aldehyde.
~7.1 - 7.3Doublet (d)1HAromatic H-5Ortho to both the nitro and piperidinyl groups.
~3.2 - 3.5Triplet (t) or Multiplet (m)4HPiperidine (-CH₂-N-Ar)Protons on carbons adjacent to the nitrogen atom.
~1.6 - 1.9Multiplet (m)6HPiperidine (-CH₂-)Remaining methylene protons of the piperidine ring.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ ppm)AssignmentNotes
~189 - 193Aldehyde (C=O)The carbonyl carbon is highly deshielded and appears significantly downfield.[3]
~155 - 160Aromatic (C-N)Carbon atom directly attached to the electron-donating piperidinyl group.
~148 - 152Aromatic (C-NO₂)Carbon atom directly attached to the electron-withdrawing nitro group.
~135 - 140Aromatic (C-CHO)Quaternary carbon attached to the aldehyde group.
~130 - 134Aromatic (CH)Aromatic methine carbons.
~120 - 128Aromatic (CH)Aromatic methine carbons.
~115 - 120Aromatic (CH)Aromatic methine carbons.
~50 - 55Piperidine (-CH₂-N)Carbon atoms adjacent to the nitrogen.
~24 - 27Piperidine (-CH₂-)Remaining methylene carbons of the piperidine ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2930 - 2850MediumC-H Stretch (Aliphatic - Piperidine)
~2820, ~2720MediumC-H Stretch (Aldehyde)
~1690 - 1710StrongC=O Stretch (Aromatic Aldehyde)
~1580 - 1600Medium-StrongC=C Stretch (Aromatic Ring)
~1510 - 1550StrongN-O Asymmetric Stretch (Nitro Group)
~1340 - 1370StrongN-O Symmetric Stretch (Nitro Group)
~1260 - 1330MediumC-N Stretch (Aryl-Amine)[1]

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

m/z ValueAssignmentNotes
~234.10[M]⁺ or [M+H]⁺Molecular ion or protonated molecular ion corresponding to the exact mass of C₁₂H₁₄N₂O₃.[4]
~233[M-H]⁺Loss of the aldehydic proton.
~205[M-CHO]⁺Loss of the formyl group.
~188[M-NO₂]⁺Loss of the nitro group.

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data. Instrument-specific parameters may require optimization.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not provided by the solvent manufacturer.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

This protocol describes the KBr (potassium bromide) pressed pellet method for solid samples.

  • Sample Preparation:

    • Place approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr powder into an agate mortar.[5]

    • Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.[5]

    • Transfer the powder into a pellet-forming die.

    • Place the die into a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent pellet.[5]

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), suitable for non-volatile organic compounds.

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform serial dilutions to obtain a final concentration in the low µg/mL to ng/mL range.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Data Acquisition:

    • Liquid Chromatography (LC): Inject a small volume (1-10 µL) of the sample onto a C18 reverse-phase column. Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS): The eluent from the LC is directed into the mass spectrometer source.

    • Use Electrospray Ionization (ESI) in positive ion mode.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion [M+H]⁺.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the logical workflows for the described experimental techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectra (1H, 13C, etc.) lock->acquire process Fourier Transform & Phasing acquire->process integrate Integrate & Calibrate process->integrate analyze Assign Peaks & Analyze Coupling integrate->analyze IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition cluster_proc Data Analysis mix Mix Sample (1-2 mg) with KBr grind Grind to Homogeneous Powder mix->grind press Press into Transparent Pellet grind->press bg Acquire Background Spectrum press->bg sample Acquire Sample Spectrum bg->sample process Process Spectrum (Baseline Correction) sample->process analyze Identify Characteristic Bands process->analyze assign Assign Bands to Functional Groups analyze->assign MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation dissolve Dissolve Sample in Solvent dilute Dilute to Final Concentration dissolve->dilute filtrate Filter into Autosampler Vial dilute->filtrate inject Inject onto LC Column filtrate->inject separate Chromatographic Separation inject->separate ionize Ionize (ESI) separate->ionize detect Detect Ions (MS Full Scan & MS/MS) ionize->detect process Process Chromatogram & Spectra detect->process identify Identify Molecular Ion Peak process->identify analyze Analyze Fragmentation Pattern identify->analyze

References

1H NMR spectrum of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 1H NMR Spectrum of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of this compound, a key intermediate in medicinal chemistry and drug development.[1] With a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol , this compound's structure presents a unique combination of substituents on a benzaldehyde core, leading to a distinctive and informative 1H NMR spectrum.[2][3] This document serves as a technical resource for researchers, offering a detailed interpretation of the predicted spectrum, a robust experimental protocol for its acquisition, and an explanation of the underlying chemical principles.

Molecular Structure and Predicted Proton Environments

The structural integrity of a synthesized compound is primarily verified through spectroscopic methods, with NMR being the cornerstone for elucidation in solution.[1] The structure of this compound features three distinct regions for 1H NMR analysis: the aldehydic region, the aromatic region, and the aliphatic (piperidinyl) region. The interplay between the electron-withdrawing aldehyde (-CHO) and nitro (-NO₂) groups, and the electron-donating piperidinyl group, governs the precise chemical shifts of the aromatic protons.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontsize=10];

}

Figure 1: Structure of this compound with proton labels.

Detailed 1H NMR Spectral Interpretation (Predicted)

Aldehydic Proton (H-CHO)
  • Predicted Chemical Shift (δ): 9.8 - 9.9 ppm

  • Integration: 1H

  • Multiplicity: Singlet (s)

Causality: The aldehyde proton is the most deshielded proton in the molecule. This is due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl (C=O) group.[4] For comparison, the aldehyde proton in benzaldehyde appears around δ 10.0 ppm, while in 3-nitrobenzaldehyde it is further downfield at δ 10.13 ppm due to the combined deshielding of the nitro and carbonyl groups.[4][5] However, the potent electron-donating piperidinyl group at the para position increases electron density throughout the ring system, which provides a slight shielding effect relative to 3-nitrobenzaldehyde, shifting the peak slightly upfield to the predicted 9.8-9.9 ppm range.

Aromatic Protons (H-2, H-5, H-6)

The aromatic region will display signals for three distinct protons, with chemical shifts dictated by their position relative to the three substituents.

  • Proton H-2 (ortho to -CHO, meta to -NO₂):

    • Predicted Chemical Shift (δ): 8.0 - 8.1 ppm

    • Integration: 1H

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~2.0 Hz (meta coupling to H-6) Causality: This proton is ortho to the strongly electron-withdrawing aldehyde group, placing it significantly downfield. It experiences a weak meta-coupling (⁴J) to H-6, resulting in a sharp doublet.

  • Proton H-6 (ortho to -CHO, meta to piperidinyl):

    • Predicted Chemical Shift (δ): 7.8 - 7.9 ppm

    • Integration: 1H

    • Multiplicity: Doublet of doublets (dd)

    • Coupling Constants (J): ~8.5-9.0 Hz (ortho coupling to H-5) and ~2.0 Hz (meta coupling to H-2) Causality: H-6 is ortho to the aldehyde group but also meta to the electron-donating piperidinyl group, resulting in a slightly less deshielded position compared to H-2. It exhibits a large ortho-coupling (³J) to H-5 and a smaller meta-coupling to H-2.

  • Proton H-5 (ortho to piperidinyl, meta to -CHO):

    • Predicted Chemical Shift (δ): 7.0 - 7.1 ppm

    • Integration: 1H

    • Multiplicity: Doublet (d)

    • Coupling Constant (J): ~8.5-9.0 Hz (ortho coupling to H-6) Causality: This proton is the most shielded of the aromatic protons. It is ortho to the strongly electron-donating piperidinyl group, which significantly increases electron density at this position, shifting its signal upfield. It shows a clear doublet due to ortho-coupling with H-6.

Aliphatic Piperidinyl Protons (Hα, Hβ, Hγ)

The ten protons of the piperidine ring will appear in the upfield, aliphatic region of the spectrum. Due to the chair conformation of the piperidine ring, the signals are often broad or complex multiplets at room temperature.

  • Protons Hα (adjacent to Nitrogen):

    • Predicted Chemical Shift (δ): 3.2 - 3.4 ppm

    • Integration: 4H

    • Multiplicity: Broad multiplet (m) Causality: These protons are directly attached to carbons bonded to the electronegative nitrogen atom, causing them to be the most deshielded of the aliphatic protons.

  • Protons Hβ and Hγ (remote from Nitrogen):

    • Predicted Chemical Shift (δ): 1.6 - 1.8 ppm

    • Integration: 6H

    • Multiplicity: Broad multiplet (m) Causality: These protons are further from the influence of the nitrogen and the aromatic ring, and thus resonate in the typical aliphatic C-H region. The signals for Hβ and Hγ often overlap into a single, complex multiplet.

Summary of Predicted 1H NMR Data

The following table summarizes the predicted spectral data for this compound in CDCl₃.

Proton LabelPredicted δ (ppm)IntegrationMultiplicityCoupling Constant(s), J (Hz)
H-CHO9.8 - 9.91Hs-
H-28.0 - 8.11HdJ₂‚₆ ≈ 2.0
H-67.8 - 7.91HddJ₆‚₅ ≈ 8.5-9.0, J₆‚₂ ≈ 2.0
H-57.0 - 7.11HdJ₅‚₆ ≈ 8.5-9.0
3.2 - 3.44Hm-
Hβ, Hγ1.6 - 1.86Hm-

Self-Validating Experimental Protocol for 1H NMR Analysis

To obtain high-quality, reproducible data for structural confirmation, adherence to a standardized protocol is paramount. This protocol is designed to be self-validating by ensuring sample purity, instrument calibration, and proper data processing.

dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];

}

Figure 2: Standardized workflow for acquiring a high-resolution 1H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound. The sample should be a dry, yellow solid.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry glass vial.

    • Add a small drop of tetramethylsilane (TMS) to serve as the internal standard for chemical shift referencing (δ = 0.0 ppm).

    • Transfer the resulting solution into a 5 mm NMR tube, ensuring a minimum liquid height of 4-5 cm to be within the detector coil range.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal from the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field during acquisition.

    • Shim the magnetic field by adjusting the shim coils. The goal is to maximize the field homogeneity, which is validated by observing a sharp, symmetrical solvent peak with minimal distortion.

  • Data Acquisition:

    • Set appropriate acquisition parameters for a quantitative 1H spectrum. Key parameters include:

      • Pulse Angle: A 30° or 45° pulse is typical to avoid saturation.

      • Acquisition Time: 2-4 seconds to ensure good resolution.

      • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is essential to allow for full proton relaxation, ensuring that peak integrations are accurate.

      • Number of Scans: 16 to 64 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

    • Initiate the acquisition to collect the Free Induction Decay (FID) signal.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Apply a baseline correction algorithm to remove any remaining baseline distortions.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

    • Integrate all signals. The relative integration values should correspond to the number of protons responsible for each signal (e.g., 1:1:1:4:6).

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Conclusion

The provides a wealth of structural information that is readily interpretable. The distinct signals for the aldehydic, aromatic, and aliphatic protons, each influenced by the unique electronic environment created by the substituents, allow for unambiguous confirmation of the molecule's identity. By following the detailed protocol outlined in this guide, researchers can reliably obtain high-quality spectra for this and related compounds, ensuring data integrity and advancing their research in drug discovery and organic synthesis.

References

13C NMR assignment for 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Assignment of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This guide offers a comprehensive analysis and predicted assignment of the ¹³C NMR spectrum for this compound, a substituted aromatic compound with significant interest in medicinal chemistry and organic synthesis. The presence of three distinct substituents on the benzaldehyde core—a strongly electron-withdrawing nitro group, a moderately electron-withdrawing aldehyde group, and an electron-donating piperidinyl group—creates a unique electronic environment, making the precise assignment of its ¹³C NMR signals a non-trivial and instructive exercise. This document will detail the predicted chemical shifts for each carbon atom, underpinned by a thorough discussion of substituent effects and referencing established NMR principles.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR assignments, the carbon atoms of this compound are numbered as illustrated in the diagram below.

Figure 1: Molecular structure and carbon numbering scheme for this compound.

Predicted ¹³C NMR Chemical Shift Assignments

The prediction of ¹³C NMR chemical shifts is based on the principle of additivity of substituent chemical shifts (SCS) and an understanding of the electronic effects (inductive and resonance) exerted by each substituent on the benzene ring and the piperidinyl moiety.

Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the interplay of the electron-donating piperidinyl group and the electron-withdrawing nitro and aldehyde groups.

  • C1 (ipso- to aldehyde): This carbon is attached to the electron-withdrawing aldehyde group, which will cause a downfield shift. The base value for benzene is approximately 128.5 ppm. The aldehyde group typically shifts the ipso carbon downfield. We predict this signal to be in the range of 136-139 ppm .

  • C2 and C6: These carbons are ortho and meta to the other substituents, respectively. C2 is ortho to the aldehyde group and meta to the piperidinyl group. C6 is ortho to the aldehyde group and meta to the nitro group. Due to the electron-withdrawing nature of the aldehyde and nitro groups, both C2 and C6 will be deshielded. However, their chemical environments are not identical, and they are expected to have distinct signals. C6 will likely be more deshielded due to the proximity of the nitro group. We predict C2 to be in the range of 129-132 ppm and C6 in the range of 134-137 ppm .

  • C3 (ipso- to nitro): This carbon is directly attached to the strongly electron-withdrawing nitro group, leading to significant deshielding. The ipso-carbon attached to a nitro group typically appears in the range of 145-150 ppm[1]. Therefore, C3 is predicted to be in the range of 147-150 ppm .

  • C4 (ipso- to piperidinyl): This carbon is attached to the electron-donating piperidinyl group. The nitrogen atom's lone pair can donate electron density to the aromatic ring through resonance, causing an upfield shift (shielding) of the ipso-carbon. We predict this signal to be in the range of 150-155 ppm . The deshielding effect from the adjacent nitro group will also influence this shift.

  • C5: This carbon is ortho to the piperidinyl group and meta to the aldehyde and nitro groups. The electron-donating effect of the piperidinyl group will cause some shielding at the ortho position. We predict this signal to be in the range of 115-120 ppm .

Aldehyde Carbon (C7)

The carbonyl carbon of an aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl bond. For aromatic aldehydes, this signal typically appears in the range of 190-200 ppm[2][3]. Therefore, C7 is predicted to be in the range of 190-195 ppm .

Piperidinyl Carbons (Cα, Cβ, Cγ)

The chemical shifts of the piperidine ring carbons are influenced by their proximity to the nitrogen atom and the electronic effects of the N-aryl substituent.

  • Cα (alpha-carbons): These two carbons are directly attached to the nitrogen atom and are thus the most deshielded of the piperidinyl carbons. In N-arylpiperidines, the α-carbons typically resonate in the range of 50-55 ppm. We predict the signal for Cα to be in the range of 52-56 ppm .

  • Cβ (beta-carbons): These two carbons are one bond further from the nitrogen atom. Their chemical shift is expected to be further upfield compared to the α-carbons. A typical range for the β-carbons in N-substituted piperidines is 25-30 ppm. We predict the signal for Cβ to be in the range of 25-28 ppm .

  • Cγ (gamma-carbon): This carbon is the furthest from the nitrogen atom and is expected to be the most shielded of the piperidinyl carbons. Its chemical shift is generally observed in the range of 23-26 ppm. We predict the signal for Cγ to be in the range of 23-26 ppm .

Summary of Predicted ¹³C NMR Assignments

The predicted chemical shifts for all unique carbon atoms in this compound are summarized in the table below.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹H-coupled spectrum)
C7 (CHO)190-195d
C4150-155s
C3147-150s
C1136-139s
C6134-137d
C2129-132d
C5115-120d
52-56t
25-28t
23-26t

Table 1: Predicted ¹³C NMR chemical shifts and expected multiplicities for this compound.

Experimental Protocol for ¹³C NMR Spectral Acquisition

The following is a generalized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters (for a 400 MHz Spectrometer)
  • Nucleus: ¹³C

  • Frequency: Approximately 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-220 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

  • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C)

Advanced NMR Techniques for Structural Verification

To unequivocally confirm the predicted assignments, a suite of two-dimensional (2D) NMR experiments should be employed.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT spectroscopy is invaluable for determining the number of protons attached to each carbon atom.[4][5][6][7][8]

  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows signals for only CH carbons.

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

By comparing the standard ¹³C spectrum with the DEPT spectra, the signals for the aromatic CH carbons (C2, C5, C6) and the piperidinyl CH₂ carbons (Cα, Cβ, Cγ) can be definitively identified. Quaternary carbons (C1, C3, C4) will be absent in all DEPT spectra.

G cluster_0 1D NMR Experiments cluster_1 2D NMR Experiments cluster_2 Spectral Assignment Standard 13C NMR Standard 13C NMR DEPT-45 DEPT-45 Standard 13C NMR->DEPT-45 DEPT-90 DEPT-90 Standard 13C NMR->DEPT-90 DEPT-135 DEPT-135 Standard 13C NMR->DEPT-135 HMQC/HSQC HMQC/HSQC Standard 13C NMR->HMQC/HSQC Assignment Final 13C Assignments DEPT-135->Assignment HMBC HMBC HMQC/HSQC->HMBC

Figure 2: Workflow for comprehensive ¹³C NMR assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence)

These 2D experiments correlate the chemical shifts of carbons with their directly attached protons.[9][10][11] This would allow for the unambiguous assignment of each protonated carbon by identifying the corresponding proton signal in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between carbons and protons that are two or three bonds apart.[9][10][11][12][13] This is particularly useful for assigning quaternary carbons, which do not have directly attached protons. For instance, the aldehyde proton (on C7) should show a correlation to C1. The protons on C2 and C6 should show correlations to C1, C3, and C4, helping to confirm their assignments.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to exhibit eleven distinct signals, reflecting the asymmetry of the molecule. The chemical shifts are governed by the complex interplay of the electronic properties of the aldehyde, nitro, and piperidinyl substituents. While the predictions provided in this guide are based on well-established principles of NMR spectroscopy, definitive assignment requires a comprehensive suite of 1D and 2D NMR experiments. The methodologies and predicted values herein serve as a robust framework for researchers and scientists engaged in the synthesis and characterization of this and structurally related compounds.

References

  • Nanalysis Corp. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Fiveable. DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C DEPT (Distortionless Enhancement by Polarization Transfer). Retrieved from [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

  • Scribd. HMQC and HMBC. Retrieved from [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]_ aldehydes_ketones_aromatic.htm

  • Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • SpectraBase. Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • Canadian Journal of Chemistry. The 13C nmr spectra of C-nitrosoarenes. Retrieved from [Link]

  • ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]

  • Wired Chemist. Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]

  • University of Puget Sound. 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

  • Veer Narmad South Gujarat University. 13C NMR spectroscopy. Retrieved from [Link]

  • University of Regensburg. Chemical shifts. Retrieved from [Link]

  • The Journal of Chemical Physics. Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • ResearchGate. The numbering system used in piperine derivatives for 1 H and 13 C NMR analysis. Retrieved from [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

  • University of Wisconsin-Madison. 13C-NMR. Retrieved from [Link]

Sources

mass spectrum fragmentation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrum Fragmentation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Foreword: Decoding Molecular Fingerprints

In the landscape of modern drug discovery and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The ability to precisely determine a compound's mass and deduce its structure from fragmentation patterns is fundamental to confirming identity, identifying impurities, and understanding metabolic pathways. This guide provides a specialized, in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: 234.25 g/mol ).[1][2][3]

Our objective extends beyond a mere cataloging of spectral peaks. We will dissect the fragmentation logic, exploring the interplay between the molecule's distinct functional groups—the aromatic aldehyde, the ortho-nitro substituent, and the piperidine moiety. This document is structured to provide researchers, scientists, and drug development professionals with a predictive framework and a practical experimental approach, grounded in the principles of chemical reactivity and ion stability.

The Architecture of Fragmentation: A Predictive Analysis

Under electron ionization (EI), a molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion (M•⁺).[4] This radical cation is unstable and rapidly undergoes a series of fragmentation and rearrangement reactions to yield a unique pattern of daughter ions. The most stable molecular ions are typically derived from aromatic and conjugated systems.[5] For this compound, the molecular ion peak is expected at an m/z of 234.

The fragmentation cascade is not random; it is governed by the inherent chemical properties of the functional groups present. We will explore the primary fragmentation pathways driven by the aldehyde, nitro, and piperidine groups.

Pathway A: Fragmentation Driven by the Benzaldehyde Moiety

The aromatic aldehyde group provides predictable cleavage points adjacent to the carbonyl.[6]

  • Loss of a Hydrogen Radical (M-1): A very common fragmentation for aldehydes is the cleavage of the C-H bond of the aldehyde group, resulting in a stable acylium ion. This yields a prominent peak at m/z 233 .[7][8]

  • Loss of the Formyl Radical (M-29): Cleavage of the bond between the benzene ring and the carbonyl group results in the loss of the entire •CHO group (29 Da), leading to a fragment at m/z 205 .[7][8]

  • Loss of Carbon Monoxide (M-28): Following the initial loss of a hydrogen radical, the resulting acylium ion ([M-H]⁺) can subsequently lose a neutral carbon monoxide molecule (28 Da). This pathway would also lead to the ion at m/z 205 ([M-H-CO]⁺).

Pathway B: The Influence of the Nitro Group

Nitroaromatic compounds exhibit highly characteristic fragmentation patterns involving the nitro group itself.[9]

  • Loss of Nitrogen Dioxide (M-46): A major fragmentation pathway is the direct loss of a nitrogen dioxide radical (•NO₂, 46 Da) from the molecular ion. This produces a significant fragment ion at m/z 188 .[10]

  • Loss of Nitric Oxide (M-30): The molecular ion can also lose a neutral nitric oxide molecule (•NO, 30 Da), often involving a rearrangement, to produce an ion at m/z 204 .[10][11]

Pathway C: Piperidine Ring Fragmentation

The piperidine ring, as a cyclic amine, introduces several complex and diagnostic fragmentation routes. Alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom, is a dominant mechanism for amines as it leads to the formation of a stable iminium ion.[6][12]

  • Alpha-Cleavage and Ring Fission: The initial ionization can occur on the piperidine nitrogen. Subsequent α-cleavage within the ring can lead to the loss of various neutral fragments. A common loss from piperidine derivatives is C₂H₄ (ethylene, 28 Da) or C₃H₆ (propene, 42 Da) through ring-opening mechanisms.

  • Formation of a Stable Iminium Ion: A key fragmentation pathway for N-substituted piperidines is the cleavage of the C-N bond connecting the piperidine to the aromatic ring. However, a more dominant pathway often involves fragmentation of the piperidine ring itself, initiated by α-cleavage, to generate resonance-stabilized iminium cations.[12]

Pathway D: The "Ortho Effect" - A Proximity-Induced Rearrangement

The ortho positioning of the nitro and piperidine groups can facilitate unique rearrangement reactions, a phenomenon known as the "ortho effect."[13] In this case, an oxygen atom from the nitro group can abstract a hydrogen atom from one of the α-carbons of the piperidine ring via a six-membered transition state. This is followed by the elimination of a hydroxyl radical (•OH, 17 Da), leading to a characteristic fragment ion at m/z 217 .

The interplay of these pathways results in a complex but interpretable mass spectrum. The following diagram illustrates the primary proposed fragmentation routes from the molecular ion.

G cluster_aldehyde Aldehyde Fragmentation cluster_nitro Nitro Group Fragmentation cluster_piperidine Piperidine Fragmentation cluster_ortho Ortho Effect M Molecular Ion (M•⁺) m/z = 234 M_minus_H [M-H]⁺ m/z = 233 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z = 205 M->M_minus_CHO - •CHO M_minus_NO2 [M-NO₂]⁺ m/z = 188 M->M_minus_NO2 - •NO₂ M_minus_NO [M-NO]⁺ m/z = 204 M->M_minus_NO - •NO Piperidine_Fragments Piperidine Ring Fragments (e.g., via α-cleavage) M->Piperidine_Fragments Ring Fission M_minus_OH [M-OH]⁺ m/z = 217 M->M_minus_OH - •OH

Caption: Proposed EI fragmentation pathways for this compound.

Summary of Key Diagnostic Ions

The following table consolidates the predicted key fragment ions, their mass-to-charge ratio (m/z), and the fragmentation event that leads to their formation. This table serves as a quick reference for interpreting an acquired mass spectrum.

m/z ValueProposed Formula of IonSignificance and Fragmentation Pathway
234 [C₁₂H₁₄N₂O₃]•⁺Molecular Ion (M•⁺)
233 [C₁₂H₁₃N₂O₃]⁺Loss of a hydrogen radical (•H) from the aldehyde group.[6][7]
217 [C₁₂H₁₃N₂O₂]⁺Loss of a hydroxyl radical (•OH) via an "ortho effect" rearrangement.[13]
205 [C₁₁H₁₅N₂O₂]⁺Loss of a formyl radical (•CHO) from the aldehyde group.[8]
204 [C₁₂H₁₄N₁O₂]⁺Loss of nitric oxide (•NO) from the nitro group.[9][10]
188 [C₁₂H₁₄N₁O₁]⁺Loss of nitrogen dioxide (•NO₂) from the nitro group.[9][10]

Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis

This protocol outlines a robust, self-validating methodology for acquiring the electron ionization mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • Analyte: this compound, >97% purity

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS grade

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa

  • Pipettes: Calibrated micropipettes

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of DCM in a clean glass vial.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution by transferring 10 µL of the stock into 990 µL of DCM in an autosampler vial.

  • Solvent Blank: Prepare a vial containing only DCM to be run prior to the sample to ensure system cleanliness.

  • Validation Check: Ensure complete dissolution of the analyte. The solution should be clear.

Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

  • Gas Chromatograph (GC)

    • Injection Port: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program:

      • Initial Temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C.

      • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI).[4]

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

Data Acquisition and Analysis Workflow

The following workflow ensures data integrity and accurate interpretation.

G A 1. System Blank Run (Inject DCM) B 2. Sample Injection (10 µg/mL solution) A->B Confirm Cleanliness C 3. Total Ion Chromatogram (TIC) Review B->C D 4. Identify Analyte Peak C->D Locate Main Peak E 5. Background Subtraction D->E Isolate Peak Signal F 6. Extract Mass Spectrum E->F G 7. Peak Identification & Fragmentation Analysis F->G Compare to Predicted Ions H 8. Library Search (Optional) & Manual Interpretation G->H

References

An In-depth Technical Guide to the FTIR Analysis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted analysis based on the known characteristic absorption frequencies of its constituent functional groups. Detailed experimental protocols for obtaining an FTIR spectrum of a solid sample are also provided.

Molecular Structure and Functional Groups

This compound is an organic compound with the molecular formula C₁₂H₁₄N₂O₃. Its structure incorporates several key functional groups that give rise to a characteristic infrared spectrum:

  • Aromatic Nitro Group (-NO₂): Attached to the benzene ring, this group produces strong and distinct absorption bands.

  • Aromatic Aldehyde (-CHO): The carbonyl group (C=O) and the adjacent C-H bond have characteristic stretching vibrations.

  • Substituted Benzene Ring: The aromatic ring itself exhibits characteristic C=C stretching and C-H bending vibrations.

  • Tertiary Amine (Piperidinyl Group): The piperidine ring, a saturated heterocycle, is attached to the benzene ring via a C-N bond and contains multiple C-H bonds.

The analysis of the FTIR spectrum allows for the confirmation of the presence and integrity of these functional groups, making it a crucial tool for the structural elucidation and quality control of this compound.

Below is a diagram illustrating the molecular structure and highlighting the key functional groups of this compound.

Caption: Molecular structure with key functional groups.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are based on established data for similar functional groups in other molecules.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100-3000MediumC-H StretchAromatic C-H
2950-2840MediumC-H StretchAliphatic C-H (Piperidine)
2830-2695MediumC-H Stretch (often appears as two bands)Aldehyde C-H
1710-1685StrongC=O StretchAromatic Aldehyde
1600-1585MediumC=C Stretch (in-ring)Aromatic Ring
1550-1475StrongAsymmetric N-O StretchAromatic Nitro Group
1500-1400MediumC=C Stretch (in-ring)Aromatic Ring
1470-1440MediumCH₂ ScissoringPiperidine Ring
1360-1290StrongSymmetric N-O StretchAromatic Nitro Group
1300-1150MediumC-N StretchAryl-N (Piperidine)
900-675StrongC-H Out-of-Plane Bend ("oop")Substituted Aromatic Ring

Table based on characteristic vibrational frequencies from multiple sources.[1][2][3][4][5][6]

Interpretation Notes:

  • Aldehyde Peaks: A strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group.[7][8] The presence of one or two medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹ is highly characteristic of the aldehyde C-H stretch and helps distinguish it from other carbonyl compounds like ketones.[1][9]

  • Nitro Group Peaks: The two strong bands for the nitro group's asymmetric and symmetric stretching are very prominent and are key identifiers for this functional group.[2][10]

  • Aromatic and Piperidine C-H Stretches: The region between 3100 cm⁻¹ and 2800 cm⁻¹ will contain multiple peaks. Those above 3000 cm⁻¹ are typically from the aromatic C-H bonds, while those below are from the aliphatic C-H bonds of the piperidine ring.[3][4]

  • Fingerprint Region: The region below 1500 cm⁻¹ is complex and contains many overlapping peaks, including C-C and C-N stretching, and various bending vibrations.[11] This "fingerprint region" is unique to the molecule as a whole.

Experimental Protocols

To obtain an FTIR spectrum of solid this compound, two common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

This is a traditional transmission method that involves dispersing the sample in a matrix of dry KBr powder and pressing it into a transparent pellet.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven

  • Spatula and analytical balance

  • Drying oven or desiccator

Procedure:

  • Drying: Dry the spectroscopy-grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the spectrum.[12][13] Allow it to cool in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 200-250 mg of the dried KBr.[14][15]

  • Grinding and Mixing: First, grind the sample in the agate mortar to a fine powder. Then, add the KBr and gently but thoroughly mix the two powders for about a minute until a homogeneous mixture is obtained.[12][16]

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.[14][16] A vacuum can be applied to the die to remove trapped air and moisture, resulting in a more transparent pellet.[14]

  • Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Before running the sample, run a background spectrum using a pure KBr pellet or an empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

ATR is a more modern and rapid technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[17][18]

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

Procedure:

  • Background Collection: Before analyzing the sample, record a background spectrum with a clean, empty ATR crystal. This will subtract any signals from the crystal itself and the surrounding atmosphere.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring the entire surface of the crystal is covered.

  • Applying Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact is essential for a high-quality spectrum.

  • Spectrum Acquisition: Collect the FTIR spectrum of the sample over the desired range (e.g., 4000-650 cm⁻¹). The usable range might be limited by the type of ATR crystal.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

The following diagram illustrates the general workflow for FTIR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Analysis cluster_interp Interpretation start Start: Obtain Solid Sample kbr1 Weigh Sample and Dry KBr start->kbr1 Choose Method atr1 Place Sample on ATR Crystal start->atr1 Choose Method kbr2 Grind and Mix in Mortar kbr1->kbr2 kbr3 Press Mixture into Pellet kbr2->kbr3 background Collect Background Spectrum kbr3->background atr2 Apply Pressure atr1->atr2 atr2->background acquire Acquire Sample Spectrum background->acquire process Process Data (Baseline Correction, etc.) acquire->process interp1 Identify Characteristic Peaks process->interp1 interp2 Assign Peaks to Functional Groups interp1->interp2 interp3 Compare with Reference Spectra interp2->interp3 end End: Structural Confirmation interp3->end

Caption: General workflow for FTIR analysis of a solid sample.

Conclusion

FTIR spectroscopy is an invaluable, rapid, and non-destructive technique for the structural characterization of this compound. By analyzing the positions, intensities, and shapes of the absorption bands in the infrared spectrum, researchers can confirm the presence of the key aldehyde, nitro, and piperidinyl functional groups. While an experimental spectrum is not publicly available, a predictive analysis based on known group frequencies provides a strong foundation for interpreting future experimental data. The detailed protocols for both KBr pellet and ATR methods offer practical guidance for obtaining high-quality spectra in a laboratory setting.

References

Technical Guide: Mechanism of Action for 3-Nitro-4-(piperidin-1-yl)benzaldehyde Derivatives as Dihydrofolate Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for derivatives of 3-Nitro-4-(piperidin-1-yl)benzaldehyde, focusing on their role as potent inhibitors of Dihydrofolate Reductase (DHFR). While this compound is a key synthetic intermediate, this document will draw upon data from closely related piperidine-based and nitrobenzaldehyde-based thiosemicarbazone derivatives to elucidate the core mechanism, supported by experimental protocols and quantitative data.

Introduction: Therapeutic Potential of this compound Derivatives

This compound serves as a valuable scaffold in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Its derivatives, particularly thiosemicarbazones, have garnered significant interest due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[2][3][4] The core mechanism underlying these activities for many of these derivatives is the inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in cellular metabolism.[2][5][6][7][8]

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The primary molecular target for this class of compounds is the enzyme Dihydrofolate Reductase (DHFR).[9] DHFR plays a pivotal role in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[10] THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[11]

By competitively binding to the active site of DHFR, these thiosemicarbazone derivatives prevent the reduction of DHF to THF.[3] This inhibition leads to a depletion of the intracellular THF pool, which in turn disrupts the synthesis of nucleic acids and proteins.[11] Consequently, rapidly proliferating cells, such as cancer cells and bacteria, which have a high demand for these precursors, are unable to replicate and undergo cell death.[3][11] This targeted disruption of a fundamental metabolic pathway is the cornerstone of the therapeutic action of these compounds.

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the central role of DHFR in the folate pathway and the consequence of its inhibition by this compound derivatives.

DHFR_Pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Apoptosis Apoptosis DHFR->THF Catalyzes reduction DHFR:e->Apoptosis:w Inhibition leads to Inhibitor This compound Derivative Inhibitor->DHFR Inhibits

DHFR signaling pathway and its inhibition.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activity of analogous piperidine-based and nitrobenzaldehyde-based thiosemicarbazone derivatives against DHFR and various cancer cell lines.

Table 1: DHFR Inhibition by Analogous Piperidine-Based Thiosemicarbazones

Compound IDModification on ThiosemicarbazoneIC50 (µM) against DHFRReference
5p4-cyclohexylphenyl13.70 ± 0.25[6]
5k4-methylphenyl47.30 ± 0.86[6]
Analog 14-phenyl2.37[7]
Analog 24-nitrophenyl1.37[7]

Table 2: Anticancer Activity of Analogous Nitrobenzaldehyde-Thiosemicarbazones

CompoundCell LineIC50 (µg/mL)Reference
4-NBTScMCF-7 (Breast Cancer)7.102 ± 0.010[12]
4-NBTScB16-F0 (Melanoma)7.129 ± 0.012[12]
4-NBTScEAC (Ehrlich Ascites Carcinoma)3.832 ± 0.014[12]
3-MBTScMCF-7 (Breast Cancer)2.821 ± 0.008[12]
3-MBTScB16-F0 (Melanoma)2.904 ± 0.013[12]
3-MBTScEAC (Ehrlich Ascites Carcinoma)3.355 ± 0.012[12]

4-NBTSc: 4-Nitrobenzaldehyde thiosemicarbazone; 3-MBTSc: 3-Methoxybenzaldehyde thiosemicarbazone

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of these derivatives are provided below.

Synthesis of Thiosemicarbazone Derivatives

This protocol describes a general method for the condensation reaction between a benzaldehyde derivative and a thiosemicarbazide.

Materials:

  • This compound (or analogous benzaldehyde)

  • Thiosemicarbazide (or substituted thiosemicarbazide)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve equimolar amounts of the benzaldehyde derivative and thiosemicarbazide in absolute ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.

In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare inhibitor dilutions add_inhibitor Add inhibitor/control to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare DHFR enzyme solution add_enzyme Add DHFR enzyme prep_enzyme->add_enzyme prep_nadph Prepare NADPH solution pre_incubate Pre-incubate for 10-15 min prep_nadph->pre_incubate prep_dhf Prepare DHF solution initiate_reaction Initiate reaction with DHF prep_dhf->initiate_reaction add_inhibitor->add_enzyme add_enzyme->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 340 nm (kinetic) initiate_reaction->measure_absorbance calc_rate Calculate reaction rate (ΔAbs/min) measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50 MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with compound dilutions incubate_24h->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Add solubilization buffer (e.g., DMSO) incubate_2_4h->solubilize shake_plate Shake plate for 15 min solubilize->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 value calc_viability->calc_ic50

References

A Comprehensive Technical Guide to 3-Nitro-4-(piperidin-1-yl)benzaldehyde: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unveiling the Synthetic Potential of a Unique Scaffolding Molecule

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient construction of complex molecular architectures. 3-Nitro-4-(piperidin-1-yl)benzaldehyde has emerged as a particularly valuable synthetic intermediate, offering a unique combination of functional groups that can be selectively manipulated to generate a diverse array of downstream products. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its applications as a pivotal building block in the development of novel therapeutic agents and functional materials. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this versatile molecule.

Physicochemical and Spectroscopic Profile

This compound, with the CAS number 39911-29-0, is a benzaldehyde derivative characterized by the presence of both a nitro group and a piperidinyl substituent on the aromatic ring.[1] This substitution pattern imparts a unique electronic and steric environment to the molecule, influencing its reactivity and physical properties.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

PropertyValueSource(s)
CAS Number 39911-29-0[1][2]
Molecular Formula C₁₂H₁₄N₂O₃[1][2][3]
Molecular Weight 234.25 g/mol [1][2]
Appearance Yellow solid[1]
Melting Point 48-54 °C[1][2]
IUPAC Name This compound
InChI Key BNNMEAFYZHALEC-UHFFFAOYSA-N[1][2][4]
Boiling Point (Predicted) 408.6 ± 40.0 °C[2]
Density (Predicted) 1.264 ± 0.06 g/cm³[2]

Note: Predicted values should be considered as estimates and may differ from experimentally determined values.

Spectroscopic Characterization: A Window into Molecular Structure

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals that correspond to the different hydrogen environments within the molecule. Key expected signals include those for the aldehydic proton, the aromatic protons, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.[1]

  • ¹³C NMR Spectroscopy : The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the aldehyde, the aromatic carbons (with varying chemical shifts due to the electronic effects of the substituents), and the carbons of the piperidine ring.[1]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the carbonyl (C=O) stretch of the aldehyde, the N-O stretching vibrations of the nitro group, and the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule.[5]

Synthesis of this compound: A Step-by-Step Guide

The most common and well-established method for the synthesis of this compound is the direct nitration of 4-(piperidin-1-yl)benzaldehyde.[1] This electrophilic aromatic substitution reaction leverages the directing effects of the substituents on the aromatic ring to achieve selective nitration.

Synthesis of the Precursor: 4-(Piperidin-1-yl)benzaldehyde

The precursor, 4-(piperidin-1-yl)benzaldehyde, can be synthesized via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and piperidine.[6][7]

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzaldehyde (1 mmol) and piperidine (1 mmol) in dimethylformamide (DMF) (4.0 mL).[6]

  • Addition of Base : Add anhydrous potassium carbonate (2 mmol) to the solution.[6]

  • Reaction Conditions : Heat the reaction mixture to 80-90 °C and stir for 12 hours.[1][6]

  • Work-up : After cooling to room temperature, pour the reaction mixture into ice water.

  • Isolation and Purification : Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent such as methanol to afford pure 4-(piperidin-1-yl)benzaldehyde.[7]

Nitration of 4-(Piperidin-1-yl)benzaldehyde

The nitration of 4-(piperidin-1-yl)benzaldehyde is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1] The piperidin-1-yl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. Consequently, the nitration is directed to the position ortho to the piperidin-1-yl group and meta to the aldehyde group, which is the 3-position.[1]

Experimental Protocol: Synthesis of this compound

  • Preparation of Nitrating Mixture : In a flask cooled in an ice bath, carefully add concentrated nitric acid to concentrated sulfuric acid with stirring to generate the nitronium ion (NO₂⁺), the active electrophile.[1]

  • Reaction Setup : Dissolve 4-(piperidin-1-yl)benzaldehyde in a suitable solvent and cool the solution in an ice bath.

  • Addition of Nitrating Agent : Slowly add the pre-cooled nitrating mixture to the solution of 4-(piperidin-1-yl)benzaldehyde, ensuring the temperature is maintained at a low and controlled level to prevent over-nitration and side reactions.[1]

  • Reaction Monitoring : Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Isolation and Purification : Collect the crude product by filtration, wash thoroughly with water to remove any residual acid, and then purify by recrystallization or column chromatography to obtain high-purity this compound.[1]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_nitration Nitration 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde K2CO3_DMF K₂CO₃, DMF 80-90°C, 12h 4-Fluorobenzaldehyde->K2CO3_DMF Piperidine Piperidine Piperidine->K2CO3_DMF 4-(Piperidin-1-yl)benzaldehyde 4-(Piperidin-1-yl)benzaldehyde K2CO3_DMF->4-(Piperidin-1-yl)benzaldehyde Nitrating_Mixture Conc. HNO₃ Conc. H₂SO₄ 4-(Piperidin-1-yl)benzaldehyde->Nitrating_Mixture This compound This compound Nitrating_Mixture->this compound Synthetic_Applications cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions Start This compound Condensation Condensation (e.g., with Thiosemicarbazide) Start->Condensation Reduction_Aldehyde Reduction Start->Reduction_Aldehyde Oxidation_Aldehyde Oxidation Start->Oxidation_Aldehyde CC_Bond_Formation C-C Bond Formation (e.g., Wittig) Start->CC_Bond_Formation Reduction_Nitro Reduction Start->Reduction_Nitro Thiosemicarbazones Thiosemicarbazones Condensation->Thiosemicarbazones Primary_Alcohol Primary_Alcohol Reduction_Aldehyde->Primary_Alcohol Carboxylic_Acid Carboxylic_Acid Oxidation_Aldehyde->Carboxylic_Acid Alkenes Alkenes CC_Bond_Formation->Alkenes Amino_Derivative Amino_Derivative Reduction_Nitro->Amino_Derivative Drug_Discovery_Pathway Building_Block This compound Synthesis Synthesis of Thiosemicarbazones Building_Block->Synthesis DHFR_Inhibitors DHFR Inhibitors Synthesis->DHFR_Inhibitors DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHFR_Inhibitors->DHFR_Enzyme inhibition Cellular_Replication Disruption of Cellular Replication DHFR_Enzyme->Cellular_Replication essential for Therapeutic_Effect Anticancer / Antimicrobial Therapeutic Effect Cellular_Replication->Therapeutic_Effect

References

Synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure, incorporating a benzaldehyde moiety with both a nitro group and a piperidinyl substituent, makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Notably, it serves as a key precursor for the development of novel therapeutic agents, including potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial in the synthesis of DNA, RNA, and certain amino acids.[1] This technical guide provides a detailed overview of the synthetic methodologies for this compound, focusing on experimental protocols, reaction conditions, and quantitative data to support researchers in its efficient preparation.

Synthetic Strategies

The synthesis of this compound can be primarily achieved through two main synthetic routes:

  • Nitration of 4-(piperidin-1-yl)benzaldehyde: This is a well-established method involving the direct electrophilic aromatic substitution of 4-(piperidin-1-yl)benzaldehyde.[1]

  • Nucleophilic Aromatic Substitution: This approach involves the reaction of a suitable 4-halo-3-nitrobenzaldehyde with piperidine.

This guide will focus on the first and more commonly referenced method, providing a detailed experimental protocol.

Experimental Protocols

Method 1: Nitration of 4-(piperidin-1-yl)benzaldehyde

This synthetic route is a two-step process, starting with the synthesis of the precursor, 4-(piperidin-1-yl)benzaldehyde.

Step 1: Synthesis of 4-(piperidin-1-yl)benzaldehyde

This step involves the nucleophilic aromatic substitution of a halogen on the benzaldehyde ring with piperidine.

  • Reaction: 4-Fluorobenzaldehyde reacts with piperidine in the presence of a base.

  • Reagents and Solvents:

    • Piperidine (1 mmol)

    • 4-Fluorobenzaldehyde (1 mmol)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2 mmol)

    • Dimethylformamide (DMF) (4.0 mL)

  • Procedure:

    • Dissolve piperidine in DMF in a reaction vessel.

    • Add anhydrous K₂CO₃ to the solution.

    • Heat the mixture to 80°C with stirring.

    • After 30 minutes, add 4-fluorobenzaldehyde to the reaction mixture.

    • Continue heating for 12 hours.[2]

    • After cooling to room temperature, the mixture is poured into dichloromethane and washed twice with water.

    • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The residue is purified by flash chromatography on silica gel.[3]

Step 2: Nitration of 4-(piperidin-1-yl)benzaldehyde to yield this compound

This step involves the selective nitration of the activated aromatic ring at the position ortho to the piperidinyl group and meta to the aldehyde group.[1]

  • Reaction: 4-(piperidin-1-yl)benzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

  • Reagents:

    • 4-(piperidin-1-yl)benzaldehyde

    • Concentrated Nitric Acid (HNO₃)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • In a flask equipped with a stirrer and a thermometer, and cooled in an ice-salt bath, carefully add concentrated nitric acid to concentrated sulfuric acid to prepare the nitrating mixture. The temperature should be maintained below 10°C.

    • Slowly add 4-(piperidin-1-yl)benzaldehyde to the nitrating mixture while maintaining the temperature at a controlled level, typically between 0-15°C, to ensure selective nitration at the 3-position.[1][4]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.

    • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.[4]

    • Collect the yellow precipitate by suction filtration and wash it with cold water until the washings are neutral.[4][5]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/petroleum ether or ethanol.[4]

    • Alternatively, column chromatography can be employed for high-purity isolation.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.

StepReactantsReagents/SolventsTemperatureTimeYieldReference
1. Synthesis of 4-(piperidin-1-yl)benzaldehyde Piperidine, 4-FluorobenzaldehydeAnhydrous K₂CO₃, DMF80°C12 h85.51%[2][3]
2. Nitration of 4-(piperidin-1-yl)benzaldehyde 4-(piperidin-1-yl)benzaldehydeConcentrated HNO₃, Concentrated H₂SO₄0-15°C--[1][4]

Note: Specific yield for the nitration step is not explicitly stated in the provided search results, as the focus is on the methodology.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-(piperidin-1-yl)benzaldehyde cluster_step2 Step 2: Nitration A 1. Dissolve Piperidine in DMF B 2. Add Anhydrous K2CO3 A->B C 3. Heat to 80°C B->C D 4. Add 4-Fluorobenzaldehyde C->D E 5. Continue Heating (12h) D->E F 6. Work-up & Purification E->F G 4-(piperidin-1-yl)benzaldehyde F->G I 2. Add 4-(piperidin-1-yl)benzaldehyde (0-15°C) G->I Precursor H 1. Prepare Nitrating Mixture (HNO3/H2SO4) H->I J 3. Reaction at Room Temp. I->J K 4. Quench on Ice J->K L 5. Filtration K->L M 6. Purification (Recrystallization/Chromatography) L->M N This compound M->N

General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound is a critical process for researchers in medicinal chemistry and drug development. The two-step method, involving the initial synthesis of 4-(piperidin-1-yl)benzaldehyde followed by a controlled nitration, is a reliable and well-documented approach. Careful control of reaction parameters, particularly temperature during the nitration step, is crucial for achieving high yields and purity of the final product. This guide provides a comprehensive overview of the synthetic protocols, enabling researchers to efficiently produce this important chemical intermediate for their research and development endeavors.

References

A Technical Guide to 3-Nitro-4-(piperidin-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: 3-Nitro-4-(piperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde of significant interest to the scientific community, particularly those in medicinal chemistry and organic synthesis. Its unique structure, featuring an aldehyde, a nitro group, and a piperidine moiety, makes it a versatile precursor for the synthesis of various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, established synthesis protocols, and its critical role as a building block in the development of novel therapeutic agents, notably as a precursor to Dihydrofolate Reductase (DHFR) inhibitors.

Chemical and Physical Properties

This compound, identified by the IUPAC name 3-nitro-4-piperidin-1-ylbenzaldehyde , is a yellow solid at room temperature.[1] It is recognized as a valuable chemical intermediate for research purposes.[1][2] Due to its sensitivity to air, it requires storage under an inert atmosphere to maintain its stability.[1]

PropertyValueSource
IUPAC Name 3-nitro-4-piperidin-1-ylbenzaldehyde[1][3]
CAS Number 39911-29-0[1][2][4]
Molecular Formula C₁₂H₁₄N₂O₃[1][2][3][4]
Molecular Weight 234.25 g/mol [2][3][4]
Appearance Yellow Solid[1]
Melting Point 48-54 °C[1][4][5]
Boiling Point 408.6 ± 40.0 °C (Predicted)[4]
Density 1.264 ± 0.06 g/cm³ (Predicted)[4]
InChIKey BNNMEAFYZHALEC-UHFFFAOYSA-N[3][4]

Synthesis Methodologies

The synthesis of this compound can be achieved through two primary pathways: electrophilic aromatic substitution and nucleophilic aromatic substitution.

Method A: Electrophilic Aromatic Substitution (Nitration)

A well-established method involves the direct nitration of 4-(piperidin-1-yl)benzaldehyde.[1] This reaction is a classic example of electrophilic aromatic substitution where the directing effects of the substituents are crucial. The potent activating ortho-, para-directing effect of the piperidin-1-yl group, combined with the meta-directing effect of the aldehyde, selectively guides the nitronium ion (NO₂⁺) to the 3-position.[1]

Experimental Protocol:

  • A nitrating mixture is prepared by carefully adding concentrated nitric acid to concentrated sulfuric acid, typically in a cooled environment.

  • The starting material, 4-(piperidin-1-yl)benzaldehyde, is dissolved in a suitable solvent.

  • The nitrating mixture is added dropwise to the solution of the starting material while maintaining a controlled low temperature to prevent over-nitration and side product formation.[1]

  • The reaction is stirred for a specified time until completion, monitored by techniques like Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully quenched by pouring it over ice.

  • The crude product is isolated via filtration.

  • Purification is achieved through standard techniques such as recrystallization or column chromatography to yield high-purity this compound.[1]

G cluster_workflow Synthesis Workflow: Nitration start 4-(piperidin-1-yl)benzaldehyde process Electrophilic Aromatic Substitution start->process reagent Nitrating Mixture (HNO₃ / H₂SO₄) reagent->process product This compound process->product Selective Nitration at 3-position

Diagram 1: Synthesis via Electrophilic Nitration.
Method B: Nucleophilic Aromatic Substitution (SNAr)

An alternative and efficient pathway is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This method typically starts with a precursor like 4-fluoro-3-nitrobenzaldehyde. The strong electron-withdrawing effect of the nitro group at the meta position activates the carbon at the 4-position for nucleophilic attack by piperidine, leading to the displacement of the fluoride leaving group.[1] The reaction proceeds through a stabilized Meisenheimer complex intermediate.[1]

Experimental Protocol:

  • The precursor, 4-fluoro-3-nitrobenzaldehyde (1 equivalent), is dissolved in a polar aprotic solvent such as DMF or DMSO.

  • Piperidine (1.1-1.5 equivalents) and a non-nucleophilic base like potassium carbonate (K₂CO₃) are added to the solution.

  • The mixture is heated, typically between 80-100 °C, and stirred for several hours until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water to remove inorganic salts, and dried.

  • Further purification can be performed by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.

G cluster_workflow Synthesis Workflow: SNAr start 4-Fluoro-3-nitrobenzaldehyde intermediate Meisenheimer Complex (Intermediate) start->intermediate + Piperidine reagent Piperidine reagent->intermediate product This compound intermediate->product Loss of F⁻

Diagram 2: Synthesis via Nucleophilic Aromatic Substitution.

Spectroscopic Analysis

While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key signals in various spectroscopic analyses.

TechniqueExpected Signals
¹H NMR - A singlet for the aldehyde proton (-CHO) at a downfield chemical shift (typically δ 9.5-10.5 ppm).- Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring.- Multiple signals in the aliphatic region (typically δ 1.5-3.5 ppm) corresponding to the ten protons of the piperidine ring.
¹³C NMR - A signal for the aldehyde carbonyl carbon (~190 ppm).- Signals for the six aromatic carbons, with carbons attached to the nitro and aldehyde groups being the most deshielded.- Signals for the five distinct carbons of the piperidine ring.
IR Spectroscopy - A strong C=O stretching band for the aldehyde at ~1700 cm⁻¹.- Asymmetric and symmetric stretching bands for the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.- C-H stretching bands for the aromatic and aliphatic protons.- C-N stretching bands.

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of bioactive molecules. Its primary application lies in its use as a precursor for 4-piperidine-based thiosemicarbazones.[1][6]

These derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1] DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a co-factor essential for the synthesis of nucleotides and amino acids. As such, DHFR is a well-established therapeutic target for both anticancer and antimicrobial agents. The piperidine nucleus of the derived compounds is known to interact effectively within the active sites of enzymes, enhancing their inhibitory potential.[1]

The synthesis involves a condensation reaction between the aldehyde group of this compound and a suitable thiosemicarbazide derivative.

G cluster_pathway Logical Pathway to DHFR Inhibition start 3-Nitro-4-(piperidin-1-yl) benzaldehyde product Piperidine-based Thiosemicarbazone start->product Condensation reagent Thiosemicarbazide Derivatives reagent->product target Dihydrofolate Reductase (DHFR) Enzyme product->target Binds to Active Site outcome Inhibition of Folate Metabolism target->outcome Inhibits

Diagram 3: Role as a precursor for DHFR inhibitors.

Safety and Handling

According to aggregated GHS information, this compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. As it is noted to be air-sensitive, it should be stored under an inert gas like nitrogen or argon.[1] This compound is intended for research and development purposes only and is not for human or veterinary use.[1][2]

Conclusion

This compound is a highly functionalized and valuable building block in modern organic and medicinal chemistry. Its straightforward synthesis via either electrophilic or nucleophilic substitution routes makes it readily accessible. The presence of reactive aldehyde and nitro groups, coupled with the pharmacologically relevant piperidine scaffold, establishes it as a key precursor for synthesizing libraries of compounds for drug discovery, most notably for the development of potent DHFR inhibitors. This guide underscores its significance and provides essential technical information for researchers and scientists in the field.

References

The Rising Potential of 3-Nitro-4-(piperidin-1-yl)benzaldehyde Derivatives in Therapeutic Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and selectivity remains a cornerstone of medicinal chemistry. Within this landscape, compounds derived from the versatile scaffold of 3-Nitro-4-(piperidin-1-yl)benzaldehyde are emerging as a promising class of molecules with a wide spectrum of biological activities. The unique combination of a nitro group, a piperidine moiety, and a reactive aldehyde functionality provides a rich template for the synthesis of diverse chemical entities. This technical guide delves into the synthesis, biological evaluation, and potential mechanisms of action of compounds based on this core structure, with a particular focus on their anticancer and antimicrobial properties.

Core Synthesis Pathway: From Aldehyde to Bioactive Derivatives

The principal route to harnessing the biological potential of this compound involves its condensation with various amine-containing nucleophiles to form Schiff bases or related derivatives. A particularly fruitful avenue of investigation has been the reaction with thiosemicarbazides to yield thiosemicarbazones. These derivatives have demonstrated significant biological activities, including the inhibition of key enzymes involved in cellular proliferation.

A general synthetic scheme for the preparation of thiosemicarbazone derivatives is outlined below. The synthesis commences with the reaction of a suitable piperidine precursor with a fluorinated benzaldehyde to yield the piperidinyl-benzaldehyde core, which is then reacted with a variety of thiosemicarbazide derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of Piperidinyl-benzaldehyde cluster_derivatization Thiosemicarbazone Formation Piperidine Piperidine Anhydrous_K2CO3 Anhydrous K2CO3, DMF 90 °C, 12h Piperidine->Anhydrous_K2CO3 Fluorobenzaldehyde 4-Fluorobenzaldehyde Fluorobenzaldehyde->Anhydrous_K2CO3 Piperidinyl_benzaldehyde 4-(Piperidin-1-yl)benzaldehyde Anhydrous_K2CO3->Piperidinyl_benzaldehyde Reaction Reaction Piperidinyl_benzaldehyde->Reaction Thiosemicarbazide Thiosemicarbazide Derivatives (R-NH-CS-NH2) Thiosemicarbazide->Reaction Thiosemicarbazones Piperidine-based Thiosemicarbazones Reaction->Thiosemicarbazones

Caption: General synthesis of piperidine-based thiosemicarbazones.

Anticancer Activity: Targeting Dihydrofolate Reductase

A significant body of research points towards the anticancer potential of thiosemicarbazone derivatives, with a notable mechanism of action being the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of DNA and cellular proliferation. Its inhibition is a validated strategy in cancer therapy.

Quantitative Analysis of DHFR Inhibition

A series of 4-piperidinyl-benzaldehyde based thiosemicarbazones have been synthesized and evaluated for their inhibitory activity against DHFR. The results, expressed as IC50 values, are presented in the table below. Methotrexate, a well-known DHFR inhibitor, was used as a positive control.

Compound IDSubstituent (R)IC50 (µM) against DHFR
5f 4-Fluorophenyl18.27 ± 0.39
5h 4-Bromophenyl15.62 ± 0.26
5i 4-Nitrophenyl22.35 ± 0.50
5l 3-Nitrophenyl28.51 ± 0.51
5m 2-Nitrophenyl18.36 ± 0.52
5o 3-Bromophenyl16.22 ± 0.37
5p 2-Bromophenyl13.70 ± 0.25
5q 2,4-Dichlorophenyl26.83 ± 0.48
5r 2,5-Dichlorophenyl27.35 ± 0.32
Methotrexate -0.086 ± 0.07

Data extracted from a study on 4-piperidine-based thiosemicarbazones, which serve as close structural analogs to derivatives of this compound.

The data indicates that several synthesized compounds exhibit potent inhibitory activity against the DHFR enzyme, with IC50 values in the micromolar range. Notably, compound 5p , with a 2-bromophenyl substituent, displayed the highest inhibitory activity among the tested derivatives.[1]

Experimental Protocol: DHFR Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against DHFR was assessed using a spectrophotometric method.

Materials:

  • Human DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • MTX (Methotrexate) as a standard

  • Phosphate buffer (pH 7.5)

  • Synthesized thiosemicarbazone derivatives

  • UV-Vis spectrophotometer

Procedure:

  • A reaction mixture is prepared containing phosphate buffer, DHFR enzyme, NADPH, and the test compound at varying concentrations.

  • The mixture is pre-incubated at a specified temperature (e.g., 37 °C) for a defined period.

  • The reaction is initiated by the addition of the substrate, dihydrofolic acid (DHF).

  • The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control reaction without the inhibitor.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Buffer Phosphate Buffer Mix Prepare Reaction Mixture Buffer->Mix Enzyme DHFR Enzyme Enzyme->Mix NADPH NADPH NADPH->Mix Compound Test Compound Compound->Mix Preincubation Pre-incubate Mix->Preincubation Substrate Add DHF (Substrate) Preincubation->Substrate Monitor Monitor Absorbance at 340 nm Substrate->Monitor Calc_Inhibition Calculate % Inhibition Monitor->Calc_Inhibition Plot Plot % Inhibition vs. [Compound] Calc_Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the DHFR enzyme inhibition assay.

Antimicrobial Activity

The presence of both the piperidine ring and the nitroaromatic moiety in the core structure of this compound suggests a strong potential for antimicrobial activity. Piperidine derivatives are known to possess a range of pharmacological activities, including antimicrobial effects. Similarly, nitro-containing compounds often exhibit antimicrobial properties, which are frequently attributed to the reductive activation of the nitro group within microbial cells, leading to the generation of toxic radical species.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds derived from this compound can be evaluated using standard methods such as the agar well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Agar Well Diffusion Method

Materials:

  • Bacterial and/or fungal strains

  • Nutrient agar or other suitable growth medium

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Sterile petri dishes

  • Sterile cork borer

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the microbial suspension.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

2. Broth Microdilution Method (for MIC determination)

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton broth or other suitable liquid growth medium

  • Test compound solutions

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Perform serial dilutions of the test compound in the broth within the wells of a 96-well plate.

  • Inoculate each well with a standardized microbial suspension.

  • Include positive control wells (microbes in broth without the compound) and negative control wells (broth only).

  • Incubate the plates at an appropriate temperature for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Strains Microbial Strains Inoculation Inoculation Strains->Inoculation Media Growth Media (Agar/Broth) Media->Inoculation Compounds Test Compounds & Controls Compounds->Inoculation Incubation Incubation Inoculation->Incubation Measurement Measure Zone of Inhibition or Observe Growth Incubation->Measurement MIC Determine MIC Measurement->MIC

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

Compounds derived from this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The available data, particularly on closely related analogs, strongly suggests potential for potent anticancer activity through mechanisms such as DHFR inhibition, as well as broad-spectrum antimicrobial properties.

Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to establish a comprehensive structure-activity relationship (SAR). Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and toxicological profiles will be crucial for their translation into clinical candidates. The findings presented in this guide provide a solid foundation for further exploration of this exciting class of compounds in drug discovery and development.

References

Methodological & Application

synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde from 4-fluoro-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry, via a nucleophilic aromatic substitution (SₙAr) reaction. The synthesis starts from the readily available 4-fluoro-3-nitrobenzaldehyde and piperidine.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the nitro group, the piperidine moiety, and the aldehyde functionality makes it a versatile scaffold for further chemical modifications. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom by the nucleophilic piperidine. This reaction is a classic example of nucleophilic aromatic substitution.

Reaction Scheme

The synthesis proceeds via the reaction of 4-fluoro-3-nitrobenzaldehyde with piperidine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions reactant1 4-fluoro-3-nitrobenzaldehyde product This compound reactant1->product reactant2 + Piperidine reactant2->product conditions K2CO3, DMF 80-90 °C, 12h

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.[1][2]

Materials:

  • 4-fluoro-3-nitrobenzaldehyde

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzaldehyde (1.0 eq).

  • Solvent and Reagents: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq) followed by the dropwise addition of piperidine (1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12 hours).[1][2]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (Relative)Physical State
4-fluoro-3-nitrobenzaldehydeC₇H₄FNO₃169.111.0Solid
PiperidineC₅H₁₁N85.151.1 - 1.5Liquid
Potassium CarbonateK₂CO₃138.212.0Solid
This compoundC₁₂H₁₄N₂O₃234.25-Solid

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis and purification process.

G start Start setup Dissolve 4-fluoro-3-nitrobenzaldehyde in anhydrous DMF start->setup add_reagents Add K2CO3 and Piperidine setup->add_reagents react Heat reaction mixture to 80-90 °C for 12 hours add_reagents->react monitor Monitor reaction by TLC react->monitor workup Pour into ice-water monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end Obtain pure product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a skin and respiratory irritant. Handle with care.

  • Piperidine is a flammable and corrosive liquid. Avoid contact with skin and eyes.

  • 4-fluoro-3-nitrobenzaldehyde is an irritant. Avoid inhalation and contact with skin.

References

Application Notes and Protocols for the Nitration of 4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 4-(piperidin-1-yl)benzaldehyde is a crucial electrophilic aromatic substitution reaction in organic synthesis.[1] This process introduces a nitro group (-NO₂) onto the aromatic ring, yielding 3-nitro-4-(piperidin-1-yl)benzaldehyde. This product serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] The piperidinyl group is a strongly activating, ortho-, para-directing group, while the aldehyde group is a deactivating, meta-directing group.[2][3] Due to the piperidinyl group's stronger activating effect, the nitration is directed to the position ortho to it, which is the 3-position of the benzaldehyde ring.

Principle of the Reaction

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][4] The nitronium ion is then attacked by the electron-rich aromatic ring of 4-(piperidin-1-yl)benzaldehyde to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the ring, resulting in the final product, this compound. Precise control of the reaction temperature is essential to prevent over-nitration and the formation of side products.[1]

Experimental Protocol

Materials:

  • 4-(piperidin-1-yl)benzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled water

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Ethanol or Methanol for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(piperidin-1-yl)benzaldehyde in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. This mixture should be prepared fresh before use.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-(piperidin-1-yl)benzaldehyde in sulfuric acid using a dropping funnel. The temperature of the reaction mixture must be carefully maintained between 0-5 °C throughout the addition. After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture over a large amount of crushed ice with constant stirring. This will precipitate the crude product.

  • Neutralization and Extraction: The acidic aqueous mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The aqueous layer is then extracted three times with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Solvent Removal: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol to afford the pure this compound as a yellow solid.[1] Alternatively, column chromatography can be employed for purification.[1]

  • Characterization: The final product should be characterized by determining its melting point (reported as 50-54 °C) and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[1]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Always add acid to water, not the other way around, when preparing aqueous solutions.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

Data Presentation

ParameterCondition
Starting Material 4-(piperidin-1-yl)benzaldehyde
Nitrating Agent Mixture of concentrated HNO₃ and H₂SO₄
Solvent Concentrated H₂SO₄
Temperature 0-5 °C
Reaction Time 1-2 hours
Product This compound
Appearance Yellow solid[1]
Melting Point 50-54 °C[1]
Purification Method Recrystallization or Column Chromatography[1]

Workflow Diagram

Nitration_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4-(piperidin-1-yl)benzaldehyde in conc. H₂SO₄ at 0-5 °C prepare_nitrating_agent Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) nitration Slowly add Nitrating Mixture to the reaction at 0-5 °C start->nitration prepare_nitrating_agent->nitration stir Stir for 1-2 hours at 0-5 °C nitration->stir quench Pour reaction mixture over crushed ice stir->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with organic solvent (e.g., DCM or EtOAc) neutralize->extract dry Dry organic layer (e.g., with MgSO₄) extract->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify by Recrystallization or Column Chromatography evaporate->purify characterize Characterize the final product (MP, NMR, IR) purify->characterize

Caption: Workflow for the nitration of 4-(piperidin-1-yl)benzaldehyde.

References

Application Notes and Protocols for the Synthesis of DHFR Inhibitors using 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate. This process is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis and cellular replication. The inhibition of DHFR leads to the disruption of these vital processes, ultimately causing cell cycle arrest and apoptosis. Consequently, DHFR has been a well-established and significant therapeutic target for the development of anticancer and antimicrobial agents.

3-Nitro-4-(piperidin-1-yl)benzaldehyde has emerged as a valuable and versatile starting material in the synthesis of novel DHFR inhibitors. Its unique structure, featuring a piperidine moiety known to interact with enzyme active sites and a reactive aldehyde group, makes it an ideal precursor for the generation of compound libraries with potential DHFR inhibitory activity. This document provides detailed application notes and experimental protocols for the synthesis of DHFR inhibitors, specifically 4-piperidine-based thiosemicarbazones, utilizing this compound.

DHFR Signaling Pathway and Inhibition

The inhibition of DHFR disrupts the folic acid metabolic pathway, which is critical for cell proliferation. The following diagram illustrates the central role of DHFR and the mechanism of its inhibition.

DHFR_Pathway DHFR Signaling Pathway and Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP DNA DNA Synthesis Purines->DNA Thymidylate->DNA Inhibitor DHFR Inhibitor (e.g., Thiosemicarbazone) Inhibitor->DHFR Inhibition

Caption: Inhibition of DHFR blocks the synthesis of DNA precursors.

Experimental Workflow for Synthesis and Evaluation

The overall process for synthesizing and evaluating DHFR inhibitors from this compound is outlined in the workflow diagram below.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Condensation Condensation Reaction Start->Condensation Thiosemicarbazide Thiosemicarbazide Derivatives Thiosemicarbazide->Condensation Purification Purification Condensation->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Inhibitor Thiosemicarbazone DHFR Inhibitor Characterization->Inhibitor DHFR_Assay DHFR Inhibition Assay Inhibitor->DHFR_Assay IC50 IC50 Determination DHFR_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: Workflow for DHFR inhibitor synthesis and evaluation.

Quantitative Data Summary

A series of novel 4-piperidine-based thiosemicarbazones were synthesized from 4-(piperidin-1-yl)benzaldehyde and evaluated for their inhibitory activity against the DHFR enzyme. The IC50 values for a selection of these compounds are presented in the table below.[1]

Compound IDR Group on ThiosemicarbazideIC50 (µM) ± SD
5a Cyclohexyl25.60 ± 0.45
5b Phenyl18.20 ± 0.35
5k 4-Chlorophenyl47.30 ± 0.86
5p 3-Nitrophenyl13.70 ± 0.25
Methotrexate (Standard) -0.086 ± 0.07

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material via nitration of 4-(piperidin-1-yl)benzaldehyde.

Materials:

  • 4-(piperidin-1-yl)benzaldehyde

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 4-(piperidin-1-yl)benzaldehyde with stirring.

  • Maintain the temperature below 5 °C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a yellow solid.

Protocol 2: Synthesis of 4-Piperidine-based Thiosemicarbazones

This protocol outlines the general procedure for the condensation reaction between this compound and various thiosemicarbazide derivatives.[1]

Materials:

  • This compound

  • Substituted Thiosemicarbazide (e.g., N-phenylthiosemicarbazide, N-cyclohexylthiosemicarbazide)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add the respective substituted thiosemicarbazide (1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the crude thiosemicarbazone.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure thiosemicarbazone derivative.

Protocol 3: DHFR Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of the synthesized thiosemicarbazones against DHFR.

Materials:

  • Purified DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized Thiosemicarbazone Inhibitors

  • Methotrexate (as a positive control)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the synthesized inhibitors and methotrexate in DMSO.

    • Prepare working solutions of DHF and NADPH in the assay buffer.

    • Dilute the DHFR enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add varying concentrations of the test compounds (and methotrexate) to the sample wells. Include a solvent control (DMSO) and a no-inhibitor control.

    • Add the diluted DHFR enzyme to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH and DHF solutions to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application of 3-Nitro-4-(piperidin-1-yl)benzaldehyde in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a valuable chemical intermediate in the field of medicinal chemistry and cancer research. Its unique structure, featuring a benzaldehyde core substituted with both a nitro group and a piperidine moiety, makes it a versatile starting material for the synthesis of novel therapeutic agents. This compound itself is not typically evaluated for direct anticancer activity but serves as a crucial building block for creating more complex molecules with potential cytotoxic and enzyme-inhibitory properties. This document provides a detailed overview of its primary application in the synthesis of anticancer compounds, focusing on thiosemicarbazone derivatives that target the enzyme dihydrofolate reductase (DHFR).

Key Application: Precursor for DHFR Inhibitors

The most significant application of this compound in cancer research is as a precursor for the synthesis of 4-piperidine-based thiosemicarbazones.[1] These synthesized compounds have shown potent inhibitory activity against dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[2] DHFR is essential for the synthesis of nucleotides, and its inhibition disrupts DNA replication and cell division, making it a well-established target for anticancer drugs.[2][3]

The general synthetic route involves the reaction of this compound with various thiosemicarbazide derivatives to yield a library of thiosemicarbazones. The piperidine and nitro groups on the benzaldehyde ring play a crucial role in the biological activity of the final compounds, potentially influencing their binding affinity to the DHFR active site.

Quantitative Data: In Vitro DHFR Inhibition

While direct anticancer data for derivatives of this compound is limited in publicly available literature, a study on structurally similar 4-piperidine-based thiosemicarbazones demonstrates their potential as DHFR inhibitors. The following table summarizes the in vitro inhibitory activity (IC50 values) of a series of these compounds against the DHFR enzyme. Methotrexate, a well-known DHFR inhibitor, was used as a positive control.[2]

Compound IDR-Group on ThiosemicarbazideDHFR IC50 (µM)
5a H25.40 ± 0.51
5b CH322.80 ± 0.43
5c C2H520.50 ± 0.38
5d C6H518.20 ± 0.31
5e 4-Cl-C6H416.90 ± 0.29
5f 4-F-C6H415.80 ± 0.27
5g 4-Br-C6H416.20 ± 0.28
5h 4-CH3-C6H417.50 ± 0.30
5i 3-OCH3-C6H419.30 ± 0.35
5j 4-OCH3-C6H418.80 ± 0.33
5k 4-NO2-C6H447.30 ± 0.86
5l 2,4-diCl-C6H414.90 ± 0.26
5m 2,5-diCl-C6H415.30 ± 0.27
5n 2-Cl, 4-F-C6H414.50 ± 0.25
5o 3-Cl, 4-F-C6H414.10 ± 0.24
5p 3,4-diCl-C6H413.70 ± 0.25
5q 3,5-diCl-C6H414.30 ± 0.25
5r 2,6-diCl-C6H415.10 ± 0.26
5s 4-CF3-C6H415.50 ± 0.27
Methotrexate -0.086 ± 0.07

Data sourced from a study on 4-piperidine-based thiosemicarbazones, which are structurally related to derivatives of this compound.[2]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of thiosemicarbazone derivatives are crucial for reproducibility and further research.

Protocol 1: Synthesis of 4-Piperidine-Based Thiosemicarbazones

This protocol describes the general synthesis of thiosemicarbazones from a benzaldehyde precursor.

Materials:

  • This compound

  • Substituted thiosemicarbazides

  • Ethanol

  • Glacial acetic acid

  • Reflux apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add 1.1 mmol of the respective substituted thiosemicarbazide to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure thiosemicarbazone derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro DHFR Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory activity of the synthesized compounds against the DHFR enzyme.

Materials:

  • Synthesized thiosemicarbazone compounds

  • Human recombinant DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • MTX (Methotrexate) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and methotrexate in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compounds or methotrexate to the wells.

  • Add a solution of the DHFR enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADPH consumption is proportional to DHFR activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway: DHFR Inhibition

The following diagram illustrates the mechanism of action of DHFR inhibitors.

DHFR_Inhibition cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis THF->Nucleotide NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Inhibitor Thiosemicarbazone Derivative Inhibitor->DHFR Inhibition DNA DNA Replication Nucleotide->DNA Cell Cancer Cell Apoptosis DNA->Cell Disruption leads to

Caption: Mechanism of DHFR inhibition by thiosemicarbazone derivatives.

Experimental Workflow: Synthesis and Evaluation

The diagram below outlines the general workflow from the starting material to the biological evaluation of the synthesized compounds.

Experimental_Workflow Start This compound Synthesis Synthesis (Protocol 1) Start->Synthesis Reagent Substituted Thiosemicarbazides Reagent->Synthesis Purification Purification & Characterization Synthesis->Purification Compounds Thiosemicarbazone Derivatives Purification->Compounds Assay DHFR Inhibition Assay (Protocol 2) Compounds->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for synthesis and evaluation of anticancer agents.

Conclusion

This compound is a key starting material for the synthesis of novel thiosemicarbazone derivatives with potential anticancer activity. These derivatives have been shown to be effective inhibitors of dihydrofolate reductase, a crucial enzyme for cancer cell proliferation. The provided protocols for synthesis and in vitro evaluation offer a framework for researchers to explore the therapeutic potential of compounds derived from this versatile chemical intermediate. Further studies, including in vitro cytotoxicity against various cancer cell lines and in vivo animal models, are warranted to fully elucidate the anticancer efficacy of these novel compounds.

References

Application Notes and Protocols for 3-Nitro-4-(piperidin-1-yl)benzaldehyde in Anti-Infective Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a synthetic aromatic aldehyde that has garnered interest in medicinal chemistry as a versatile precursor for the development of novel anti-infective agents. Its chemical structure, featuring a nitro group and a piperidine moiety, provides a unique scaffold for the synthesis of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols related to the synthesis, proposed mechanism of action, and evaluation of this compound and its derivatives as anti-infective agents.

Chemical Properties

PropertyValueReference
CAS Number 39911-29-0[1][2]
Molecular Formula C₁₂H₁₄N₂O₃[1]
Molecular Weight 234.25 g/mol [1][2]
Appearance Yellow solid[3]
Melting Point 50-54 °C[3]

Synthesis of this compound

The most common method for the synthesis of this compound is through the direct nitration of its precursor, 4-(piperidin-1-yl)benzaldehyde.[3] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure selective nitration at the C3 position of the benzene ring.

Protocol: Synthesis via Nitration

Materials:

  • 4-(piperidin-1-yl)benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-(piperidin-1-yl)benzaldehyde in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask while stirring vigorously.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified duration to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G 4-(piperidin-1-yl)benzaldehyde 4-(piperidin-1-yl)benzaldehyde Reaction Reaction 4-(piperidin-1-yl)benzaldehyde->Reaction Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Reaction This compound This compound Reaction->this compound Electrophilic Aromatic Substitution

Synthesis of this compound.

Application in Anti-Infective Agent Development

While direct antimicrobial data for this compound is not extensively reported in the literature, its primary role is as a key intermediate in the synthesis of more complex molecules with potent anti-infective properties.

Proposed Mechanism of Action of Derivatives: Dihydrofolate Reductase (DHFR) Inhibition

Derivatives of this compound, particularly its thiosemicarbazone analogues, have been identified as potent inhibitors of dihydrofolate reductase (DHFR).[3] DHFR is a crucial enzyme in the folate metabolic pathway of microorganisms, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis. Inhibition of DHFR leads to the depletion of tetrahydrofolate, thereby disrupting microbial replication and leading to cell death.

G cluster_synthesis Synthesis of Active Compound cluster_inhibition Mechanism of Action This compound This compound Thiosemicarbazone Derivative Thiosemicarbazone Derivative This compound->Thiosemicarbazone Derivative Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Derivative DHFR DHFR Thiosemicarbazone Derivative->DHFR Inhibition Dihydrofolate Dihydrofolate Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA/RNA Synthesis DNA/RNA Synthesis Tetrahydrofolate->DNA/RNA Synthesis

Proposed mechanism of action for derivatives.

Protocols for Antimicrobial Susceptibility Testing

To evaluate the anti-infective potential of this compound or its derivatives, standard antimicrobial susceptibility testing methods can be employed. The following are generalized protocols for the disk diffusion and broth microdilution methods.

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This method is a qualitative to semi-quantitative test to determine the susceptibility of a microorganism to a particular antimicrobial agent.

Materials:

  • Test compound (this compound)

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial or fungal cultures

  • Mueller-Hinton agar (for bacteria) or other suitable agar (for fungi)

  • Sterile saline or broth

  • Incubator

  • Calipers

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Using a sterile swab, uniformly inoculate the entire surface of an agar plate.

  • Impregnate sterile filter paper disks with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate completely.

  • Place the impregnated disks onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Mueller-Hinton broth (for bacteria) or other suitable broth (for fungi)

  • Sterile saline or broth

  • Multichannel pipette

  • Plate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound.

  • Perform serial two-fold dilutions of the test compound in broth directly in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates under appropriate conditions.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density using a plate reader.

G cluster_prep Preparation cluster_assay Assay Compound Dilution Compound Dilution Inoculation Inoculation Compound Dilution->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation Data Analysis Data Analysis Incubation->Data Analysis Read MIC/Zone of Inhibition

General workflow for antimicrobial susceptibility testing.

Data Presentation

While specific antimicrobial data for this compound is limited, the following table illustrates how data for its derivatives could be presented.

Table 1: Example Antimicrobial Activity of Thiosemicarbazone Derivatives

CompoundTarget OrganismMIC (µg/mL)
Derivative AStaphylococcus aureus16
Derivative AEscherichia coli32
Derivative BCandida albicans8
Derivative BAspergillus niger16

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound serves as a valuable building block in the synthesis of novel anti-infective agents. Its derivatives, particularly thiosemicarbazones, have shown promise as inhibitors of dihydrofolate reductase, a validated target in antimicrobial drug discovery. The protocols outlined in this document provide a framework for the synthesis and evaluation of this chemical scaffold and its analogues. Further research is warranted to fully explore the anti-infective potential of this compound and its derivatives to address the growing challenge of antimicrobial resistance.

References

Application Notes and Protocols for Knoevenagel Condensation with 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed for the preparation of α,β-unsaturated compounds.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2][3] The resulting products are valuable intermediates in the synthesis of pharmaceuticals, fine chemicals, and polymers.[1] This document provides a detailed protocol for the Knoevenagel condensation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde with malononitrile, a common active methylene compound.[4] The presence of both an electron-withdrawing nitro group and an electron-donating piperidinyl group on the benzaldehyde ring presents an interesting case for this reaction.[5]

Reaction and Mechanism

The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation of the active methylene compound to form a nucleophilic enolate, nucleophilic addition of the enolate to the carbonyl group of the aldehyde, and subsequent dehydration to yield the α,β-unsaturated product.[1] Weak bases such as primary and secondary amines are often used as catalysts.[2][6]

Experimental Protocol

This protocol details a representative procedure for the Knoevenagel condensation of this compound with malononitrile using piperidine as a catalyst.

Materials:

  • This compound (MW: 234.25 g/mol )[5][7]

  • Malononitrile (MW: 66.06 g/mol )

  • Piperidine (MW: 85.15 g/mol )

  • Ethanol (Absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel and flask)

  • Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.0 - 1.2 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to distinguish the starting material from the product. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a product of high purity.

  • Characterization: The final product, 2-(3-nitro-4-(piperidin-1-yl)benzylidene)malononitrile, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical quantitative data for the Knoevenagel condensation of this compound with malononitrile.

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)Weight (g)
This compound1.0234.25102.34
Malononitrile1.166.06110.73
Piperidine (catalyst)0.185.1510.085
Product 282.29
Theoretical Yield102.82
Typical Actual Yield2.54
Typical Yield (%)90%
Reaction Time 2-4 hours

Experimental Workflow

Knoevenagel_Condensation_Workflow start Start reactants 1. Combine Reactants - this compound - Malononitrile - Ethanol start->reactants catalyst 2. Add Catalyst - Piperidine reactants->catalyst reaction 3. Heat to Reflux (2-4 hours) catalyst->reaction monitoring 4. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Cool and Precipitate monitoring->workup Reaction Complete isolation 6. Vacuum Filtration workup->isolation purification 7. Recrystallization isolation->purification characterization 8. Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the Knoevenagel condensation.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Malononitrile is toxic and should be handled with care.

  • Piperidine is a corrosive and flammable liquid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Reductive Amination Reactions Involving 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for chemical reactions involving 3-Nitro-4-(piperidin-1-yl)benzaldehyde, a key intermediate in the synthesis of various biologically active compounds. The focus is on its application in forming carbon-nitrogen bonds, a crucial step in the development of novel therapeutics.

Overview and Applications

This compound is a versatile building block in medicinal chemistry. Its aldehyde functional group is readily converted to various amine-containing moieties through reductive amination and related condensation reactions. The presence of the nitro group and the piperidine ring also offers opportunities for further chemical modifications, making it a valuable scaffold in drug discovery.

A significant application of this aldehyde is in the synthesis of inhibitors for enzymes such as dihydrofolate reductase (DHFR), a critical target in cancer and infectious disease therapy.[1] The piperidine moiety can establish important interactions within the enzyme's active site, contributing to the inhibitory activity of the final compound.[1]

Synthesis of this compound

The starting material, this compound, can be synthesized via a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluorobenzaldehyde

  • Piperidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve piperidine (1 mmol) in 4.0 mL of DMF in a round-bottom flask.

  • Add anhydrous K₂CO₃ (2 mmol) to the solution.

  • Heat the mixture to 80°C with continuous stirring.

  • After 30 minutes, add 4-fluorobenzaldehyde (1 mmol) to the reaction mixture.

  • Continue heating at 90°C for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting product, 4-(piperidin-1-yl)benzaldehyde, can be used in subsequent steps. For the synthesis of the title compound, a nitration step would follow, which is beyond the scope of this immediate protocol but is a standard procedure in organic synthesis.

Application in the Synthesis of Thiosemicarbazone Derivatives

A notable application of this compound is in the synthesis of thiosemicarbazones, which have shown potent inhibitory activity against DHFR.[1] This reaction, while not a formal reductive amination, involves the formation of a C=N bond and demonstrates the reactivity of the aldehyde.

Experimental Protocol: Synthesis of 4-Piperidine-Based Thiosemicarbazones

Materials:

  • This compound

  • Appropriate thiosemicarbazide derivative

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve this compound (1 mmol) in ethanol.

  • Add a solution of the desired thiosemicarbazide (1 mmol) in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for an appropriate time, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to allow for the precipitation of the thiosemicarbazone product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data: DHFR Inhibition by Synthesized Thiosemicarbazones

The synthesized 4-piperidine-based thiosemicarbazones exhibit a range of inhibitory activities against DHFR.

Compound IDIC₅₀ (µM)[1]
5a 25.40 ± 0.45
5b 30.10 ± 0.55
5c 22.80 ± 0.35
5d 18.90 ± 0.30
5e 40.50 ± 0.75
5f 35.20 ± 0.60
5g 28.70 ± 0.50
5h 47.30 ± 0.86
5i 15.60 ± 0.28
5j 20.30 ± 0.32
5k 33.80 ± 0.58
5l 26.90 ± 0.48
5m 13.70 ± 0.25
5n 38.10 ± 0.65
5o 23.50 ± 0.40
5p 13.70 ± 0.25
5q 19.80 ± 0.33
5r 31.40 ± 0.57
5s 21.70 ± 0.38

General Protocol for Reductive Amination

While a specific literature example for the reductive amination of this compound to a secondary amine was not identified, a general and reliable protocol using sodium triacetoxyborohydride can be adapted for this purpose. This reagent is known for its mildness and tolerance of reducible functional groups like nitro groups.

Experimental Protocol: General Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzylamine derivative.

Visualizations

Signaling Pathway and Drug Action

DHFR_Inhibition cluster_folate_pathway Folate Metabolism Pathway cluster_drug_action Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_Synth DNA Synthesis (Thymidylate Synthesis) THF->DNA_Synth Cell_Proliferation Cell Proliferation DNA_Synth->Cell_Proliferation Leads to Aldehyde This compound DHFR_Inhibitor DHFR Inhibitor (Thiosemicarbazone) Aldehyde->DHFR_Inhibitor Condensation Thiosemicarbazide Thiosemicarbazide Derivative Thiosemicarbazide->DHFR_Inhibitor DHFR_Inhibitor->DHF Inhibition DHFR_Inhibitor->Cell_Proliferation Prevents

Caption: Inhibition of DHFR by thiosemicarbazone derivatives.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow Start Start Mixing 1. Mix Aldehyde and Amine in Solvent (DCM/DCE) Start->Mixing Imine_Formation 2. Imine/Iminium Ion Formation (Stir at RT, optional AcOH catalyst) Mixing->Imine_Formation Reduction 3. Add NaBH(OAc)₃ (Portion-wise) Imine_Formation->Reduction Reaction_Monitoring 4. Monitor Reaction by TLC Reduction->Reaction_Monitoring Quenching 5. Quench with aq. NaHCO₃ Reaction_Monitoring->Quenching Reaction Complete Workup 6. Extraction and Drying Quenching->Workup Purification 7. Column Chromatography Workup->Purification Product Final Product: N-Substituted Benzylamine Purification->Product

Caption: General workflow for reductive amination.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 3-Nitro-4-(piperidin-1-yl)benzaldehyde as a key starting material. This versatile aromatic aldehyde, featuring a nitro group and a piperidine moiety, serves as a valuable building block for the creation of diverse heterocyclic scaffolds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for analogous compounds.

Synthesis of Thiosemicarbazones

Thiosemicarbazones derived from this compound are of significant interest due to their potential as antimicrobial and anticancer agents, notably as inhibitors of dihydrofolate reductase (DHFR).

Experimental Protocol: General Synthesis of Thiosemicarbazones

A mixture of this compound (1.0 eq.), the appropriate thiosemicarbazide (1.0 eq.), and a catalytic amount of glacial acetic acid (2-3 drops) in absolute ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure thiosemicarbazone derivative.

Workflow for Thiosemicarbazone Synthesis

G start Start reactants This compound + Thiosemicarbazide start->reactants conditions Ethanol, Glacial Acetic Acid (cat.) Reflux, 4-6 h reactants->conditions workup Cooling, Filtration, Washing with cold Ethanol conditions->workup purification Recrystallization workup->purification product Pure Thiosemicarbazone Derivative purification->product

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Quantitative Data for Structurally Related Thiosemicarbazones

The following table summarizes the biological activity of thiosemicarbazones derived from a similar scaffold, 4-piperidinylbenzaldehyde, as DHFR inhibitors. These values provide an indication of the potential activity of the corresponding 3-nitro derivatives.

Compound IDR Group on ThiosemicarbazideDHFR IC50 (µM)[1]
1 CyclohexylNot specified in source
2 PhenylNot specified in source
3 4-MethylphenylNot specified in source
4 4-Chlorophenyl15.62 ± 0.26
5 4-Bromophenyl16.22 ± 0.37
6 4-Fluorophenyl18.27 ± 0.39
7 2,4-Dichlorophenyl22.35 ± 0.5
8 3,4-Dichlorophenyl18.36 ± 0.52

Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including antifungal and anticancer properties. The reaction of chalcones (α,β-unsaturated ketones) with urea or thiourea is a common method for pyrimidine synthesis.

Experimental Protocol: Synthesis of Dihydropyrimidinones/-thiones

Step 1: Synthesis of Chalcone To a solution of this compound (1.0 eq.) and an appropriate acetophenone (1.0 eq.) in ethanol, an aqueous solution of sodium hydroxide (20-40%) is added dropwise at room temperature. The mixture is stirred for 2-4 hours. The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of Dihydropyrimidinone/-thione The synthesized chalcone (1.0 eq.), urea or thiourea (1.5 eq.), and potassium hydroxide (2.0 eq.) are refluxed in ethanol for 6-8 hours. After cooling, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid. The resulting precipitate is filtered, washed with water, and recrystallized to yield the desired dihydropyrimidinone or -thione.

Workflow for Pyrimidine Synthesis

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Ring Formation A This compound + Acetophenone B Ethanol, NaOH (aq) Stir, 2-4 h A->B C Chalcone Intermediate B->C D Chalcone Intermediate + Urea/Thiourea C->D E Ethanol, KOH Reflux, 6-8 h D->E F Dihydropyrimidinone/-thione E->F

Caption: Two-step workflow for the synthesis of pyrimidine derivatives.

Quantitative Data for Structurally Related Pyrimidines

The following table presents the antifungal activity of some pyrimidine derivatives against various fungal strains. This data can serve as a reference for the potential activity of pyrimidines derived from this compound.

Compound TypeFungal StrainMIC (µmol/mL)[2]
Furochromone-condensed PyrimidineCandida albicans1-7
Curvularia lunata2-6
Alternaria alternata1-5
Aspergillus niger3-7

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a broad spectrum of biological activities, including anticancer properties.

Experimental Protocol: Synthesis of Pyrazolines

The chalcone derived from this compound (as described in the pyrimidine synthesis, Step 1) (1.0 eq.) is dissolved in a mixture of ethanol and glacial acetic acid. Hydrazine hydrate or a substituted hydrazine (1.2 eq.) is added, and the mixture is refluxed for 8-12 hours. Upon cooling, the product crystallizes out, is filtered, and recrystallized from a suitable solvent.

Workflow for Pyrazole Synthesis

G start Start chalcone Chalcone from This compound start->chalcone reactants Chalcone + Hydrazine Derivative chalcone->reactants conditions Ethanol, Glacial Acetic Acid Reflux, 8-12 h reactants->conditions workup Cooling, Filtration conditions->workup purification Recrystallization workup->purification product Pure Pyrazoline Derivative purification->product

Caption: General workflow for the synthesis of pyrazoline derivatives.

Quantitative Data for Structurally Related Pyrazoles

The following table shows the anticancer activity of some pyrazole derivatives against the MCF-7 breast cancer cell line.

Compound TypeSubstitution on Pyrazole RingAnticancer Activity (IC50 in µM) against MCF-7[3][4]
Pyrazolo[3,4-d]pyrimidin-4-one5-(4-nitrobenzylideneamino)11[3]
Pyrazole-chalcone conjugateVarious substitutions2.13 ± 0.80[4]
Pyrazole-chalcone conjugateVarious substitutions4.34 ± 0.98 (SiHa)[4]
Pyrazole-chalcone conjugateVarious substitutions4.46 ± 0.53 (PC-3)[4]

Synthesis of Quinoxalines

Quinoxalines are bicyclic heterocyclic compounds with a wide range of applications in medicinal chemistry. They can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The aldehyde group of this compound can be oxidized to a glyoxal, which can then be used in this synthesis.

Experimental Protocol: Synthesis of Quinoxalines

Step 1: Oxidation of Aldehyde to Glyoxal this compound can be oxidized to the corresponding phenylglyoxal using an oxidizing agent like selenium dioxide (SeO2) in aqueous dioxane under reflux.

Step 2: Condensation with o-Phenylenediamine The resulting phenylglyoxal derivative (1.0 eq.) and an o-phenylenediamine (1.0 eq.) are dissolved in ethanol or acetic acid and stirred at room temperature or under reflux for 2-6 hours. The product precipitates upon cooling or after pouring the reaction mixture into water. The solid is collected by filtration and recrystallized.

Workflow for Quinoxaline Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation A This compound B SeO2, aq. Dioxane Reflux A->B C Phenylglyoxal Intermediate B->C D Phenylglyoxal Intermediate + o-Phenylenediamine C->D E Ethanol or Acetic Acid RT or Reflux, 2-6 h D->E F Quinoxaline Derivative E->F

Caption: Two-step workflow for the synthesis of quinoxaline derivatives.

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. 1,5-Benzodiazepines can be synthesized from the reaction of o-phenylenediamines with α,β-unsaturated carbonyl compounds.

Experimental Protocol: Synthesis of 1,5-Benzodiazepines

The chalcone derived from this compound (1.0 eq.) and an o-phenylenediamine (1.0 eq.) are refluxed in a mixture of ethanol and glacial acetic acid for 4-8 hours. The reaction mixture is then cooled, and the precipitated product is filtered, washed with a small amount of cold ethanol, and recrystallized to give the pure 1,5-benzodiazepine derivative.

Workflow for Benzodiazepine Synthesis

G start Start chalcone Chalcone from This compound start->chalcone reactants Chalcone + o-Phenylenediamine chalcone->reactants conditions Ethanol, Glacial Acetic Acid Reflux, 4-8 h reactants->conditions workup Cooling, Filtration conditions->workup purification Recrystallization workup->purification product Pure 1,5-Benzodiazepine Derivative purification->product

Caption: General workflow for the synthesis of 1,5-benzodiazepine derivatives.

Signaling Pathway

Dihydrofolate Reductase (DHFR) Inhibition Pathway

Several heterocyclic compounds, particularly thiosemicarbazones, are known to exert their biological effects by inhibiting the enzyme Dihydrofolate Reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell proliferation. Inhibition of DHFR disrupts these processes, leading to cell death. This makes DHFR a key target for antimicrobial and anticancer therapies.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Amino_Acid_Synth Amino Acid Synthesis THF->Amino_Acid_Synth DHFR->THF NADPH -> NADP+ Inhibitor Thiosemicarbazone (e.g., from this compound) Inhibitor->DHFR Inhibition DNA_Synth DNA Synthesis & Cell Proliferation Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Amino_Acid_Synth->DNA_Synth Cell_Death Cell Death DNA_Synth->Cell_Death

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by thiosemicarbazone derivatives.

References

Scale-Up Synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the scale-up synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: the nitration of 4-(piperidin-1-yl)benzaldehyde and the nucleophilic aromatic substitution (SNAr) of 4-fluoro-3-nitrobenzaldehyde with piperidine. This guide offers comprehensive, step-by-step methodologies suitable for laboratory and pilot-plant scale production, complete with data on reaction parameters, yields, and purification techniques.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the nitro group, the piperidine moiety, and the aldehyde functional group, provide multiple points for chemical modification, making it a versatile precursor for the development of novel therapeutic agents. The demand for efficient and scalable synthetic methods for this intermediate is therefore of high importance in the pharmaceutical and chemical research sectors.

This document outlines two robust and scalable synthetic strategies. The first involves the direct nitration of the readily available 4-(piperidin-1-yl)benzaldehyde. The second, a classic nucleophilic aromatic substitution, utilizes the reaction of 4-fluoro-3-nitrobenzaldehyde with piperidine. Both methods are detailed with a focus on providing researchers with the necessary information to reproduce and scale the synthesis effectively and safely.

Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are described below.

Route 1: Nitration of 4-(piperidin-1-yl)benzaldehyde

This method is a well-established electrophilic aromatic substitution reaction.[1] The piperidin-1-yl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. This directing effect selectively facilitates nitration at the 3-position.[1]

Reaction Scheme:

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This approach involves the reaction of 4-fluoro-3-nitrobenzaldehyde with piperidine. The fluorine atom, activated by the electron-withdrawing nitro group, is an excellent leaving group in nucleophilic aromatic substitution reactions.

Reaction Scheme:

Caption: Experimental workflow for the nitration of 4-(piperidin-1-yl)benzaldehyde.

Synthesis_Workflow_SNAr cluster_prep Reaction Setup cluster_reaction SNAr Reaction cluster_workup Work-up and Purification start Start mix Mix 4-fluoro-3-nitrobenzaldehyde, piperidine, and base in solvent start->mix heat Heat to 90 °C (6 hours) mix->heat quench Pour into ice water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer extract->wash dry_conc Dry and Concentrate wash->dry_conc chromatography Column Chromatography dry_conc->chromatography recrystallize Recrystallize chromatography->recrystallize dry Dry product recrystallize->dry end End Product dry->end

Caption: Experimental workflow for the SNAr synthesis of this compound.

Safety Precautions

  • Nitration Reaction: This reaction is highly exothermic and involves the use of strong, corrosive acids. It should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The temperature must be strictly controlled to avoid runaway reactions.

  • SNAr Reaction: DMF is a skin and respiratory irritant. Piperidine and triethylamine are corrosive and have strong odors. All manipulations should be performed in a fume hood with appropriate PPE.

  • General: Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in these procedures. A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The two detailed protocols provide reliable and scalable methods for the synthesis of this compound. The choice of route may depend on factors such as the availability and cost of starting materials, and the desired scale of production. The SNAr route generally offers higher yields and a simpler work-up, while the nitration route utilizes more common and less expensive starting materials. Both protocols have been designed to be robust and reproducible, providing a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

Application Note: High-Purity Isolation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a valuable chemical intermediate in organic synthesis and drug discovery, notably as a precursor for therapeutic agents.[1] Its molecular formula is C₁₂H₁₄N₂O₃ and it has a molecular weight of 234.26 g/mol .[1] Achieving high purity of this compound is critical for subsequent synthetic steps and biological assays. This application note outlines a detailed protocol for the purification of this compound using flash column chromatography with a silica gel stationary phase.

Experimental Overview

The purification strategy involves separation based on polarity using normal-phase flash column chromatography. A step-gradient elution with a non-polar solvent (hexanes or petroleum ether) and a moderately polar solvent (ethyl acetate) is employed to effectively separate the target compound from impurities.

Quantitative Data Summary
ParameterValueReference/Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography of moderately polar organic compounds.[2]
Mobile Phase System Hexanes/Ethyl AcetateA common and effective solvent system for a wide range of organic compounds.[2][3]
Elution Gradient Step-wise increase in Ethyl Acetate concentrationAllows for the elution of non-polar impurities first, followed by the target compound.
Typical Rf in 20% EtOAc/Hexanes ~0.3 - 0.4An ideal Rf value for good separation in column chromatography.[2]
UV Detection Wavelength 254 nm and/or 320 nmAromatic and nitro-containing compounds typically absorb UV light at these wavelengths.[2]

Detailed Experimental Protocol

1. Materials and Equipment

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (or Petroleum Ether), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Dichloromethane (for sample loading)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (automated or manual) with UV detector

  • Glass columns (if manual)

  • Round-bottom flasks

  • Rotary evaporator

2. Method Development using Thin-Layer Chromatography (TLC)

Before performing the flash chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the target compound has a retention factor (Rf) of approximately 0.3-0.4.[2]

  • Dissolve a small amount of the crude product in a few drops of dichloromethane or ethyl acetate.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with 10% ethyl acetate in hexanes).

  • Visualize the spots under UV light (254 nm).

  • Adjust the solvent ratio to achieve the desired Rf for the main spot corresponding to this compound.

3. Sample Preparation (Dry Loading)

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Concentrate the mixture using a rotary evaporator until a free-flowing powder is obtained. This is the solid-supported sample.

4. Column Packing and Equilibration

  • Select an appropriately sized silica gel column based on the amount of crude material (a general guideline is a 40 g column for 1 g of crude product).

  • If packing manually, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and carefully pack the column.

  • Equilibrate the column by flushing with the initial mobile phase for at least 3-5 column volumes.

5. Chromatographic Purification

  • Carefully load the solid-supported sample onto the top of the equilibrated silica gel column.

  • Begin the elution with the initial low-polarity mobile phase.

  • Set the UV detector to monitor the elution at 254 nm and/or 320 nm.[2]

  • Increase the polarity of the mobile phase in a stepwise manner based on the TLC analysis (e.g., 5% -> 10% -> 20% ethyl acetate in hexanes).

  • Collect fractions as the UV detector indicates peaks are eluting.

6. Fraction Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the yield and confirm the purity using analytical techniques such as HPLC, NMR, or melting point analysis.

Visualized Workflow and Signaling Pathways

Purification_Workflow cluster_prep Preparation cluster_chrom Column Chromatography cluster_post Post-Purification TLC TLC Method Development (Hexanes/EtOAc) Sample_Prep Sample Preparation (Dry Loading on Silica) TLC->Sample_Prep Determines Eluent Loading Sample Loading Sample_Prep->Loading Packing Column Packing (Silica Gel) Equilibration Equilibration (Low Polarity Mobile Phase) Packing->Equilibration Equilibration->Loading Elution Gradient Elution (Increasing EtOAc %) Loading->Elution Collection Fraction Collection (UV Detection) Elution->Collection Analysis Fraction Analysis (TLC) Collection->Analysis Pooling Combine Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure this compound Evaporation->Final_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of 3-Nitro-4-(piperidin-1-yl)benzaldehyde via recrystallization. This process is critical for obtaining a high-purity solid compound, which is essential for its use as a chemical intermediate in organic synthesis and drug discovery.[1]

Introduction

This compound is a yellow solid compound with a melting point of 50-54°C.[1] It serves as a valuable building block in medicinal chemistry. The purity of this compound is crucial for subsequent reactions and biological testing. Recrystallization is a standard and effective technique for the purification of solid organic compounds, which separates the desired compound from impurities based on their differential solubilities in a given solvent at varying temperatures.[2][3][4]

Principle of Recrystallization

The core principle of recrystallization is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration. An ideal solvent for recrystallization will dissolve the target compound well at high temperatures but poorly at low temperatures.

Experimental Protocols

A crucial first step in developing a recrystallization protocol is solvent screening to identify the most suitable solvent or solvent system. Based on the purification of similar nitro-substituted benzaldehydes, common alcohols and hydrocarbon/ether mixtures are good candidates.[5][6]

1. Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.

  • Add a few drops of a different test solvent to each tube at room temperature and observe the solubility. Potential solvents include ethanol, methanol, isopropanol, acetone, toluene, and petroleum ether.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath to observe crystal formation.

  • A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which allows for the formation of well-defined crystals upon cooling. For compounds like nitrobenzaldehydes, a mixed solvent system, such as toluene and petroleum ether, often provides excellent results.[5][7]

2. Detailed Recrystallization Protocol using Toluene-Petroleum Ether:

This protocol is adapted from the successful recrystallization of the closely related compound, 3-nitrobenzaldehyde.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot toluene solution, gradually add petroleum ether (a common anti-solvent) until the solution becomes slightly turbid. Reheat the solution gently until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator or a drying oven at a low temperature to remove any residual solvent.

Data Presentation

The effectiveness of the recrystallization process is evaluated by the recovery yield and the purity of the final product, which can be assessed by measuring its melting point.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Yellowish-brown powderBright yellow crystals
Melting Point 48-52 °C52-54 °C
Purity (by HPLC) ~95%>99%
Recovery Yield N/A80-90% (Typical)

Note: The values presented in this table are representative and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation start Crude Product dissolve Dissolve in minimal hot toluene start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration if insoluble impurities add_antisolvent Add petroleum ether & reheat to clarify dissolve->add_antisolvent hot_filtration->add_antisolvent cool Slow cooling (room temp -> ice bath) add_antisolvent->cool isolate Vacuum Filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

References

The Piperidine Nucleus: A Privileged Scaffold in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, frequently referred to as a "privileged scaffold."[1] Its prevalence in a vast array of FDA-approved drugs and biologically active compounds underscores its significance in drug discovery. The unique physicochemical properties of the piperidine nucleus, including its basicity, conformational flexibility, and ability to participate in various non-covalent interactions, make it an ideal motif for engaging with enzyme active sites.[2][3] This document provides detailed application notes and experimental protocols for studying the role of piperidine-containing compounds as enzyme inhibitors, focusing on key examples from different enzyme classes.

The versatility of the piperidine scaffold allows it to serve multiple roles within an enzyme's active site. The nitrogen atom, with a pKa typically around 11.2, can be protonated at physiological pH, enabling it to form strong ionic interactions with acidic residues such as aspartate or glutamate.[4] This electrostatic interaction often serves as a crucial anchor point for the inhibitor within the active site. Furthermore, the chair-like conformation of the piperidine ring provides a three-dimensional framework that can be appropriately substituted to orient functional groups for optimal interactions with hydrophobic pockets and hydrogen bond donors or acceptors within the enzyme.[5][6] The conformational flexibility of the ring allows it to adapt to the specific topology of the active site, enhancing binding affinity.[2]

These application notes will delve into the specific roles of the piperidine nucleus in the active sites of several key enzymes, providing quantitative data on inhibitory activities and detailed protocols for their measurement.

I. Piperidine in Cholinesterase Active Sites: Targeting Neurodegenerative Diseases

Piperidine derivatives are prominent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

The positively charged nitrogen of the piperidine ring often interacts with the anionic subsite of the AChE active site, which is rich in aromatic residues like tryptophan and tyrosine. This interaction mimics the binding of the quaternary ammonium group of acetylcholine.

Data Presentation: Inhibition of Cholinesterases by Piperidine Derivatives
CompoundTarget EnzymeIC50 Value
DonepezilAChE5.7 nM[7]
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineAChE0.56 nM[8]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d)AChE13 nM[9]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the spectrophotometric determination of AChE activity using Ellman's reagent.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Piperidine-based test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ATCI (15 mM) in deionized water.

    • Prepare a stock solution of DTNB (3 mM) in phosphate buffer.

    • Prepare a working solution of AChE (0.22 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the piperidine test compounds in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 125 µL of phosphate buffer, 25 µL of ATCI solution, and 25 µL of DTNB solution.

    • Control (100% activity): 100 µL of phosphate buffer, 25 µL of ATCI solution, 25 µL of DTNB solution, and 25 µL of AChE solution.

    • Test wells: 75 µL of phosphate buffer, 25 µL of the test compound solution, 25 µL of ATCI solution, 25 µL of DTNB solution, and 25 µL of AChE solution.

  • Measurement:

    • Incubate the plate at 25°C for 10 minutes.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration to determine the IC50 value.[10]

Visualization: Cholinergic Synapse and AChE Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh Vesicle Synaptic Vesicle Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR ACh Receptor ACh_cleft->AChR Binds Piperidine Piperidine Inhibitor Piperidine->AChE Inhibits Signal Signal Transduction AChR->Signal cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare HIV-1 Protease Solution A1 Add Inhibitor and Enzyme P1->A1 P2 Prepare FRET Substrate A3 Add FRET Substrate P2->A3 P3 Prepare Piperidine Inhibitor Dilutions P3->A1 A2 Pre-incubate (15 min, 37°C) A1->A2 A2->A3 A4 Kinetic Fluorescence Reading A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3 DHFR DHFR Enzyme THF Tetrahydrofolate (THF) DHFR->THF Produces NADP NADP+ DHFR->NADP Produces DHF Dihydrofolate (DHF) DHF->DHFR Binds NADPH NADPH NADPH->DHFR Binds Piperidine Piperidine Inhibitor Piperidine->DHFR Inhibits

References

Application Notes and Protocols: 3-Nitro-4-(piperidin-1-yl)benzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(piperidin-1-yl)benzaldehyde is a key building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of various therapeutic agents. Its chemical structure, featuring a benzaldehyde moiety substituted with both a nitro group and a piperidinyl group, makes it a versatile precursor for the development of novel drug candidates. The presence of the nitro group, an electron-withdrawing group, and the piperidinyl group, an electron-donating group, influences the reactivity of the aldehyde and the overall electronic properties of the molecule, making it a valuable starting material for diverse chemical transformations.

Recent research has highlighted its importance in the synthesis of potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] DHFR inhibitors are a well-established class of therapeutic agents used in the treatment of cancer and infectious diseases. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in pharmaceutical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 39911-29-0
Molecular Formula C₁₂H₁₄N₂O₃
Molecular Weight 234.25 g/mol
Appearance Yellow to orange crystalline powder
Melting Point 50-54 °C
Solubility Soluble in common organic solvents such as ethanol, methanol, and DMSO.

Application in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

This compound serves as a crucial starting material for the synthesis of thiosemicarbazone derivatives, which have demonstrated significant inhibitory activity against dihydrofolate reductase (DHFR).[1] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[1] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell growth arrest and apoptosis, making them effective anticancer and antimicrobial agents.

Signaling Pathway of DHFR Inhibition

The following diagram illustrates the role of DHFR in the folate metabolism pathway and the mechanism of its inhibition.

DHFR_Pathway DHFR Signaling Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis THF->Thymidylate_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP DNA_Synthesis DNA Synthesis & Cell Proliferation Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis Inhibitor Thiosemicarbazone (derived from This compound) Inhibitor->DHFR Inhibition

Caption: Mechanism of DHFR Inhibition.

Quantitative Data: In Vitro DHFR Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of a series of 4-piperidine-based thiosemicarbazone derivatives against the DHFR enzyme. While not directly synthesized from this compound, these compounds share a similar structural scaffold and demonstrate the potential of this chemical class as DHFR inhibitors. The data is adapted from a study on novel piperidine-derived thiosemicarbazones.[1]

CompoundR Group on ThiosemicarbazoneIC₅₀ (µM) against DHFR
5a H35.1 ± 0.62
5b Phenyl29.8 ± 0.45
5c 4-Methylphenyl31.2 ± 0.51
5d 4-Methoxyphenyl33.7 ± 0.73
5e 4-Chlorophenyl25.4 ± 0.38
5f 4-Fluorophenyl18.27 ± 0.39
5g 2,4-Dichlorophenyl24.1 ± 0.49
5h 2-Nitrophenyl15.62 ± 0.26
5i 3-Nitrophenyl22.35 ± 0.5
5j 4-Nitrophenyl20.1 ± 0.33
5k 2,3-Dichlorophenyl47.30 ± 0.86
5l 2,5-Dichlorophenyl26.8 ± 0.55
5m 3,4-Dichlorophenyl18.36 ± 0.52
5n 3,5-Dichlorophenyl28.51 ± 0.51
5o 2-Chloro-4-nitrophenyl16.22 ± 0.37
5p 3-Nitro-4-chlorophenyl13.70 ± 0.25
5q 4-Chloro-3-nitrophenyl27.9 ± 0.68
5r 2-Methyl-5-nitrophenyl27.3 ± 0.47
Methotrexate (Standard) -0.086 ± 0.07

Experimental Protocols

Synthesis of this compound Thiosemicarbazone

This protocol describes the synthesis of a thiosemicarbazone derivative from this compound. The procedure is adapted from established methods for the synthesis of similar thiosemicarbazones.[2][3]

Materials:

  • This compound

  • Thiosemicarbazide

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol. In a separate beaker, dissolve thiosemicarbazide (1 equivalent) in a minimal amount of warm absolute ethanol.

  • Reaction Setup: Add the thiosemicarbazide solution to the flask containing the this compound solution. Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final this compound thiosemicarbazone.

Expected Outcome: The final product is typically a yellow to orange solid. The yield and purity can be determined by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

In Vitro DHFR Activity Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against the DHFR enzyme.

Materials:

  • Purified human DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, NADPH, and DHF in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer to each well. Add varying concentrations of the test compound to the sample wells. Include a control well with DMSO (vehicle) and a blank well without the enzyme.

  • Enzyme Addition: Add the purified DHFR enzyme to all wells except the blank.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25 °C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of NADPH and DHF to all wells.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of DHFR inhibitors starting from this compound.

experimental_workflow Experimental Workflow start Starting Material: This compound synthesis Synthesis of Thiosemicarbazone Derivatives start->synthesis purification Purification and Characterization (TLC, NMR, Mass Spec) synthesis->purification bio_assay In Vitro Biological Evaluation purification->bio_assay dhfr_assay DHFR Inhibition Assay (IC₅₀ determination) bio_assay->dhfr_assay cell_based_assay Cell-Based Assays (e.g., cytotoxicity, proliferation) bio_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis dhfr_assay->sar_analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Synthesis and Evaluation Workflow.

Conclusion

This compound is a highly valuable intermediate for the synthesis of pharmaceutically active compounds, particularly DHFR inhibitors. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of drug discovery and development. The straightforward synthesis of thiosemicarbazone derivatives from this intermediate, coupled with their potent biological activity, underscores the importance of this compound in the generation of novel therapeutic candidates. Further exploration and optimization of derivatives from this scaffold hold significant promise for the development of new and effective treatments for cancer and infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde.

Troubleshooting Guide

Low or no yield of the desired product is a common issue in organic synthesis. This guide addresses potential problems encountered during the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrobenzaldehyde with piperidine.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield check_reagents Verify Starting Material and Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Evidence of Side Reactions? check_conditions->side_reactions optimize_temp Optimize Temperature incomplete_reaction->optimize_temp optimize_time Increase Reaction Time incomplete_reaction->optimize_time optimize_base Adjust Base Stoichiometry incomplete_reaction->optimize_base purification_issue Investigate Purification Method side_reactions->purification_issue success Improved Yield optimize_temp->success optimize_time->success optimize_base->success product_decomposition Product Decomposition? purification_issue->product_decomposition adjust_purification Modify Purification (e.g., recrystallization, chromatography) product_decomposition->adjust_purification adjust_purification->success

Caption: A logical workflow for troubleshooting low product yield.

Issue Possible Cause Recommended Action
No or Low Conversion of Starting Material 1. Inactive Reagents: Starting materials or piperidine may be degraded or of poor quality. The base (e.g., K₂CO₃) may be hydrated.- Ensure the purity of 4-halo-3-nitrobenzaldehyde and piperidine. - Use freshly dried base.
2. Insufficient Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature in 10°C increments, monitoring for decomposition. A typical range is 90-120°C.
3. Short Reaction Time: The reaction may not have proceeded to completion.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
4. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.- Ensure efficient stirring throughout the reaction.
Formation of Multiple Products (Side Reactions) 1. Reaction with Solvent: The solvent (e.g., DMF) may decompose at high temperatures to generate dimethylamine, which can compete with piperidine in the substitution reaction.- Use a lower reaction temperature if possible. - Consider alternative high-boiling point, aprotic solvents like DMSO or NMP.
2. Polysubstitution: Although less likely in this specific reaction, it's a possibility in other aromatic substitutions.- Use a moderate excess of the amine nucleophile.
Difficult Product Isolation and Purification 1. Emulsion during Work-up: The product and starting materials can sometimes form emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
2. Co-elution during Chromatography: The product may have a similar polarity to the starting material or byproducts, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography by testing various solvent polarities. - Consider recrystallization as an alternative or additional purification step.
3. Product Oiling Out: The product may separate as an oil instead of a solid during recrystallization.- Try a different recrystallization solvent or a solvent mixture. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. - Use a seed crystal if available.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this synthesis?

The nitro group (-NO₂) is a strong electron-withdrawing group. In nucleophilic aromatic substitution (SNAr), its presence ortho or para to the leaving group (the halogen at position 4) is crucial.[1][2] It activates the aromatic ring towards nucleophilic attack by piperidine by withdrawing electron density, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][2]

Diagram: Synthesis Pathway and Role of the Nitro Group

SynthesisPathway reactant 4-Halo-3-nitrobenzaldehyde intermediate Meisenheimer Complex (Stabilized by -NO₂) reactant->intermediate + Piperidine piperidine Piperidine piperidine->intermediate product This compound intermediate->product - Halide

References

Technical Support Center: Nitration of 4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 4-(piperidin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of 4-(piperidin-1-yl)benzaldehyde?

The primary product of the nitration of 4-(piperidin-1-yl)benzaldehyde is 3-nitro-4-(piperidin-1-yl)benzaldehyde. This is due to the directing effects of the substituents on the aromatic ring. The piperidin-1-yl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director. The nitration, therefore, preferentially occurs at the position that is ortho to the activating piperidin-1-yl group and meta to the deactivating aldehyde group, which is the 3-position.

Q2: What are the potential side products in this reaction?

While this compound is the major product, several side products can form depending on the reaction conditions. These may include:

  • Dinitrated products: Due to the strongly activating nature of the piperidin-1-yl group, a second nitration can occur, leading to dinitro derivatives.

  • Oxidation product: The aldehyde group can be oxidized to a carboxylic acid, forming 3-nitro-4-(piperidin-1-yl)benzoic acid, particularly if the reaction temperature is not well-controlled or if excess nitric acid is used.

  • Other positional isomers: While the 3-nitro isomer is predominant, trace amounts of other isomers may be formed.

Q3: What are the critical parameters to control during the nitration process?

To maximize the yield of the desired this compound and minimize side product formation, the following parameters are crucial:

  • Temperature: Nitration reactions are highly exothermic. Maintaining a low and consistent temperature (typically between 0-15°C) is critical to prevent over-nitration and oxidation side reactions.

  • Ratio of Nitrating Agents: The composition of the nitrating mixture (concentrated nitric acid and sulfuric acid) significantly influences the reaction outcome.

  • Reaction Time: Prolonged reaction times can lead to the formation of undesired byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure strict temperature control using an ice bath. - Optimize the ratio of nitric acid to sulfuric acid.
Formation of significant amounts of dinitrated products - Reaction temperature is too high. - Excess of nitrating agent. - Prolonged reaction time.- Maintain the reaction temperature below the recommended range. - Use a controlled stoichiometry of the nitrating agent. - Monitor the reaction closely and quench it once the starting material is consumed.
Presence of the oxidized carboxylic acid byproduct - Elevated reaction temperature. - Use of fuming nitric acid, which is a stronger oxidizing agent.- Strictly control the reaction temperature. - Consider using a milder nitrating agent if oxidation is a persistent issue.
Difficulties in product purification - Presence of multiple isomers and byproducts with similar polarities.- Employ column chromatography for efficient separation. - Recrystallization from a suitable solvent system can also be effective for purification.

Data Presentation

Table 1: Expected Products in the Nitration of 4-(piperidin-1-yl)benzaldehyde

Product Name Structure Notes
This compound (Structure of the major product)The desired major product.
Dinitro-4-(piperidin-1-yl)benzaldehyde Isomers (Generic structure of a dinitrated product)Formation is favored by higher temperatures and excess nitrating agent. The exact position of the second nitro group can vary.
3-Nitro-4-(piperidin-1-yl)benzoic Acid (Structure of the oxidized product)Results from the oxidation of the aldehyde group.

Experimental Protocols

Detailed Methodology for the Nitration of 4-(piperidin-1-yl)benzaldehyde

This protocol is adapted from standard nitration procedures for benzaldehyde and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • 4-(piperidin-1-yl)benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5%)

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice-salt bath.

  • Slowly add concentrated nitric acid to the cooled sulfuric acid while maintaining the temperature below 10°C to prepare the nitrating mixture.

  • Dissolve 4-(piperidin-1-yl)benzaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask and cool it to 0°C.

  • Add the solution of 4-(piperidin-1-yl)benzaldehyde dropwise to the nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time (monitoring by TLC is recommended to determine completion).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Nitration_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_products Products start 4-(piperidin-1-yl)benzaldehyde reagents HNO₃ / H₂SO₄ main_product This compound (Major Product) reagents->main_product Desired Pathway side_product1 Dinitrated Products reagents->side_product1 Side Reaction (High Temp./Excess Reagent) side_product2 3-Nitro-4-(piperidin-1-yl)benzoic Acid (Oxidation Product) reagents->side_product2 Side Reaction (Oxidation)

Caption: Reaction pathway for the nitration of 4-(piperidin-1-yl)benzaldehyde.

Troubleshooting_Workflow start Experiment Start: Nitration of 4-(piperidin-1-yl)benzaldehyde issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield Issue dinitration Dinitration issue->dinitration Side Product Issue oxidation Oxidation issue->oxidation Side Product Issue purification Purification Difficulty issue->purification Post-Reaction Issue solution_low_yield Check Temp. Control Optimize Reagent Ratio Monitor with TLC low_yield->solution_low_yield solution_dinitration Lower Temperature Use Stoichiometric Reagents Reduce Reaction Time dinitration->solution_dinitration solution_oxidation Strict Temp. Control Consider Milder Nitrating Agent oxidation->solution_oxidation solution_purification Use Column Chromatography Optimize Recrystallization purification->solution_purification

Caption: A troubleshooting workflow for common issues in the nitration experiment.

Technical Support Center: Optimizing Selective Nitration of 4-(Piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the selective nitration of 4-(piperidin-1-yl)benzaldehyde to synthesize 3-nitro-4-(piperidin-1-yl)benzaldehyde. This document provides detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and safe execution of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 4-(piperidin-1-yl)benzaldehyde?

The nitration of 4-(piperidin-1-yl)benzaldehyde is expected to be highly selective for the 3-position. This is due to the directing effects of the two substituents on the aromatic ring. The piperidin-1-yl group is a strongly activating ortho-, para-director, while the benzaldehyde group is a deactivating meta-director. Therefore, the position that is ortho to the activating piperidin-1-yl group and meta to the deactivating aldehyde group is the most favorable for electrophilic aromatic substitution, which corresponds to the 3-position.

Q2: Why is temperature control so critical in this nitration reaction?

Temperature control is crucial for several reasons. Firstly, nitration reactions are highly exothermic.[1] Without proper cooling, the reaction temperature can increase rapidly, leading to a decrease in selectivity and the formation of unwanted byproducts such as dinitrated compounds.[1] Secondly, higher temperatures can promote the oxidation of the sensitive aldehyde group to a carboxylic acid.[1] Maintaining a low and consistent temperature throughout the reaction is key to maximizing the yield and purity of the desired this compound.

Q3: What are the most common side products, and how can their formation be minimized?

Common side products in the nitration of benzaldehyde derivatives include other positional isomers (though less likely in this specific case due to strong directing effects), dinitrated products, and oxidation of the aldehyde to a carboxylic acid.[1] To minimize these:

  • Dinitration: Can be avoided by using a controlled amount of the nitrating agent and maintaining a low reaction temperature.[1]

  • Oxidation: Keeping the temperature low and the reaction time optimal will reduce the oxidation of the aldehyde group.[1]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product. The spots can be visualized under UV light. Monitoring the disappearance of the starting material spot will indicate the completion of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Product Incomplete reaction due to insufficient reaction time or low temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider allowing it to stir for a longer period at the recommended low temperature.
Decomposition of the starting material or product.Ensure the nitrating mixture is added slowly to a cooled solution of the starting material to prevent localized heating.
Formation of a Dark Brown or Black Reaction Mixture Charring due to the reaction temperature being too high.Improve the cooling efficiency of the reaction setup (e.g., use an ice-salt bath). Add the nitrating agent dropwise with vigorous stirring to ensure efficient heat dissipation.
Presence of Significant Byproducts (e.g., dinitrated compounds) The reaction temperature was too high or an excess of the nitrating agent was used.Maintain the reaction temperature strictly within the recommended range (e.g., 0-5°C). Use the stoichiometric amount of the nitrating agent.
Product is an Oil and Does Not Solidify Upon Quenching The product may be impure or it may have a low melting point.Try to purify the oil by column chromatography. If the product is indeed an oil, proceed with extraction using a suitable organic solvent.
Difficulty in Purifying the Product The crude product is contaminated with acidic impurities or other isomers.Wash the crude product thoroughly with a dilute sodium bicarbonate solution to remove any residual acids. If isomers are present, column chromatography on silica gel is the most effective purification method.

Data Presentation

Temperature Range (°C)Expected OutcomeRemarks
< 0The reaction rate may be very slow, leading to incomplete conversion.Requires longer reaction times.
0 - 5 Optimal range for maximizing selectivity and minimizing byproducts. [2]Recommended for the addition of the substrate.
5 - 15Increased reaction rate, but a potential for a slight decrease in selectivity and an increase in byproduct formation.[3]Careful monitoring is essential.
> 15Significant risk of decreased yield due to the formation of byproducts, including dinitrated compounds and oxidation of the aldehyde.Not recommended.

Experimental Protocols

This section provides a detailed methodology for the selective nitration of 4-(piperidin-1-yl)benzaldehyde.

Materials:

  • 4-(Piperidin-1-yl)benzaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (5% aqueous solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for TLC and column chromatography)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

    • Cool the flask in an ice-salt bath to between -5°C and 0°C.

    • Slowly add fuming nitric acid dropwise from the dropping funnel to the sulfuric acid with vigorous stirring. Maintain the temperature of the mixture below 10°C throughout the addition.

  • Nitration Reaction:

    • Dissolve 4-(piperidin-1-yl)benzaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask and cool it to 0°C.

    • Slowly add the cooled solution of 4-(piperidin-1-yl)benzaldehyde to the nitrating mixture dropwise. The rate of addition should be controlled to maintain the internal reaction temperature between 0°C and 5°C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

    • A yellow precipitate of the crude product should form. If it does not, the product may be an oil.

    • If a solid precipitates, collect it by vacuum filtration and wash it with cold water until the washings are neutral to pH paper.

    • If the product is an oil, transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the organic layer with a 5% sodium bicarbonate solution, followed by water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain pure this compound.

Visualizations

Signaling Pathway of Electrophilic Aromatic Substitution

Electrophilic_Aromatic_Substitution Mechanism of Nitration reagents HNO₃ + H₂SO₄ electrophile Nitronium ion (NO₂⁺) reagents->electrophile Generation intermediate Sigma Complex (Resonance Stabilized) electrophile->intermediate substrate 4-(Piperidin-1-yl)benzaldehyde substrate->intermediate Attack by π-electrons deprotonation Deprotonation (-H⁺) intermediate->deprotonation product This compound deprotonation->product Restoration of Aromaticity Experimental_Workflow Experimental Workflow for Nitration start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) start->prep_nitrating_mix reaction Nitration Reaction (0-5°C, 1-3h) prep_nitrating_mix->reaction cool_substrate Cool Substrate Solution (0-5°C) cool_substrate->reaction workup Work-up (Quench on ice) reaction->workup isolation Isolation (Filtration or Extraction) workup->isolation purification Purification (Column Chromatography) isolation->purification end End purification->end

References

Technical Support Center: SNAr Synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth, field-proven insights into the synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde via Nucleophilic Aromatic Substitution (SNAr). This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

Welcome, researchers. This guide is structured to help you troubleshoot and optimize your synthesis, addressing common challenges with scientifically-grounded solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes and how can I improve the yield?

A1: Low conversion in this SNAr reaction typically points to one of four key areas: substrate activation, the leaving group, reaction conditions, or reagent quality.

  • Substrate Activation: The SNAr mechanism requires a strongly electron-deficient aromatic ring.[1][2] The nitro group (-NO₂) at the meta-position to the aldehyde and ortho to the leaving group is essential for activating the ring towards nucleophilic attack by piperidine.[3] This activation stabilizes the negative charge in the intermediate Meisenheimer complex through resonance.[2][3] If your starting material lacks this specific electronic arrangement, the reaction will be inherently sluggish.

  • Leaving Group Efficacy: In SNAr reactions, the reactivity of halogens is often counterintuitive compared to SN2 reactions. The general trend for leaving group ability is F > Cl > Br > I.[4] Fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[5] If you are using 4-chloro-3-nitrobenzaldehyde and experiencing low yield, switching to 4-fluoro-3-nitrobenzaldehyde will significantly accelerate the reaction, often allowing for milder conditions.[4][5]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal. These solvents effectively solvate the cation of the base but do not strongly solvate the amine nucleophile, preserving its reactivity. Protic solvents like ethanol or water can hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.[6]

    • Base: A base is typically required to neutralize the hydrohalic acid (e.g., HCl or HF) generated during the reaction, driving the equilibrium towards the product. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or tertiary amines like triethylamine (Et₃N).[7][8] The base should be strong enough to scavenge the acid but not so strong as to cause side reactions (see Q2).

    • Temperature: SNAr reactions are often conducted at elevated temperatures, typically ranging from 80°C to reflux, to overcome the activation energy barrier.[8] If your reaction is proceeding slowly at a lower temperature, incrementally increasing the heat while monitoring the reaction by TLC or LC-MS is a standard optimization step.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are these impurities and how can I prevent them?

A2: Side product formation can complicate purification and reduce yield. The most common issues arise from the base or competing reaction pathways.

  • Benzyne Formation: If you are using an exceptionally strong base, such as sodium amide (NaNH₂), you risk inducing an elimination-addition mechanism that proceeds through a highly reactive "benzyne" intermediate.[2][3][9] This pathway can lead to a mixture of regioisomers and is generally undesirable for this specific transformation. Stick to moderately basic carbonates or tertiary amines.

  • Reactions at the Aldehyde: The aldehyde functional group can be susceptible to attack under basic conditions, especially at high temperatures. One user in a forum noted that adding the benzaldehyde substrate to a pre-formed mixture of a strong base and nucleophile resulted in a "mess" with many TLC spots, potentially due to base-mediated decomposition or Cannizzaro-type side reactions.[10] To mitigate this, ensure your base is not excessively strong and consider adding the base portion-wise to the reaction mixture.

  • Reaction at the Nitro Group: While less common under these conditions, highly nucleophilic or reducing conditions could potentially interact with the nitro group. Ensure your piperidine is free from contaminants that could act as reducing agents.

Q3: The reaction is very sluggish and stalls before reaching completion, even after extended periods. What steps can I take to drive it to completion?

A3: A stalled reaction indicates that the conditions are not sufficiently forcing to overcome the reaction's energy barrier.

  • Re-evaluate Starting Materials: As discussed in Q1, the single most effective change is often switching the leaving group from chlorine to fluorine (i.e., using 4-fluoro-3-nitrobenzaldehyde).[4]

  • Increase Temperature: This is the most direct way to increase the reaction rate. Carefully increase the temperature in 10-20°C increments. If using DMF (b.p. 153°C) or DMSO (b.p. 189°C), you have considerable room to heat the reaction.

  • Optimize the Base: Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate due to its higher solubility in organic solvents and the "softer" nature of the cesium cation.

  • Ensure Anhydrous Conditions: Water can compete with piperidine as a nucleophile (leading to 3-nitro-4-hydroxybenzaldehyde) and can also interfere with the function of the base. Use anhydrous solvents and ensure reagents are dry.[4]

Q4: Purification of the final product is challenging due to the high-boiling solvent (DMF/DMSO). What is an effective work-up and purification strategy?

A2: Removing high-boiling polar aprotic solvents is a common challenge in SNAr chemistry.[9]

  • Work-up Procedure: A standard and effective method is to cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-water with stirring.[8] The organic product, being insoluble in water, should precipitate out. The solid can then be collected by vacuum filtration and washed thoroughly with water to remove the residual solvent and inorganic salts.

  • Purification:

    • Recrystallization: The crude, dried solid can often be purified by recrystallization. A common solvent system for similar compounds is toluene/petroleum ether or ethanol.[11] Dissolve the crude product in a minimum amount of the hot, good solvent (e.g., toluene) and then slowly add the poor solvent (e.g., petroleum ether) until turbidity persists. Cooling should induce crystallization of the pure product.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.

Frequently Asked Questions (FAQs)

  • What is the mechanism of this SNAr reaction? The reaction proceeds via a two-step addition-elimination mechanism.[3] First, the piperidine (nucleophile) attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7] In the second, faster step, the leaving group (e.g., Cl⁻ or F⁻) is expelled, and the aromaticity of the ring is restored.[3][12]

  • Why must the nitro group be ortho or para to the leaving group? Only when the electron-withdrawing nitro group is in the ortho or para position can it effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[3][13] A meta-positioned nitro group cannot participate in resonance stabilization, providing only weaker inductive stabilization, which is insufficient to activate the ring for this reaction.[13]

  • Can I use an excess of piperidine as the base? Yes, if piperidine is an inexpensive reagent for your scale, you can use it in excess (e.g., 2-3 equivalents). One equivalent will act as the nucleophile, while a second equivalent can act as the base to neutralize the liberated acid (forming piperidinium hydrochloride/fluoride). This simplifies the reaction setup by eliminating the need for an additional base.[7]

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions for SNAr reactions involving the substitution of a leaving group on an aromatic ring with an amine, providing a useful starting point for optimization.

Starting MaterialNucleophileBaseSolventTemperature (°C)Time (h)Reference
4-FluorobenzaldehydePiperidineK₂CO₃DMF80-9012[8]
4-Chloro-3-nitrobenzaldehydeSodium Phenoxide-Ethanol50-[14]
2-FluoronitrobenzeneBenzylamineK₂CO₃DMF--[15]
2,4,5-TrichloropyrimidinePyrrolidineKOHWater/HPMCRoom Temp-[15]

Experimental Protocols & Visualizations

General Protocol for the Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-3-nitrobenzaldehyde (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and anhydrous dimethylformamide (DMF, 5-10 mL per gram of starting material).

  • Begin stirring the suspension, and then add piperidine (1.1 eq) via syringe.

  • Heat the reaction mixture to 80-90°C and monitor its progress by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Upon completion (typically 6-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice (~100 g per 10 mL of DMF used).

  • Stir the resulting slurry for 30 minutes to allow the product to fully precipitate.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization (e.g., from an ethanol/water or toluene/hexane mixture) or silica gel chromatography.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the SNAr synthesis.

SNAr_Troubleshooting start Problem Encountered low_yield Low or No Yield Incomplete Reaction start->low_yield side_products Multiple Products Purification Issues start->side_products cause_lg Poor Leaving Group? (e.g., Cl, Br) low_yield->cause_lg Check Substrate cause_conditions Suboptimal Conditions? low_yield->cause_conditions Check Parameters cause_activation Poor Ring Activation? low_yield->cause_activation Check Electronics cause_base Base too Strong? side_products->cause_base Check Reagents cause_aldehyde Aldehyde Reactivity? side_products->cause_aldehyde Check Substrate cause_workup Ineffective Workup? side_products->cause_workup Check Procedure sol_lg Switch to 4-Fluoro-3-nitrobenzaldehyde cause_lg->sol_lg Solution sol_conditions Increase Temp | Change Solvent (DMF, DMSO) | Use Cs₂CO₃ cause_conditions->sol_conditions Solution sol_activation Verify EWG is ortho/para to LG cause_activation->sol_activation Solution sol_base Use K₂CO₃ or Et₃N (Avoid NaH, NaNH₂) cause_base->sol_base Solution sol_aldehyde Use Milder Conditions | Consider Protecting Group cause_aldehyde->sol_aldehyde Solution sol_workup Precipitate in Ice-Water | Recrystallize or use Chromatography cause_workup->sol_workup Solution

Caption: A flowchart for troubleshooting SNAr reactions.

References

  • How to increase the efficiency of nucleophilic aromatic substitution reactions. Benchchem.
  • SNAr Solvents and Reagents. Wordpress.
  • Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions. Benchchem.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate.
  • SNAr Reactions of Amines in Aprotic Solvents. ResearchGate.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC - NIH.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks.
  • Nucleophilic Aromatic Substitution. Chemistry Steps.
  • Nitration of benzaldehyde to 3-nitrobenzaldehyde. oc-praktikum.de.
  • SNAr troubleshooting. Reddit.
  • SNAr Reactions of Amines in Aprotic Solvents. Semantic Scholar.
  • p-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Nucleophilic aromatic substitution. BYJU'S.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.
  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH.
  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate.
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Process for the purification of nitrobenzaldehyde. Google Patents.
  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles.
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers.
  • 3-Nitro-4-(1-piperidinyl)benzaldehyde. SCBT.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.
  • Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo.
  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry.
  • optimization of reaction conditions for (S)-3-(4-Fluorobenzyl)piperidine synthesis. Benchchem.

Sources

Technical Support Center: Purification of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of 3-Nitro-4-(piperidin-1-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis.[1] We will explore the origins of isomeric impurities, methods for their detection and quantification, and detailed protocols for their removal, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomeric impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the nitration of 4-(piperidin-1-yl)benzaldehyde.[1] In this electrophilic aromatic substitution, the piperidin-1-yl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-director.[1] The primary directing influence comes from the potent piperidin-1-yl group, leading to nitration at the positions ortho to it.

Therefore, the expected isomeric impurities are:

  • 2-Nitro-4-(piperidin-1-yl)benzaldehyde: Formation of this isomer is possible due to the ortho-directing effect of the piperidin-1-yl group.

  • Positional isomers of the nitro group on the benzaldehyde ring: While the desired product is the 3-nitro isomer, other isomers like 2-nitro and 4-nitrobenzaldehyde derivatives can form, though typically in smaller amounts due to the directing effects of the existing substituents.[2]

The reaction conditions, such as the nitrating agent used and the temperature, must be carefully controlled to maximize the yield of the desired 3-nitro isomer and minimize the formation of these byproducts.[1]

Q2: Why is the removal of these isomeric impurities critical in drug development?

A2: In pharmaceutical manufacturing, the purity of intermediates is paramount.[][4] Isomeric impurities can have significantly different pharmacological and toxicological profiles compared to the desired active pharmaceutical ingredient (API).[] Their presence can lead to:

  • Reduced efficacy of the final drug product.

  • Increased risk of adverse side effects and toxicity.[]

  • Complications in downstream reactions, leading to lower yields and the formation of additional impurities.

  • Regulatory hurdles, as agencies like the FDA and EMA have stringent requirements for the characterization and control of impurities.[5]

Ensuring the removal of isomeric impurities is a critical quality attribute that directly impacts the safety and efficacy of the final drug.[2][]

Q3: What analytical techniques are recommended for identifying and quantifying isomeric impurities?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective and commonly used techniques for separating and quantifying closely related isomers.[2]

  • High-Performance Liquid Chromatography (HPLC): Particularly in the reverse-phase mode, HPLC is a precise and reliable method.[2] Separation is achieved based on the differential partitioning of the isomers between a nonpolar stationary phase (like C18) and a polar mobile phase.[2] A UV detector is typically used for quantification, as the nitroaromatic structures are strong chromophores.[2] For positional isomers on an aromatic ring, a Phenyl Hydride™ column can offer enhanced selectivity.[6][7]

  • Gas Chromatography (GC): GC is another powerful technique, especially for volatile isomers.[2] Separation occurs in a capillary column based on the isomers' boiling points and their interactions with the stationary phase.[2][8] A Flame Ionization Detector (FID) is commonly used.[2]

For complex separations, especially involving chiral centers, specialized chiral chromatography techniques may be necessary.[][9][10]

Troubleshooting Guide: Common Purification Challenges

Problem Potential Cause Recommended Solution
Poor separation of isomers during column chromatography. Inadequate stationary phase selectivity or improper mobile phase composition.1. Optimize the mobile phase: Perform a gradient elution to identify the optimal solvent system that provides the best resolution. 2. Change the stationary phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica like a phenyl-functionalized gel, which can offer different selectivity for aromatic compounds.[7][11]
Co-crystallization of the desired product and isomeric impurities. Similar solubilities of the isomers in the chosen recrystallization solvent.1. Solvent screening: Experiment with a variety of solvents with different polarities. A mixture of solvents can sometimes provide better separation.[12][13] 2. Controlled cooling: Slow cooling can promote the formation of purer crystals. Seeding the solution with a pure crystal of the desired product can also be beneficial.
Product decomposition on the chromatography column. The product may be sensitive to the acidic nature of standard silica gel.1. Use neutral or deactivated silica: Treat the silica gel with a base like triethylamine before packing the column. 2. Switch to a different stationary phase: Alumina is less acidic than silica and can be a good alternative.
Inaccurate quantification of impurity levels by HPLC. Co-elution of impurities or poor peak shape.1. Method development: Adjust the mobile phase composition, flow rate, and column temperature to improve peak resolution. 2. Use a different column: A column with a different stationary phase chemistry (e.g., Phenyl, PFP) may provide the necessary selectivity.[7]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the separation of this compound from its isomers using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. The less polar compounds will travel down the column faster.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 Hexane:Ethyl Acetate). This will help to elute the more polar compounds.

  • Fraction Collection: Collect the eluent in small fractions in separate test tubes.

  • TLC Analysis: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Combine and Evaporate: Combine the fractions containing the pure desired product and remove the solvent using a rotary evaporator.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Sample pack_column->load_sample start_elution Start Elution (Low Polarity) load_sample->start_elution gradient_elution Gradual Polarity Increase start_elution->gradient_elution collect_fractions Collect Fractions gradient_elution->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate final_product Pure Product evaporate->final_product

Caption: Workflow for Column Chromatography Purification.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol, isopropanol, toluene/petroleum ether)[12][13]

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the hot solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the desired compound will decrease, leading to the formation of crystals. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Logical Flow of Recrystallization

G start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Step-by-step process of purification by recrystallization.

References

  • US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents. (n.d.).
  • Chiral Drug Separation - WVU School of Medicine. (n.d.). Retrieved from [Link]

  • EP0320539A1 - Adsorptive separation of nitrobenzaldehyde isomers - Google Patents. (n.d.).
  • Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. (n.d.). Retrieved from [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions - MicroSolv. (2025, June 19). Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved from [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18). Retrieved from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Retrieved from [Link]

  • Chiral Intermediates: Precision Molecules Driving Pharma - At Tianming Pharmaceutical. (n.d.). Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved from [Link]

  • Synthesis of m-nitrobenzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • Separation of Aromatic Hydrocarbon Mixtures by Glass Capillary Column GC | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from [Link]

Sources

stability and storage conditions for 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Nitro-4-(piperidin-1-yl)benzaldehyde

This guide provides essential information on the stability and storage of this compound (CAS: 39911-29-0), along with troubleshooting advice for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for this compound?

A1: This compound is known to be air-sensitive.[1] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2][3] General best practices also recommend keeping it in a cool, dry, and well-ventilated place.[1][4][5]

Q2: My compound, which should be a yellow solid, has developed dark spots or changed color. What does this indicate?

A2: this compound is described as a yellow solid.[1] A change in color or the appearance of heterogeneity suggests potential degradation. This can be caused by exposure to air, as the compound is air-sensitive.[1] Additionally, benzaldehyde derivatives can be sensitive to light, which may promote degradation pathways.[6] If you observe a color change, the purity of the compound may be compromised, and it is advisable to verify its integrity using analytical methods before proceeding with sensitive experiments.

Q3: What are the primary signs of degradation to look for?

A3: The most common signs of degradation include:

  • Color Change: Any deviation from a uniform yellow appearance.

  • Melting Point Depression: The observed melting point is significantly lower or broader than the reported range of 48-54°C.[1][7]

  • Inconsistent Analytical Data: Results from techniques like NMR or HPLC show unexpected peaks or a decrease in the main compound's purity.

Q4: Are there any specific atmospheric conditions to be aware of during handling?

A4: Yes. Due to its air sensitivity, it is crucial to handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to prevent oxidation or moisture-related degradation.[1] Minimize the time the container is open to the air. Also, ensure adequate ventilation and avoid the formation of dust during handling.[5][8]

Q5: What substances or materials are incompatible with this compound?

A5: While specific incompatibility studies for this exact molecule are not detailed in the provided literature, general guidelines for similar chemical structures suggest avoiding contact with strong oxidizing agents, strong acids, and strong bases.[9]

Chemical & Physical Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 39911-29-0[1][10]
Molecular Formula C₁₂H₁₄N₂O₃[1][10]
Molecular Weight ~234.26 g/mol [1][10]
Appearance Yellow Solid[1]
Melting Point 48 - 54 °C[1][7]
Key Stability Concern Air-sensitive[1]
Primary Storage Store under an inert atmosphere (e.g., N₂)[1][3]

Experimental Protocols

Protocol for Handling and Visual Inspection

This protocol outlines the recommended procedure for handling the compound to minimize degradation and for performing a basic visual quality check.

Materials:

  • Container of this compound

  • Inert atmosphere environment (glovebox or Schlenk line)

  • Spatula

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Prepare Handling Environment: Purge the glovebox or Schlenk line with an inert gas (e.g., nitrogen or argon) to displace air and moisture.

  • Equilibrate Compound: Allow the sealed container of the compound to reach the ambient temperature of the handling environment before opening to prevent condensation.

  • Visual Inspection: Once inside the inert environment, open the container. Observe the contents for:

    • Color: Confirm it is a uniform yellow solid. Note any discoloration, dark spots, or non-uniformity.

    • Form: Ensure it is a solid as expected. Note any clumping or signs of melting that might indicate impurities or water absorption.

  • Aliquot Material: Using a clean spatula, quickly weigh and transfer the desired amount of the compound into a pre-purged, sealable reaction vessel.

  • Reseal and Store: Tightly reseal the main container, ensuring the inert atmosphere is maintained. Return the container to a designated cool and dry storage location.[4][5]

Note: This visual inspection is a preliminary check. For quantitative assessment of purity, analytical techniques such as HPLC, LC-MS, or NMR spectroscopy are required. These methods must be developed and validated by the end-user.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for assessing compound stability and troubleshooting potential issues.

G Diagram 1: Compound Quality Assessment Workflow start Start: Retrieve Compound from Storage check_storage Was it stored under an inert atmosphere? start->check_storage visual_check Perform Visual Inspection (Protocol 1.1) check_storage->visual_check Yes caution Moderate Confidence Consider Analytical Verification (e.g., NMR, HPLC) check_storage->caution No color_check Is the solid a uniform yellow? visual_check->color_check proceed High Confidence Proceed with Experiment color_check->proceed Yes stop Low Confidence Do Not Use (Suspected Degradation) color_check->stop No (Discolored/Heterogeneous) caution->visual_check

Caption: Workflow for assessing the quality of this compound.

G Diagram 2: Troubleshooting Unexpected Experimental Results start Unexpected Experimental Result Observed check_reagent Was this compound purity a potential factor? start->check_reagent check_handling Was compound handled under inert atmosphere? check_reagent->check_handling Yes check_other Investigate other experimental parameters (solvents, reagents, temp) check_reagent->check_other No degradation_likely High Likelihood of Degradation Verify purity of starting material with a fresh or validated lot. check_handling->degradation_likely No degradation_possible Degradation Possible Review handling procedure and re-run with careful handling. check_handling->degradation_possible Yes

Caption: Logic diagram for troubleshooting experiments involving the title compound.

References

Technical Support Center: Degradation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation pathways of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a benzaldehyde derivative used as a chemical intermediate in organic synthesis and drug discovery.[1] Its stability is crucial as degradation can lead to the formation of impurities, potentially impacting experimental outcomes, product purity, and safety assessments. The compound is known to be air-sensitive and should be stored under inert conditions.[1]

Q2: What are the primary predicted degradation pathways for this compound?

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 3-Nitro-4-(piperidin-1-yl)benzoic acid.[2] This is a common reaction for aldehydes.

  • Photodegradation: Nitroaromatic compounds are known to undergo photodegradation, especially under UV irradiation.[3][4][5] This can lead to the formation of various photoproducts, potentially involving reactions of the nitro group or cleavage of the piperidine ring. The presence of nitrate ions in solution can also influence the formation of nitroorganic byproducts during photolysis.[6]

  • Metabolic Degradation (Biotransformation): In biological systems, nitroaromatic compounds can be metabolized by microorganisms.[7] Common metabolic pathways include the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[8][9] Subsequent enzymatic reactions can lead to ring cleavage and further degradation.[8][10][11] For instance, some bacteria degrade nitroaromatics by first converting them to catechols, followed by ring cleavage.[12]

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to the degradation of the molecule, although this is likely less significant than oxidation or photodegradation.

Q3: What are the potential degradation products I should look for?

Based on the predicted pathways, potential degradation products include:

Potential Degradation ProductFormation Pathway
3-Nitro-4-(piperidin-1-yl)benzoic acidOxidation of the aldehyde group
3-Amino-4-(piperidin-1-yl)benzaldehydeReduction of the nitro group
Various hydroxylated and ring-opened productsPhotodegradation or metabolic degradation

Troubleshooting Guide

Issue 1: Inconsistent analytical results or loss of compound potency in solution.

  • Possible Cause: Degradation of this compound due to improper storage or handling. The compound is air-sensitive.[1] Aldehydes are also prone to oxidation.[2]

  • Troubleshooting Steps:

    • Storage Conditions: Ensure the solid compound is stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

    • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions. Trace impurities can catalyze degradation.

    • Solution Stability: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures, protected from light, and consider purging with an inert gas.

    • Control Experiments: Include control samples (e.g., compound in solution at time zero) in your experiments to monitor for degradation over time.

Issue 2: Appearance of unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.

  • Troubleshooting Steps:

    • Peak Identification: Use LC-MS to determine the mass of the unknown peaks and compare them with the masses of potential degradation products (see table above).

    • Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help confirm the identity of the unknown peaks by comparing retention times and mass spectra.

    • Sample Matrix Effects: Investigate if components of your sample matrix (e.g., buffers, other reagents) are reacting with the compound.

Issue 3: Difficulty in achieving reproducible results in biological assays.

  • Possible Cause: The compound may be degrading in the assay medium, or it may be undergoing metabolic conversion by cells or microorganisms present in the assay.

  • Troubleshooting Steps:

    • Medium Stability: Analyze the stability of the compound in the assay medium over the time course of the experiment. Use HPLC or LC-MS to quantify the parent compound and detect any major degradation products.

    • Metabolic Conversion: If working with cell cultures or microorganisms, consider that the compound may be metabolized. Analyze cell lysates and culture supernatants for the presence of metabolites.

    • Aseptic Technique: Ensure sterile conditions if microbial degradation is not the intended focus of the study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess its stability under various stress conditions.[13][14]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (HPLC grade)

  • Buffer solutions (e.g., pH 4, 7, and 9)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Before analysis, neutralize a sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 8 hours. Before analysis, neutralize a sample with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound and a solution of the compound (1 mg/mL in acetonitrile/water) at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile/water) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m².[14] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples and controls by a stability-indicating method, such as HPLC with UV detection or LC-MS, to determine the extent of degradation and identify any degradation products.

Protocol 2: Photostability Testing

This protocol is designed to assess the degradation of the compound under exposure to light.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Quartz or borosilicate glass vials

  • A photostability chamber equipped with a light source capable of emitting both UV and visible light.

Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL).

  • Transfer the solution to transparent vials. Prepare control samples by wrapping identical vials in aluminum foil.

  • Place both the test and control vials in the photostability chamber.

  • Expose the samples to a controlled light source.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and control samples.

  • Analyze the samples by HPLC to quantify the remaining parent compound.

  • Calculate the degradation percentage and determine the degradation kinetics.

Visualizations

parent This compound oxidized 3-Nitro-4-(piperidin-1-yl)benzoic acid parent->oxidized Oxidation reduced 3-Amino-4-(piperidin-1-yl)benzaldehyde parent->reduced Metabolic Reduction photoproducts Various Photodegradation Products parent->photoproducts Photodegradation (UV/Light) metabolites Ring-cleavage and other metabolites reduced->metabolites Further Metabolism

Caption: Predicted degradation pathways of this compound.

start Start: Inconsistent Analytical Results check_storage Verify Storage Conditions (Inert, Dark, Cool) start->check_storage check_solvents Check Solvent Purity (Peroxide-free) start->check_solvents run_control Run Time-Zero Control start->run_control degradation_suspected Degradation Confirmed check_storage->degradation_suspected check_solvents->degradation_suspected run_control->degradation_suspected prepare_fresh Prepare Fresh Solutions end End: Consistent Results prepare_fresh->end degradation_suspected->prepare_fresh No forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) degradation_suspected->forced_degradation Yes lcms_analysis Analyze by LC-MS to Identify Degradants forced_degradation->lcms_analysis modify_protocol Modify Experimental Protocol (e.g., shorter times, lower temp) lcms_analysis->modify_protocol modify_protocol->end

Caption: Troubleshooting workflow for inconsistent analytical results.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific nucleophilic aromatic substitution (SNAr) reaction. The synthesis, while straightforward in principle, involves a significant exothermic event that requires careful management to ensure safety, product quality, and optimal yield. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction to the Reaction and its Exothermic Nature

The synthesis of this compound is typically achieved through the reaction of 4-chloro-3-nitrobenzaldehyde with piperidine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1] The aromatic ring, activated by the electron-withdrawing nitro group, becomes susceptible to nucleophilic attack by piperidine.[2] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

The primary challenge in this synthesis is the management of the reaction exotherm. Nucleophilic aromatic substitution reactions, particularly with highly activated substrates and strong nucleophiles, can be highly exothermic.[4][5] Uncontrolled, this can lead to a runaway reaction, posing significant safety risks and resulting in the formation of impurities and a lower yield of the desired product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing practical solutions and the scientific reasoning behind them.

Q1: What are the initial signs of a runaway reaction, and what immediate actions should be taken?

A1: Initial signs of a runaway reaction include a rapid, uncontrolled increase in the internal temperature of the reaction mixture, vigorous boiling of the solvent even with external cooling, and a noticeable increase in pressure within the reaction vessel.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of piperidine.

  • Enhance Cooling: Ensure the reaction vessel is fully submerged in an ice-water or ice-salt bath. If using a cryostat, lower the set temperature.

  • Dilution: If safe and feasible, add a pre-chilled, inert solvent to the reaction mixture to dilute the reactants and help dissipate heat.

  • Quenching (Use with extreme caution): In a severe situation, a carefully controlled quenching procedure may be necessary. This should only be performed by experienced chemists with appropriate safety measures in place, such as a blast shield. A slow addition of a weak acid (e.g., acetic acid in an appropriate solvent) can neutralize the piperidine. However, quenching an ongoing exothermic reaction can sometimes accelerate heat generation initially.

Q2: How can I effectively control the temperature during the addition of piperidine?

A2: Effective temperature control is paramount. The following strategies are recommended:

  • Slow, Controlled Addition: Add the piperidine dropwise or via a syringe pump over an extended period. This allows the cooling system to dissipate the heat generated from the reaction as it forms.

  • Efficient Cooling: Utilize a cooling bath (ice-water, ice-salt, or a cryostat) to maintain a consistent low temperature. For larger-scale reactions, a jacketed reactor with a circulating coolant is essential.

  • Vigorous Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the cooling medium and prevent the formation of localized hot spots.

  • Dilution: Conducting the reaction at a lower concentration can help to moderate the exotherm by providing a larger thermal mass to absorb the heat generated.

Q3: What are the recommended solvent and concentration ranges to minimize exothermicity?

A3: The choice of solvent and concentration plays a crucial role in managing the reaction's thermal profile.

  • Solvent Selection: Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used for SNAr reactions. However, for managing exotherms, solvents with a good balance of solvating power and a boiling point that is not excessively high are preferable. Acetonitrile or Tetrahydrofuran (THF) can be suitable alternatives.

  • Concentration: It is advisable to work at a moderate dilution. A starting concentration of the 4-chloro-3-nitrobenzaldehyde in the range of 0.5 M to 1 M is a reasonable starting point. Very high concentrations will significantly increase the rate of heat generation per unit volume.

Q4: What are the potential side reactions if the temperature is not controlled, and how do they impact the final product?

A4: Poor temperature control can lead to several side reactions:

  • Formation of Impurities: At elevated temperatures, the reactivity of the system increases, which can lead to the formation of undesired byproducts. This may include di-substituted products or degradation of the starting materials and the desired product.

  • Decreased Yield: Side reactions consume the starting materials, leading to a lower yield of this compound.

  • Product Discoloration: Uncontrolled exotherms can lead to the formation of colored impurities, making the purification process more challenging.

Q5: Are there any alternative, milder reaction conditions that can be employed?

A5: While the reaction is inherently exothermic, certain modifications can make it more manageable:

  • Use of a Milder Base: While piperidine acts as both the nucleophile and the base to neutralize the HCl byproduct, the addition of a non-nucleophilic base like potassium carbonate or triethylamine can sometimes allow for a more controlled reaction. However, this adds complexity to the reaction mixture and may require optimization.

  • Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0 °C or even -10 °C) will slow down the reaction rate and, consequently, the rate of heat evolution. This will, however, increase the overall reaction time.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound with a focus on safety and exotherm management.

Table 1: Reagent and Reaction Parameters
ParameterValueNotes
4-chloro-3-nitrobenzaldehyde 1.0 eqStarting material.
Piperidine 2.0 - 2.2 eqNucleophile and acid scavenger.
Solvent Acetonitrile or THFAprotic polar solvent.
Concentration 0.5 - 1.0 MModerate dilution to manage exotherm.
Reaction Temperature 0 - 5 °CMaintained during piperidine addition.
Reaction Time 2 - 4 hoursMonitored by TLC or HPLC.[6]
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloro-3-nitrobenzaldehyde (1.0 eq) in the chosen solvent (e.g., acetonitrile).

    • Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Piperidine Addition:

    • Charge the dropping funnel with piperidine (2.0 - 2.2 eq).

    • Add the piperidine dropwise to the stirred solution of 4-chloro-3-nitrobenzaldehyde over a period of 30-60 minutes.

    • Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to rise above 10 °C. Adjust the addition rate as necessary to maintain temperature control.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6]

  • Workup and Isolation:

    • Once the reaction is complete, pour the reaction mixture into cold water.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash it with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product as a crystalline solid.

Visualizing the Process

Reaction Mechanism

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 4-chloro-3-nitrobenzaldehyde 4-chloro-3-nitrobenzaldehyde Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-chloro-3-nitrobenzaldehyde->Meisenheimer_Complex Nucleophilic Attack (Exothermic) Piperidine Piperidine Piperidine->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product Elimination of Cl- HCl HCl

Caption: SNAr mechanism for the synthesis.

Troubleshooting Workflow for Exotherm Management

Exotherm_Troubleshooting Start Start Piperidine Addition Monitor_Temp Monitor Internal Temperature Start->Monitor_Temp Temp_OK Temperature < 10°C? Monitor_Temp->Temp_OK Continue_Addition Continue Addition Temp_OK->Continue_Addition Yes Slow_Addition Slow Down Addition Rate Temp_OK->Slow_Addition No Reaction_Complete Addition Complete Continue_Addition->Reaction_Complete Check_Cooling Check Cooling Bath Slow_Addition->Check_Cooling Check_Cooling->Monitor_Temp Workup Proceed to Workup Reaction_Complete->Workup

Caption: Troubleshooting workflow for exotherm control.

References

Technical Support Center: Monitoring the Formation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and monitoring of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) for accurate Thin-Layer Chromatography (TLC) monitoring of this crucial nucleophilic aromatic substitution (SNAr) reaction.

Introduction: The Chemistry and Its Challenges

The synthesis of this compound is a standard SNAr reaction where piperidine displaces a leaving group (typically a halide) on a nitro-activated aromatic ring. While the reaction is generally robust, accurate monitoring is critical to determine the point of completion, identify potential side products, and optimize reaction conditions. TLC is a rapid, inexpensive, and powerful tool for this purpose.[1][2] However, its effectiveness hinges on proper technique and an understanding of the potential pitfalls.

This guide will address common issues encountered during the TLC monitoring of this specific reaction, providing scientifically grounded explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for monitoring this reaction?

A1: A good starting point for developing a solvent system (mobile phase) is a mixture of a non-polar and a moderately polar solvent.[3] For this particular reaction, a hexane/ethyl acetate mixture is often effective.[4] Begin with a ratio of around 3:1 or 4:1 hexane to ethyl acetate. The goal is to achieve a retention factor (Rf) for the starting material (e.g., 4-fluoro-3-nitrobenzaldehyde) of approximately 0.6-0.7. This will typically provide a good separation window, with the more polar product, this compound, exhibiting a lower Rf value.[1]

Q2: How do I properly spot the TLC plate for reaction monitoring?

A2: Proper spotting is crucial for obtaining clean and interpretable results. Follow this three-lane spotting protocol:[5]

  • Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material.

  • Lane 2 (Co-spot - CO): Apply a spot of the starting material, and then, using the same capillary, apply a spot of the reaction mixture directly on top of the initial spot.

  • Lane 3 (Reaction Mixture - RM): Spot a sample of your reaction mixture.

The co-spot lane is essential for definitively identifying the starting material spot in your reaction mixture, especially if the Rf values of the starting material and product are close.[6][7]

Q3: How do I visualize the spots on the TLC plate? My compounds are colorless.

A3: Since both the starting material and the product are aromatic and contain a nitro group, they are typically UV active.[8] Visualization under a UV lamp at 254 nm is the most common and non-destructive first step.[9] The compounds will appear as dark spots against a fluorescent green background.[8][9]

For enhanced or alternative visualization, especially for detecting impurities, chemical stains can be used.[8][9]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as aldehydes.

  • p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, often producing distinct colors.[10]

  • Reduction and Diazotization: A specific method for nitro compounds involves their reduction to an amine, followed by diazotization and coupling to form a colored azo dye.[11]

Q4: My spots are streaking. What's causing this and how can I fix it?

A4: Streaking on a TLC plate can be caused by several factors:[2][12]

  • Sample Overloading: The most common cause is applying too much sample to the plate.[13] Dilute your reaction mixture sample before spotting.

  • Highly Polar Compounds: The product, with its piperidine group, is more polar than the starting material and can sometimes streak. Adding a small amount of a polar solvent like methanol to your eluent or a base like triethylamine (0.1-2.0%) can help mitigate this.[13][14]

  • Acidic/Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of acid (like acetic acid) or base (like triethylamine) to the mobile phase can improve spot shape.[13][14]

  • Insoluble Material: Ensure that your sample is fully dissolved in the spotting solvent. Any solid material will streak up the plate from the baseline.

Troubleshooting Guide

This section addresses specific problems you might encounter during the TLC monitoring of the this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Spots are not moving from the baseline (Low Rf) The mobile phase is not polar enough.[3][13]Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.[13] For very polar compounds, a small amount of methanol can be added.[15]Increasing the polarity of the mobile phase enhances its ability to move polar compounds up the polar silica gel stationary phase.[4]
Spots are running with the solvent front (High Rf) The mobile phase is too polar.[16]Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.[13]Decreasing the mobile phase polarity increases the interaction of the compounds with the stationary phase, slowing their movement.
Starting material and product spots are too close together. The solvent system does not provide adequate resolution.Experiment with different solvent systems. Try a combination of dichloromethane and ethyl acetate, or add a small amount of a third solvent to fine-tune the polarity.[6]Different solvent systems can alter the relative affinities of the compounds for the mobile and stationary phases, leading to better separation.
A large smear appears from the reaction mixture lane. The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[6]Before developing the plate, place the spotted TLC plate under high vacuum for a few minutes to remove the residual high-boiling solvent.[6] Alternatively, perform a micro-workup of a small aliquot of the reaction mixture before spotting.[17]High-boiling, polar solvents will act as part of the mobile phase as the chromatogram develops, leading to smearing and inaccurate Rf values.[18]
Unexpected spots appear on the TLC plate. Formation of side products or impurities in the starting materials. Accidental contamination of the TLC plate.[12]Run a TLC of your starting materials to check for impurities. If side products are suspected, consider reaction optimization (e.g., temperature control, reaction time). Handle TLC plates carefully by the edges to avoid contamination.[12]Side reactions can occur, and it's important to identify if new spots are desired products or byproducts. Contaminants from handling can also appear as spots.
No spots are visible under UV light. The compounds are not UV active or the sample concentration is too low.While unlikely for these compounds, try a chemical stain. Increase the concentration of your spotted sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[12][13]Not all organic compounds absorb UV light. If the concentration is below the detection limit, increasing the amount of sample spotted can make them visible.

Experimental Protocols

Protocol 1: Standard TLC Monitoring
  • Prepare the Developing Chamber: Add your chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor and cover with a lid.[5]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (CO), and reaction mixture (RM).[5]

  • Spot the Plate: Using a capillary tube, apply a small spot of a dilute solution of the starting material in the "SM" lane. Apply a spot of the reaction mixture in the "RM" lane. In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top.[5]

  • Develop the Plate: Place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[5] Calculate the Rf values for each spot. The reaction is complete when the starting material spot is no longer visible in the "RM" lane and a new, lower Rf product spot is prominent.

Protocol 2: Visualization of Nitro Compounds via Reduction and Derivatization

This is a destructive visualization method that can be used for confirmation.[11]

  • Develop and Dry: Follow steps 1-4 of the standard TLC protocol. Ensure the plate is completely dry.

  • Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Spray the dried TLC plate with this solution and heat at 100°C for 10-15 minutes. Allow the plate to cool.[11]

  • Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂) and spray it evenly on the cooled plate.[11]

  • Coupling: Immediately after diazotization, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. The nitro compounds will appear as brightly colored (often orange to red) spots.[11]

Data Presentation

Table 1: Expected TLC Behavior

CompoundStructurePolarityExpected Rf Range (4:1 Hexane:EtOAc)
4-Fluoro-3-nitrobenzaldehyde (Starting Material)Less Polar0.6 - 0.7
This compound (Product)More Polar0.3 - 0.4

Note: Rf values are indicative and can vary based on the specific TLC plates, chamber saturation, and temperature.

Visual Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber (Solvent + Filter Paper) develop_plate Develop Plate in Chamber prep_plate Prepare TLC Plate (Draw Baseline) spot_plate Spot Plate (SM, Co-spot, RM) prep_plate->spot_plate prep_samples Prepare Samples (SM, RM) prep_samples->spot_plate spot_plate->develop_plate mark_front Mark Solvent Front develop_plate->mark_front visualize Visualize Spots (UV Light, Stains) mark_front->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results (SM Disappearance, Product Appearance) calculate_rf->interpret

Conclusion

Effective TLC monitoring is indispensable for the successful synthesis of this compound. By understanding the principles of chromatography and being aware of common pitfalls, researchers can accurately track reaction progress, identify potential issues, and ensure the synthesis of a high-purity product. This guide provides the foundational knowledge and troubleshooting strategies to confidently employ TLC in your research and development endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Monitoring the Synthesis of 3-Nitrobenzaldehyde. BenchChem.
  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry.
  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress with TLC & HPLC. BenchChem.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Organic Chemistry Portal. (2006, March). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • Unknown. (n.d.). TLC Visualization Methods.
  • Technology Networks. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
  • Quora. (2017, December 29). What solvent is used for TLC?.
  • Organic Syntheses. (n.d.). METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES: CONVERSION OF BENZALDEHYDE TO N-BENZOYL PYRROLIDINE.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-piperidino-benzophenone.
  • Unknown. (n.d.). 5. Thin Layer Chromatography.
  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. r/OrganicChemistry.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • BenchChem. (n.d.). This compound.
  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry.
  • BenchChem. (2025). 4-Nitrobenzaldehyde chemical structure and properties. BenchChem.
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 201-203.
  • Santa Cruz Biotechnology. (n.d.). 3-Nitro-4-(1-piperidinyl)benzaldehyde.
  • Reddit. (2022, August 24). Effect of reaction mixture solvent on Developing solvent in TLC. r/OrganicChemistry.
  • Stenutz. (n.d.). 3-nitro-4-(1-piperidinyl)benzaldehyde.
  • uNotes. (n.d.). Nucleophilic Aromatic Substitution Post-Lab TLC Analysis. New York University.
  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. BenchChem.
  • Echemi. (n.d.). Buy 3-nitro-4-piperidin-1-ylbenzaldehyde from JHECHEM CO LTD.
  • Reddit. (2023, February 2). Reaction TLC analysis with acidic solvent. r/OrganicChemistry.
  • Google Patents. (n.d.). CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds.
  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE.
  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC.
  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde.
  • Unknown. (n.d.). The Crucial Role of 4-Nitrobenzaldehyde in Modern Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines.
  • ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol.
  • Kostal, J., Voutchkova, A. M., & Jorgensen, W. L. (2012). Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Organic Letters, 14(1), 260–263. [Link]

Sources

optimizing mobile phase for HPLC analysis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

1. What is a good starting point for the mobile phase composition for the HPLC analysis of this compound on a C18 column?

A good starting point for a reversed-phase HPLC method on a C18 column would be a gradient elution using a mixture of an aqueous buffer and an organic solvent. Based on methods for similar aromatic nitro compounds, a combination of a phosphate buffer and methanol or acetonitrile is recommended.

A suggested starting gradient is:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 7.5 with phosphoric acid)

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: Start with a higher proportion of Mobile Phase A (e.g., 80%) and gradually increase the proportion of Mobile Phase B.

2. How does the choice of organic solvent (Methanol vs. Acetonitrile) affect the separation?

Methanol and acetonitrile have different polarities and elution strengths, which can impact the selectivity of the separation.

  • Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times. It can also provide different selectivity for aromatic compounds due to π-π interactions.

  • Methanol is a protic solvent and can engage in hydrogen bonding interactions, which may be beneficial for separating compounds with polar functional groups.

It is advisable to screen both solvents during method development to determine which provides the best resolution and peak shape for this compound and any related impurities.

3. Why is a buffer necessary in the mobile phase?

The piperidine group in this compound is basic. The pH of the mobile phase will affect the ionization state of this group. An unbuffered mobile phase can lead to poor peak shape (tailing) and shifting retention times. A buffer is crucial to maintain a constant pH and ensure reproducible results. For basic compounds, a mobile phase pH of 7.2-7.8 is often a good starting point.[1]

4. What can I do if I observe peak tailing?

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.

Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups and reduce their interaction with the basic analyte.[2]

  • Add a Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry. A concentration of 0.1-0.5% (v/v) is typically sufficient.

  • Use a Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing.[2]

5. How can I improve the resolution between my target compound and impurities?

To improve resolution, you can modify the following parameters:

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

  • Adjust the Gradient Profile: A shallower gradient will increase the run time but can significantly improve the separation of closely eluting peaks.

  • Modify the Mobile Phase pH: Altering the pH can change the retention times of ionizable impurities, potentially improving their separation from the main peak.

  • Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. Phenyl-hexyl columns can offer enhanced selectivity for aromatic compounds.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanol groups.Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Adjust mobile phase pH. Use a base-deactivated column.
Column overload.Reduce the sample concentration or injection volume.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase.
Poor Resolution Inadequate separation between analyte and impurities.Optimize the gradient profile (make it shallower). Change the organic solvent (Methanol vs. Acetonitrile). Try a column with different selectivity (e.g., Phenyl-Hexyl).[3][4]
Shifting Retention Times Unstable mobile phase pH.Use a buffer in the mobile phase and ensure it is within its effective buffering range.
Inconsistent temperature.Use a column oven to maintain a constant temperature.
Pump issues or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Low Signal Intensity Sample degradation.Ensure the sample is fresh and properly stored. The compound is noted to be air-sensitive.[5]
Incorrect detection wavelength.Determine the UV maximum absorbance of this compound and set the detector to that wavelength.

Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase

Objective: To prepare a 20 mM Potassium Phosphate buffer at pH 7.5 for use as Mobile Phase A.

Materials:

  • Dipotassium hydrogen phosphate (K2HPO4)

  • Phosphoric acid (H3PO4)

  • HPLC-grade water

  • pH meter

  • 0.45 µm filter

Procedure:

  • Weigh out the appropriate amount of K2HPO4 to make a 20 mM solution in 1 L of HPLC-grade water.

  • Dissolve the K2HPO4 in approximately 900 mL of HPLC-grade water.

  • Calibrate the pH meter.

  • Adjust the pH of the solution to 7.5 by adding phosphoric acid dropwise while stirring.

  • Bring the final volume to 1 L with HPLC-grade water.

  • Filter the buffer through a 0.45 µm filter to remove any particulate matter.

  • Degas the mobile phase before use.

Protocol 2: Sample Preparation

Objective: To prepare a sample solution of this compound for HPLC analysis.

Materials:

  • This compound standard

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks

  • Syringe filter (0.45 µm)

Procedure:

  • Accurately weigh a known amount of the this compound standard.

  • Dissolve the standard in a small amount of methanol or acetonitrile in a volumetric flask.

  • Dilute to the final volume with the same solvent to achieve the desired concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution as needed for analysis. It is recommended to prepare the final dilution in the initial mobile phase composition to avoid solvent mismatch effects.

  • Filter the final sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Visualizations

Method_Development_Workflow cluster_start Initial Conditions cluster_mobile_phase Mobile Phase Screening cluster_troubleshooting Troubleshooting cluster_optimization Optimization Start Select C18 Column Screen_Solvent Screen Methanol vs. Acetonitrile Start->Screen_Solvent Optimize_Gradient Optimize Gradient Profile Screen_Solvent->Optimize_Gradient Check_Peak_Shape Assess Peak Shape Optimize_Gradient->Check_Peak_Shape Check_Resolution Evaluate Resolution Check_Peak_Shape->Check_Resolution Symmetric Peaks Adjust_pH Adjust Mobile Phase pH Check_Peak_Shape->Adjust_pH Peak Tailing Change_Column Consider Alternative Column (e.g., Phenyl-Hexyl) Check_Resolution->Change_Column Poor Resolution Final_Method Final Optimized Method Check_Resolution->Final_Method Good Resolution Add_Modifier Add Mobile Phase Modifier (e.g., TEA) Adjust_pH->Add_Modifier Add_Modifier->Final_Method Change_Column->Final_Method

Caption: Workflow for HPLC method development for this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues Problem Chromatographic Issue Observed Peak_Tailing Peak Tailing? Problem->Peak_Tailing Poor_Resolution Poor Resolution? Problem->Poor_Resolution Retention_Shift Retention Time Shifting? Problem->Retention_Shift Solution_Tailing Add TEA / Adjust pH / Use Deactivated Column Peak_Tailing->Solution_Tailing Yes Solution_Resolution Shallow Gradient / Change Organic Solvent / Change Column Poor_Resolution->Solution_Resolution Yes Solution_Retention Use Buffer / Control Temperature / Check System Retention_Shift->Solution_Retention Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Production of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the reaction of a halo-substituted nitrobenzaldehyde, such as 4-chloro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde, with piperidine. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack by piperidine.[1]

  • Direct Nitration: This method involves the direct nitration of 4-(piperidin-1-yl)benzaldehyde using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] The piperidin-1-yl group is a strong ortho-, para-director, while the aldehyde group is a meta-director, leading to nitration at the 3-position.[1]

Q2: Which synthetic route is preferred for large-scale production?

A2: For large-scale production, the Nucleophilic Aromatic Substitution (SNAr) route is often preferred. This preference is due to several factors:

  • Better Control: The SNAr reaction is generally easier to control on a large scale compared to direct nitration.

  • Higher Selectivity: It avoids the formation of isomeric byproducts that can occur during direct nitration, simplifying purification.

  • Safety: While the SNAr reaction can be exothermic, the risks associated with large-scale nitration reactions, such as thermal runaway and the formation of explosive polynitrated species, are often considered more severe.

Q3: What are the critical quality attributes for the starting materials?

A3: The quality of starting materials is crucial for a successful and reproducible synthesis.

  • For the SNAr Route:

    • 4-Chloro-3-nitrobenzaldehyde: Purity should be high, with minimal isomeric impurities. The presence of other isomers can lead to difficult-to-separate byproducts. It typically appears as an off-white to light yellow powder.[2]

    • Piperidine: High purity is essential (≥98% is recommended for pharmaceutical applications).[3] The presence of water or other nucleophilic impurities can lead to side reactions and lower yields.

  • For the Direct Nitration Route:

    • 4-(Piperidin-1-yl)benzaldehyde: The starting material should be of high purity to avoid nitration of impurities.

    • Nitric Acid and Sulfuric Acid: The concentration and quality of the acids are critical for controlling the reaction rate and preventing side reactions.

Q4: What are the main safety concerns when scaling up production?

A4: Both synthetic routes have safety considerations that are magnified during scale-up:

  • SNAr Route: The reaction of 4-chloro-3-nitrobenzaldehyde with piperidine is highly exothermic. Proper heat management through efficient cooling systems and controlled addition of reagents is critical to prevent thermal runaway.

  • Direct Nitration Route: Nitration reactions are notoriously energetic and can be explosive if not controlled properly. Key concerns include:

    • Thermal Runaway: The reaction is highly exothermic.

    • Formation of Polynitrated Byproducts: These can be unstable and pose an explosion hazard.

    • Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require specialized handling and equipment.

Troubleshooting Guides

Synthesis Route 1: Nucleophilic Aromatic Substitution (SNAr)

Problem: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is monitored to completion (e.g., by HPLC or TLC).- Increase reaction time or temperature, but be cautious of potential side reactions.- Ensure efficient mixing to maintain homogeneity, especially at larger scales.
Poor Quality of Piperidine - Use high-purity piperidine (≥98%).- Ensure piperidine is anhydrous, as water can react with the starting material.
Poor Quality of 4-Chloro-3-nitrobenzaldehyde - Verify the purity of the starting material using analytical methods like HPLC or melting point.- The presence of isomers can affect the yield of the desired product.
Sub-optimal Reaction Temperature - The reaction is exothermic. Maintain the optimal temperature range with an efficient cooling system. Overheating can lead to side product formation.
Product Loss During Work-up and Purification - Optimize the extraction and recrystallization procedures.- Ensure the pH is appropriately adjusted during aqueous washes to minimize product solubility in the aqueous phase.

Problem: Product is Off-color or Contains Impurities

Potential Cause Suggested Solution
Presence of Unreacted Starting Materials - Ensure the reaction goes to completion.- Optimize purification methods (recrystallization or column chromatography) to remove unreacted 4-chloro-3-nitrobenzaldehyde.
Formation of Side Products - Control the reaction temperature to minimize the formation of thermal degradation products.- The presence of impurities in the starting materials can lead to colored byproducts.
Degradation of Product - this compound can be air-sensitive.[1] Store the final product under an inert atmosphere (e.g., nitrogen or argon).- Avoid prolonged exposure to high temperatures during drying.
Synthesis Route 2: Direct Nitration

Problem: Low Yield and Poor Selectivity

Potential Cause Suggested Solution
Formation of Isomeric Byproducts - The piperidin-1-yl group is ortho, para-directing, while the aldehyde is meta-directing. While the 3-nitro isomer is the major product, other isomers can form.[1]- Precise control of the reaction temperature is crucial for selectivity.- Optimize the ratio of nitric acid to sulfuric acid.
Polynitration - Use a stoichiometric amount of the nitrating agent.- Maintain a low reaction temperature and control the addition rate of the nitrating mixture.
Incomplete Reaction - Ensure sufficient reaction time.- Verify the concentration and quality of the nitric and sulfuric acids.

Problem: Runaway Reaction or Exotherm

Potential Cause Suggested Solution
Poor Temperature Control - Use a reactor with a high heat transfer capacity.- Implement a slow, controlled addition of the nitrating mixture with efficient cooling.- For large-scale operations, consider using a continuous flow reactor to improve heat and mass transfer, thereby enhancing safety and control.
Incorrect Reagent Addition - Add the 4-(piperidin-1-yl)benzaldehyde to the nitrating mixture, not the other way around, to maintain a controlled concentration of the substrate in the reactive medium.

Experimental Protocols

Key Experiment 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Reaction: 4-Chloro-3-nitrobenzaldehyde + Piperidine → this compound

  • Reagents and Solvents:

    • 4-Chloro-3-nitrobenzaldehyde (1 equivalent)

    • Piperidine (1.1 - 1.5 equivalents)

    • Solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide - DMF)

    • Base (optional, e.g., K₂CO₃, to scavenge HCl)

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzaldehyde in the chosen solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

    • If using a base, add it to the solution.

    • Slowly add piperidine to the reaction mixture while maintaining the temperature within a controlled range (e.g., 20-50 °C), as the reaction is exothermic.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Upon completion, the reaction mixture is typically quenched with water to precipitate the product.

    • The crude product is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Key Experiment 2: Synthesis via Direct Nitration
  • Reaction: 4-(Piperidin-1-yl)benzaldehyde + HNO₃/H₂SO₄ → this compound

  • Reagents:

    • 4-(Piperidin-1-yl)benzaldehyde (1 equivalent)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

  • Procedure:

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice-salt bath, keeping the temperature below 10 °C.

    • In a separate vessel, dissolve 4-(piperidin-1-yl)benzaldehyde in a portion of concentrated sulfuric acid, maintaining a low temperature.

    • Slowly add the nitrating mixture to the solution of the starting material, ensuring the temperature does not exceed a predetermined limit (e.g., 5-10 °C).

    • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or HPLC).

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the crude product, wash with cold water until the washings are neutral, and dry.

    • Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes (Illustrative)

ParameterNucleophilic Aromatic Substitution (SNAr)Direct Nitration
Starting Materials 4-Chloro-3-nitrobenzaldehyde, Piperidine4-(Piperidin-1-yl)benzaldehyde, HNO₃, H₂SO₄
Typical Yield High (often >90%)Moderate to High (can be variable)
Purity (Crude) Generally higherMay contain isomeric and polynitrated impurities
Key Challenge Exothermic reaction controlSelectivity control, thermal runaway risk
Purification RecrystallizationRecrystallization and/or column chromatography
Scalability More straightforwardRequires specialized equipment and safety protocols

Visualizations

Synthesis_Pathways cluster_0 Nucleophilic Aromatic Substitution (SNAr) Route cluster_1 Direct Nitration Route start1 4-Chloro-3-nitrobenzaldehyde + Piperidine product This compound start1->product Solvent, Optional Base start2 4-(Piperidin-1-yl)benzaldehyde product2 This compound start2->product2 HNO₃ / H₂SO₄

Caption: Synthetic pathways for this compound.

Troubleshooting_Workflow cluster_snar SNAr Route cluster_nitration Direct Nitration Route start Low Yield or Impure Product check_completion_snar Check Reaction Completion (TLC/HPLC) start->check_completion_snar check_selectivity Analyze for Isomers/ Polynitration (HPLC/GC) start->check_selectivity check_sm_quality_snar Verify Starting Material Quality (Purity, Moisture) check_completion_snar->check_sm_quality_snar Incomplete check_temp_control_snar Review Temperature Control (Exotherm Management) check_sm_quality_snar->check_temp_control_snar SM OK optimize_workup_snar Optimize Work-up/ Purification check_temp_control_snar->optimize_workup_snar Temp OK check_temp_control_nitration Ensure Strict Temperature Control check_selectivity->check_temp_control_nitration Poor Selectivity check_reagent_ratio Verify Nitrating Agent Stoichiometry check_temp_control_nitration->check_reagent_ratio Temp OK optimize_purification_nitration Optimize Purification (Recrystallization/Chromatography) check_reagent_ratio->optimize_purification_nitration Ratio OK

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Minimizing Byproduct Formation in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in electrophilic aromatic substitution (EAS) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Friedel-Crafts Reactions

Q1: I am observing significant amounts of di- and tri-substituted products in my Friedel-Crafts alkylation. How can I favor mono-alkylation?

A1: This issue, known as polyalkylation, is a common challenge. It occurs because the newly added alkyl group is an electron-donating group that activates the aromatic ring, making the mono-alkylated product more reactive than the starting material.[1][2][3]

Troubleshooting Steps:

  • Use an Excess of the Aromatic Substrate: By significantly increasing the molar ratio of the aromatic compound to the alkylating agent, you increase the probability that the electrophile will react with the starting material instead of the more reactive mono-alkylated product.[1]

  • Optimize Reaction Conditions: Lowering the reaction temperature and using a milder or less active Lewis acid catalyst can decrease the rate of the second and subsequent alkylation reactions.[1]

  • Alternative Strategy: Acylation-Reduction: The most effective method to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[1][4] The acyl group is electron-withdrawing and deactivates the ring, preventing further substitution.[1][2][5][6]

Q2: My Friedel-Crafts alkylation with a primary alkyl halide is yielding a product with a rearranged alkyl group. How can I prevent this?

A2: This is due to carbocation rearrangement. The initial primary carbocation formed from the alkyl halide rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift before it reacts with the aromatic ring.[3][7][8][9]

Solutions:

  • Use Alkyl Halides That Don't Rearrange: Methyl, ethyl, and tertiary alkyl halides can be used, as they either cannot rearrange or are already at their most stable carbocation form.[7][10]

  • Employ Friedel-Crafts Acylation: This is the most reliable solution. The acylium ion, the electrophile in acylation, is resonance-stabilized and does not undergo rearrangement.[5][7][8][11] The resulting ketone can then be reduced to obtain the desired straight-chain alkyl product.[1][4]

G start Experiencing Poor Yield/ Byproducts in Friedel-Crafts? issue Identify Primary Issue start->issue polyalkylation Polyalkylation (Multiple Substitutions) issue->polyalkylation  Multiple alkyl groups added? rearrangement Carbocation Rearrangement issue->rearrangement  Isomeric product observed? solution_poly Solution for Polyalkylation polyalkylation->solution_poly solution_rearr Solution for Rearrangement rearrangement->solution_rearr acylation_reduction Perform Acylation followed by Reduction (e.g., Clemmensen) solution_poly->acylation_reduction Most Effective Method excess_arene Use Large Excess of Aromatic Substrate solution_poly->excess_arene Primary Method conditions Lower Temperature & Use Milder Catalyst solution_poly->conditions Optimization solution_rearr->acylation_reduction General Solution no_rearrange_halide Use Alkyl Halide That Doesn't Rearrange (Me, Et, t-Bu) solution_rearr->no_rearrange_halide If applicable G Substituent Substituent (Y) on Benzene Ring EDG Electron Donating Group (EDG) e.g., -OH, -CH3, -OCH3 Substituent->EDG Donates e- density? EWG Electron Withdrawing Group (EWG) e.g., -NO2, -CN, -C(O)R Substituent->EWG Withdraws e- density? Halogen Halogen e.g., -Cl, -Br Substituent->Halogen Is it a Halogen? OrthoPara Ortho / Para Direction EDG->OrthoPara Activate Activates Ring (Faster Reaction) EDG->Activate Meta Meta Direction EWG->Meta Deactivate Deactivates Ring (Slower Reaction) EWG->Deactivate Halogen->OrthoPara Halogen->Deactivate G cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Clemmensen Reduction A1 Suspend AlCl3 in dry solvent A2 Add Benzene A1->A2 A3 Slowly add Acetyl Chloride at 0-5°C A2->A3 A4 Stir at Room Temperature A3->A4 A5 Quench with Ice/HCl A4->A5 A6 Workup (Wash & Dry) A5->A6 A7 Isolate Acetophenone (Ketone) A6->A7 R1 Combine Ketone, Zn(Hg), and conc. HCl A7->R1 Intermediate Product R2 Reflux for 4-6 hours R1->R2 R3 Workup (Wash & Dry) R2->R3 R4 Isolate Ethylbenzene (Alkane) R3->R4

References

Technical Support Center: Workup Procedure for Nitration of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of nitrated substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of quenching the nitration reaction mixture on crushed ice?

A1: Quenching the reaction mixture by pouring it onto ice or into cold water serves several critical functions. Firstly, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted by-products like dinitrated compounds or oxidation products.[1][2] Secondly, it dilutes the concentrated acid mixture, which effectively halts the nitration reaction.[2] For many solid nitroaromatic compounds, this dilution significantly reduces their solubility, causing the crude product to precipitate from the solution, which is the initial step in its isolation.[2][3]

Q2: Why is it necessary to wash the crude product or organic extract with a basic solution, such as sodium bicarbonate?

A2: Washing with a mild base like 5% sodium bicarbonate (NaHCO₃) solution is essential to neutralize and remove residual strong acids (sulfuric and nitric acid) from the product.[2][4][5] This step is crucial because leftover acid can interfere with subsequent purification steps (e.g., column chromatography), cause product degradation during storage or heating, or lead to the formation of acidic organic by-products.[2]

Q3: Why is the meta-substituted isomer the major product in the nitration of benzaldehyde?

A3: The aldehyde group (-CHO) is an electron-withdrawing and deactivating group.[6] Through resonance and inductive effects, it pulls electron density from the aromatic ring, particularly at the ortho and para positions.[4][6] This deactivation makes the ring less reactive towards electrophilic attack. The meta position is less electron-deficient, making it the most favorable site for attack by the nitronium ion (NO₂⁺), resulting in the meta-isomer as the primary product.[6][7]

Q4: My product did not precipitate after quenching with ice water. What should I do?

A4: If the product does not precipitate, it is likely an oil or is soluble in the acidic aqueous mixture.[2] In this case, you should perform a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent, such as diethyl ether, ethyl acetate, or dichloromethane (DCM).[2] The combined organic extracts can then be washed and dried as usual.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the workup of benzaldehyde nitration experiments.

Issue Potential Causes Solutions & Recommendations
Low Yield of Desired Product • Incomplete reaction. • Reaction temperature was too low. • Incorrect stoichiometry of the nitrating agent.• Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion before quenching.[4][6] • For deactivated substrates, slightly elevated temperatures may be necessary, but this must be balanced against the risk of side reactions.[6] • Ensure the correct molar equivalents of nitric and sulfuric acids are used.[4]
Presence of Dinitrated Byproducts • Reaction temperature was too high. • Excess nitrating agent was used. • Reaction time was too long.• Maintain strict temperature control, typically between 0-15°C, using an efficient cooling bath.[4][6] • Use a stoichiometric or slight molar excess of the nitrating agent to limit multiple nitrations.[6][8] • Quench the reaction as soon as the starting material is consumed, as confirmed by TLC.[4]
Formation of Oxidation Byproducts (e.g., Nitrobenzoic Acids) • The aldehyde group is sensitive to oxidation by the nitrating mixture, especially at higher temperatures.• Strictly control the temperature, as higher temperatures promote oxidation.[6] • Consider using milder nitrating agents if compatible with the substrate.[6] • During workup, washing with a sodium bicarbonate solution will help remove acidic impurities like nitrobenzoic acids.[4][5]
Emulsion Formation During Extraction • Vigorous shaking of the separatory funnel. • Similar densities of the organic and aqueous phases.• Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[2] • Instead of shaking, gently rock or swirl the separatory funnel to mix the layers.[2] • Allow the separatory funnel to stand undisturbed for an extended period to allow the layers to separate.[2]
Difficulty Separating Positional Isomers • Ortho, meta, and para isomers can have similar physical properties, making separation challenging.• Recrystallization from a suitable solvent system (e.g., toluene/petroleum ether) can be effective for isolating the major isomer.[5] • For difficult separations, column chromatography may be necessary.[8] • A patented method involves treating the crude mixture with water and an emulsifier to remove unwanted isomers.[9]

Experimental Protocols

Protocol 1: General Workup for a Solid Nitrated Benzaldehyde

This protocol outlines a standard procedure for the workup and isolation of a solid product following the nitration of a substituted benzaldehyde.

  • Reaction Quench : Slowly pour the completed reaction mixture into a beaker containing a stirred slurry of crushed ice and water (approximately 5-10 times the volume of the reaction mixture).[1][2] A yellow precipitate should form.[5][10]

  • Isolation of Crude Product : Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2][11]

  • Washing : Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[2]

  • Neutralization Wash : Transfer the crude solid to a beaker and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acidic impurities.[5] Check the pH of the wash solution to ensure it is neutral or slightly basic.

  • Final Water Wash : Filter the product again and wash it with cold water to remove any remaining bicarbonate solution. Press the solid as dry as possible on the funnel.[10]

  • Drying : Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional) : For higher purity, the dried product can be recrystallized. A common solvent system for 3-nitrobenzaldehyde is toluene and petroleum ether.[5] Dissolve the crude product in a minimal amount of hot toluene and then add petroleum ether until the solution becomes cloudy. Cool the mixture slowly to induce crystallization.[5]

Protocol 2: Workup for a Liquid or Water-Soluble Product (Extraction)
  • Reaction Quench : As described above, pour the reaction mixture slowly onto crushed ice.[2]

  • Extraction : Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous solution three times with a suitable organic solvent (e.g., tert-butyl methyl ether, ethyl acetate).[2][5]

  • Combine & Wash : Combine the organic layers in the separatory funnel. Wash the organic layer sequentially with:

    • Water (to remove the bulk of the acid).[2]

    • 5% Sodium Bicarbonate solution (to neutralize remaining acid).[5]

    • Water (to remove residual bicarbonate).

    • Saturated Brine (to help remove dissolved water from the organic phase).[2]

  • Drying : Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][5]

  • Solvent Removal : Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[2][5]

  • Purification : The resulting oil or solid can be further purified by recrystallization, column chromatography, or distillation.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification RM Reaction Mixture (Substituted Benzaldehyde, HNO₃, H₂SO₄) Quench Quench on Crushed Ice/Water RM->Quench Test Solid Precipitates? Quench->Test Filter Vacuum Filtration Test->Filter Yes Extract Liquid-Liquid Extraction Test->Extract No Wash Wash Crude Solid (H₂O, NaHCO₃) Filter->Wash WashExtract Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->WashExtract DrySolid Dry Solid Product Wash->DrySolid Dry Dry over Na₂SO₄ WashExtract->Dry Evap Solvent Evaporation Dry->Evap Recrystal Recrystallization/ Chromatography Evap->Recrystal DrySolid->Recrystal PureProduct Pure Product Recrystal->PureProduct Troubleshooting_Tree Start Workup Issue Encountered Problem What is the issue? Start->Problem Identify Problem Start->Problem Solution_Yield Check for reaction completion via TLC before quenching. Verify reaction temperature and reagent stoichiometry. Problem->Solution_Yield Low Yield Problem->Solution_Yield Solution_DNP Maintain temperature control (0-15°C). Use stoichiometric nitrating agent. Monitor reaction to avoid excessive time. Problem->Solution_DNP Dinitrated Products Problem->Solution_DNP Solution_Oil Switch to a liquid-liquid extraction workup. Use an appropriate organic solvent (e.g., EtOAc, DCM). Problem->Solution_Oil Product Oils Out/ No Precipitate Problem->Solution_Oil Solution_Emulsion Add saturated brine to the separatory funnel. Gently swirl instead of shaking vigorously. Allow layers to stand and separate. Problem->Solution_Emulsion Emulsion During Extraction Problem->Solution_Emulsion Solution Solution

References

Validation & Comparative

Purity Analysis of Synthesized 3-Nitro-4-(piperidin-1-yl)benzaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of the key synthetic intermediate, 3-Nitro-4-(piperidin-1-yl)benzaldehyde.

The primary method for the synthesis of this compound involves the nitration of 4-(piperidin-1-yl)benzaldehyde. This reaction can lead to several process-related impurities, including unreacted starting materials and isomers. The choice of analytical methodology is therefore crucial for the accurate quantification of the main compound and the detection of any undesirable byproducts.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique for purity determination hinges on factors such as the physicochemical properties of the analyte and potential impurities, the required sensitivity and resolution, and the desired throughput. While HPLC is a dominant technique in pharmaceutical analysis, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) present viable alternatives, each with distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Thin-Layer Chromatography (HPTLC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.Separation based on differential adsorption on a solid stationary phase from a liquid mobile phase.
Applicability Ideal for non-volatile and thermally labile compounds like this compound.Suitable for volatile impurities; the target compound may require derivatization and is at risk of thermal degradation.Primarily used for qualitative or semi-quantitative screening and monitoring reaction progress.
Resolution High resolution, capable of separating closely related structural isomers and impurities.Very high resolution for volatile compounds.Lower resolution compared to HPLC and GC.
Quantification Highly quantitative with excellent accuracy and precision.Highly quantitative with high sensitivity and structural elucidation capabilities.Quantitative with good accuracy and precision, though generally less than HPLC and GC.[1]
Throughput Moderate to high, especially with the use of autosamplers.Moderate throughput.High throughput, allowing for the analysis of multiple samples simultaneously.[1]
Potential Impurities Detected Unreacted 4-(piperidin-1-yl)benzaldehyde, isomeric nitro-compounds (e.g., 2-nitro isomer), and other non-volatile byproducts.Volatile starting materials and byproducts. May not be suitable for detecting non-volatile or thermally unstable impurities.Can detect a range of impurities, but with lower sensitivity and resolution compared to HPLC and GC.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below to allow for a comprehensive understanding and potential replication of the purity analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC (RP-HPLC) is the recommended method for the purity analysis of this compound due to its polarity.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for improved peak shape). A typical gradient could start at 30% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm is suitable for nitroaromatic compounds.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Injection Volume: 1 µL (split or splitless mode, depending on the concentration).

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC offers a rapid and cost-effective method for qualitative and semi-quantitative analysis.

  • Plate: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents, such as hexane and ethyl acetate (e.g., 7:3 v/v). The optimal ratio should be determined experimentally.

  • Sample Application: Apply 1-2 µL of the sample solution (1 mg/mL in a volatile solvent) as a narrow band using an automated applicator.

  • Development: Develop the plate in a saturated HPTLC chamber until the solvent front has migrated approximately 8 cm.

  • Detection: Visualize the separated spots under UV light at 254 nm and 366 nm. Further visualization can be achieved by staining with reagents like a vanillin-sulfuric acid solution followed by heating.

  • Quantification: Densitometric scanning of the plate at the wavelength of maximum absorbance for the compound.

Workflow and Process Visualization

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for HPLC purity analysis and the decision-making process for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Synthesized Compound in Diluent filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Prepare Standard Solution of Known Concentration filter_std Filter Standard (0.45 µm) prep_std->filter_std hplc_system HPLC System (Pump, Autosampler, Column, Detector) filter_sample->hplc_system filter_std->hplc_system acquire_data Acquire Chromatograms hplc_system->acquire_data run_blank Inject Blank (Diluent) run_std Inject Standard run_blank->run_std run_sample Inject Sample run_std->run_sample integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

Caption: Experimental workflow for HPLC purity analysis.

Method_Selection start Purity Analysis Required quant_needed Quantitative Analysis Needed? start->quant_needed high_throughput High Throughput Needed? start->high_throughput hplc HPLC (High Resolution, Quantitative) volatile_impurities Volatile Impurities Expected? hplc->volatile_impurities gcms GC-MS (Volatile Impurities, Structural Info) hptlc HPTLC (Rapid Screening, High Throughput) quant_needed->hplc Yes quant_needed->hptlc No (Qualitative) volatile_impurities->hplc No volatile_impurities->gcms Yes high_throughput->hplc No high_throughput->hptlc Yes

Caption: Decision tree for selecting an analytical method.

References

Confirming the Molecular Structure of 3-Nitro-4-(piperidin-1-yl)benzaldehyde using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural elucidation of 3-Nitro-4-(piperidin-1-yl)benzaldehyde. We present supporting experimental data, detailed methodologies, and visual aids to objectively demonstrate the power of these techniques in confirming the molecule's precise atomic connectivity.

Introduction

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. While one-dimensional (1D) NMR spectroscopy provides initial insights, complex molecules often necessitate the use of two-dimensional (2D) NMR techniques to resolve signal overlap and establish definitive atomic connections. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to verify the structure of this compound.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts for this compound in CDCl₃ were predicted using commercially available NMR prediction software. These predicted values serve as a benchmark for the interpretation of the 2D NMR correlation data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1'-190.1
1-133.5
28.15 (d)128.5
3-145.0
4-155.8
57.15 (d)118.0
67.85 (dd)125.0
2'/6'3.20 (t)53.5
3'/5'1.75 (m)25.8
4'1.65 (m)24.0

2D NMR Correlation Analysis

The following tables summarize the expected correlations from COSY, HSQC, and HMBC experiments, which collectively confirm the connectivity of the molecular fragments.

Table 2: Expected COSY Correlations

Proton (δ ppm)Correlating Proton(s) (δ ppm)Interpretation
8.15 (H-2)7.85 (H-6)³J coupling between adjacent aromatic protons.
7.85 (H-6)8.15 (H-2), 7.15 (H-5)³J coupling between adjacent aromatic protons.
7.15 (H-5)7.85 (H-6)³J coupling between adjacent aromatic protons.
3.20 (H-2'/6')1.75 (H-3'/5')³J coupling between adjacent piperidine protons.
1.75 (H-3'/5')3.20 (H-2'/6'), 1.65 (H-4')³J coupling between adjacent piperidine protons.
1.65 (H-4')1.75 (H-3'/5')³J coupling between adjacent piperidine protons.

Table 3: Expected HSQC Correlations

Proton (δ ppm)Correlating Carbon (δ ppm)Interpretation
8.15 (H-2)128.5 (C-2)Direct one-bond C-H correlation.
7.15 (H-5)118.0 (C-5)Direct one-bond C-H correlation.
7.85 (H-6)125.0 (C-6)Direct one-bond C-H correlation.
3.20 (H-2'/6')53.5 (C-2'/6')Direct one-bond C-H correlation.
1.75 (H-3'/5')25.8 (C-3'/5')Direct one-bond C-H correlation.
1.65 (H-4')24.0 (C-4')Direct one-bond C-H correlation.

Table 4: Key Expected HMBC Correlations

Proton (δ ppm)Correlating Carbon(s) (δ ppm)Interpretation
9.80 (H-1')133.5 (C-1), 128.5 (C-2), 125.0 (C-6)Confirms the position of the aldehyde group on the aromatic ring.
8.15 (H-2)190.1 (C-1'), 145.0 (C-3), 155.8 (C-4)Confirms the connectivity of C-2 to the aldehyde and nitro-bearing carbons.
7.15 (H-5)145.0 (C-3), 155.8 (C-4), 133.5 (C-1)Confirms the position of C-5 relative to the piperidine and nitro groups.
3.20 (H-2'/6')155.8 (C-4), 25.8 (C-3'/5')Confirms the attachment of the piperidine ring to C-4 of the benzene ring.

Experimental Protocols

Sample Preparation: A 10 mg sample of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

NMR Data Acquisition: All 1D and 2D NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

  • ¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is performed with a 30° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • COSY: A gradient-enhanced COSY45 experiment is acquired with 2048 points in the direct dimension and 256 increments in the indirect dimension.

  • HSQC: A gradient-enhanced, sensitivity-improved HSQC experiment is performed with a spectral width of 16 ppm in the proton dimension and 240 ppm in the carbon dimension.

  • HMBC: A gradient-enhanced HMBC experiment is acquired, optimized for a long-range coupling constant of 8 Hz.

Visualizing the Confirmation Workflow

The logical workflow for confirming the structure using the suite of 2D NMR experiments is depicted below. This diagram illustrates how the information from each experiment builds upon the last to provide a complete structural picture.

G 2D NMR Structural Elucidation Workflow cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environment) C13_NMR->HSQC C13_NMR->HMBC Confirmation Structure Confirmed COSY->Confirmation Fragment Assembly HSQC->Confirmation Assign Protons to Carbons HMBC->Confirmation Connect Fragments Structure Proposed Structure Structure->H1_NMR Predict ¹H Signals Structure->C13_NMR Predict ¹³C Signals

Detecting Impurities in 3-Nitro-4-(piperidin-1-yl)benzaldehyde: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 3-Nitro-4-(piperidin-1-yl)benzaldehyde is paramount. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for impurity profiling of this compound, supported by relevant experimental data and detailed methodologies.

The synthesis of this compound typically involves the nitration of 4-(piperidin-1-yl)benzaldehyde.[1] This process can lead to several potential impurities, including unreacted starting materials, isomeric byproducts (such as the 2-nitro and 6-nitro isomers), and residual solvents. Accurate and robust analytical methods are crucial for the identification and quantification of these impurities.

Comparison of Key Analytical Methods

The primary analytical techniques for assessing the purity of this compound and detecting impurities are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on the nature of the expected impurities, the required sensitivity, and the analytical objective.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[2]Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[2]
Primary Application Identification and quantification of volatile and semi-volatile impurities, including isomers and residual solvents.Routine purity assays and quantification of non-volatile or thermally labile impurities.Structural elucidation, identification, and quantification of major components and impurities without the need for specific reference standards.
Selectivity High, especially with MS detection providing mass information for peak identification.Good to excellent, depending on column and mobile phase selection.High, provides detailed structural information.
Sensitivity High, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, especially in Selected Ion Monitoring (SIM) mode.[3]Good, typically in the ppm range.Lower sensitivity compared to GC-MS and HPLC.
Quantitative Accuracy Excellent with appropriate calibration standards.Excellent with appropriate calibration standards.Good, can provide direct quantitative results (qNMR).
Sample Throughput Moderate, with typical run times of 20-60 minutes.High, with typical run times of 10-30 minutes.Low to moderate, requires longer acquisition times for high sensitivity.

Experimental Protocols

GC-MS Method for Impurity Profiling

This protocol is designed for the identification and quantification of volatile impurities such as isomers and residual solvents in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Initial temperature of 100 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, then ramp to 300 °C at 20 °C/min (hold for 5 min).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-500 amu

Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane or acetone.

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for routine purity determination and the analysis of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow and Comparison Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Solvent s1->s2 s3 Filter s2->s3 a1 Inject into GC s3->a1 Prepared Sample a2 Separation in Column a1->a2 a3 Ionization (EI) a2->a3 a4 Mass Analysis (MS) a3->a4 d1 Chromatogram Generation a4->d1 Raw Data d2 Peak Integration d1->d2 d3 Mass Spectra Library Search d1->d3 d4 Quantification d2->d4 d3->d4 end end d4->end Final Report

Caption: Workflow of GC-MS analysis for impurity profiling.

Method_Comparison cluster_gcms Best for: cluster_hplc Best for: cluster_nmr Best for: center Purity Analysis of This compound gcms GC-MS center->gcms hplc HPLC center->hplc nmr NMR center->nmr gcms_adv Volatile Impurities Isomer Separation Trace Analysis (ppb) Unknown Identification hplc_adv Routine Purity Non-volatile Impurities High Throughput Quantitative Accuracy nmr_adv Structural Confirmation Absolute Quantification (qNMR) No Reference Standards Needed for Quantification

Caption: Logical comparison of analytical techniques.

Conclusion

For a comprehensive impurity profile of this compound, a multi-faceted approach is often the most effective. GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities, offering high sensitivity and specificity. HPLC provides a robust and high-throughput method for routine purity assessment and the analysis of non-volatile compounds. NMR spectroscopy offers unparalleled structural information and the ability to quantify without the need for individual impurity standards. The selection of the most appropriate technique, or combination of techniques, will ultimately depend on the specific requirements of the analysis and the stage of drug development.

References

A Comparative Guide to the Synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde: Direct Nitration vs. Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Nitro-4-(piperidin-1-yl)benzaldehyde is a key step in the preparation of various pharmacologically active compounds. This guide provides a detailed comparison of two potential synthetic strategies: direct nitration of 4-(piperidin-1-yl)benzaldehyde and nucleophilic aromatic substitution (SNAr) on a di-substituted benzene precursor. This comparison is supported by experimental data to inform the selection of the most efficient and practical approach.

Logical Overview of Synthetic Pathways

The two synthetic routes under consideration for the preparation of this compound are fundamentally different in their approach. The direct nitration method involves the introduction of a nitro group onto a pre-existing substituted benzaldehyde. In contrast, the SNAr pathway involves the displacement of a leaving group by piperidine on a nitro-substituted benzaldehyde.

G cluster_direct Direct Nitration cluster_snar SNAr Pathway cluster_comparison Comparison Metrics A 4-(Piperidin-1-yl)benzaldehyde C This compound A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C G Yield C->G H Regioselectivity C->H I Reaction Conditions C->I D 4-Halogeno-3-nitrobenzaldehyde (X = F, Cl) F This compound D->F SNAr E Piperidine E->F F->G F->H F->I

Figure 1. A diagram illustrating the two synthetic routes to this compound.

Comparative Data

The following table summarizes the key quantitative data for the direct nitration and SNAr approaches.

ParameterDirect Nitration of 4-(piperidin-1-yl)benzaldehydeSNAr of 4-fluoro-3-nitrobenzaldehyde
Starting Materials 4-(piperidin-1-yl)benzaldehyde, Nitrating Agent4-fluoro-3-nitrobenzaldehyde, Piperidine
Reaction Conditions Strong acids (e.g., H2SO4), low temperaturesBase (e.g., K2CO3), solvent (e.g., DMSO), elevated temperatures
Typical Yield Not reported/low due to side reactionsHigh (typically >90%)
Regioselectivity Poor, potential for multiple nitrated productsExcellent, substitution at C4 is highly favored
Purification Complex separation of isomers and byproductsStraightforward, often simple precipitation/recrystallization
Key Challenges Oxidation of the aldehyde, lack of regiocontrol, potential for N-nitrationAvailability and cost of starting material

Experimental Protocols

Direct Nitration (Hypothetical Protocol)

Direct nitration of 4-(piperidin-1-yl)benzaldehyde is generally not the preferred method due to several challenges. The electron-donating piperidine group is a strong activating group and directs ortho and para to itself. However, the para position is blocked, and the ortho positions are sterically hindered. The aldehyde group is a meta-director. This conflict in directing effects can lead to a mixture of products. Furthermore, the strong oxidizing conditions of nitration can oxidize the aldehyde group to a carboxylic acid.

A generalized, hypothetical protocol would involve the slow addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to a solution of 4-(piperidin-1-yl)benzaldehyde at low temperatures. The reaction would likely require careful temperature control to minimize side reactions. The workup would involve quenching the reaction mixture with ice and basifying to precipitate the product, followed by extensive chromatographic purification to isolate the desired isomer from other nitrated and oxidized byproducts. Due to these significant challenges, this method is not commonly reported in the literature for this specific substrate.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the more established and reliable method for the synthesis of this compound. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, and the halogen at the para position is a good leaving group.

Experimental Workflow for SNAr Synthesis

G start Start reactants Combine 4-fluoro-3-nitrobenzaldehyde, piperidine, and K2CO3 in DMSO start->reactants reaction Heat the mixture at 80°C for a specified time (e.g., 2 hours) reactants->reaction workup Cool the reaction mixture and pour into ice water reaction->workup precipitation Filter the resulting precipitate workup->precipitation washing Wash the solid with water precipitation->washing drying Dry the solid under vacuum washing->drying product Obtain this compound drying->product

Figure 2. A typical experimental workflow for the SNAr synthesis of this compound.

Detailed Protocol:

To a solution of 4-fluoro-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO), is added piperidine (1.1-1.5 equivalents) and a base, typically potassium carbonate (K2CO3, 2-3 equivalents). The reaction mixture is then heated to a temperature ranging from 80 to 120 °C and stirred for a period of 2 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the desired product, this compound, often in high purity and yield.

Conclusion

When comparing direct nitration and SNAr for the synthesis of this compound, the SNAr method is unequivocally superior. It offers high yields, excellent regioselectivity, and a straightforward experimental protocol. In contrast, direct nitration is fraught with challenges, including poor regioselectivity and the potential for unwanted side reactions, making it an impractical and inefficient approach for this target molecule. For researchers and professionals in drug development requiring a reliable and scalable synthesis, the SNAr pathway is the recommended choice.

A Comparative Guide to the Reactivity of 3-Nitro-4-(piperidin-1-yl)benzaldehyde and 3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3-Nitro-4-(piperidin-1-yl)benzaldehyde and 3-nitrobenzaldehyde. The choice between these two aromatic aldehydes in a synthetic pathway is critically dependent on the electronic properties of their respective substituents, which govern the electrophilicity of the aldehyde functional group. This document outlines their differential performance in key reactions, supported by established principles of physical organic chemistry and representative experimental data.

Core Principles: Electronic Effects on Carbonyl Reactivity

The reactivity of the aldehyde group in substituted benzaldehydes towards nucleophiles is fundamentally controlled by the electronic nature of the substituents on the aromatic ring.

  • 3-nitrobenzaldehyde : This molecule features a single, powerful electron-withdrawing nitro group (-NO₂) at the meta position relative to the aldehyde. While the meta position prevents direct resonance delocalization with the carbonyl group, the nitro group exerts a strong inductive electron-withdrawing effect (-I effect).[1] This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge (electrophilicity) and making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]

  • This compound : This compound presents a more complex electronic environment. It contains the same electron-withdrawing nitro group at the 3-position (meta), which serves to increase carbonyl electrophilicity. However, it also possesses a piperidin-1-yl group at the 4-position (para). The nitrogen atom of the piperidinyl group has a lone pair of electrons that it strongly donates into the aromatic ring via the resonance effect (+M effect). This powerful electron-donating effect significantly increases electron density throughout the ring, including at the carbonyl carbon.

The strong electron-donating +M effect of the para-piperidinyl group counteracts and ultimately overrides the -I effect of the meta-nitro group. Consequently, the carbonyl carbon in this compound is substantially less electrophilic and therefore less reactive towards nucleophiles than the carbonyl carbon in 3-nitrobenzaldehyde.

G cluster_0 Electronic Effects on Aldehyde Reactivity Compound1 3-nitrobenzaldehyde Effect1 Meta-Nitro Group (-I Effect) Compound1->Effect1 Result1 Increases Carbonyl Electrophilicity (More Reactive) Effect1->Result1 Leads to Compound2 This compound Effect2a Meta-Nitro Group (-I Effect) Compound2->Effect2a Effect2b Para-Piperidinyl Group (+M Effect) Compound2->Effect2b Result2 Net Effect: Decreases Carbonyl Electrophilicity (Less Reactive) Effect2a->Result2 Competing Effects Effect2b->Result2 Competing Effects

Figure 1. Logical relationship of substituent electronic effects on carbonyl reactivity.

Quantitative Reactivity Comparison: The Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon. Aldehydes with electron-withdrawing groups exhibit enhanced reactivity and typically provide higher yields in shorter reaction times.[2]

Table 1: Representative Performance of 3-nitrobenzaldehyde in Knoevenagel Condensation

Active Methylene CompoundCatalystSolventConditionsYield (%)Reference
MalononitrilePiperidineEthanolReflux, 2h~95%[3]
Ethyl CyanoacetateNa-Norit (alkaline carbon)Solvent-free140°C, 4hHigh Conversion[4]
MalononitrileAmmonium AcetateSolvent-free (Sonication)Room Temp, 5-7 min92%[5]

Comparative Analysis of this compound:

Due to the strong electron-donating effect of the para-piperidinyl group, the reactivity of this compound in a Knoevenagel condensation is expected to be significantly lower than that of 3-nitrobenzaldehyde. The reaction would likely require more forcing conditions (higher temperatures, longer reaction times, or a stronger catalyst) to achieve comparable yields. This reduced reactivity is a direct consequence of the decreased electrophilicity of the aldehyde's carbonyl carbon.

Experimental Protocols

Protocol 1: Representative Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation that can be used to compare the reactivity of the two aldehydes under identical conditions.

Materials:

  • Aromatic Aldehyde (3-nitrobenzaldehyde or this compound) (10 mmol)

  • Malononitrile (11 mmol, 1.1 equiv.)

  • Ethanol (25 mL)

  • Piperidine (catalyst, ~5 drops)

  • Round-bottom flask with reflux condenser

  • Stirring plate/heating mantle

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol) in ethanol (25 mL).

  • Add malononitrile (11 mmol) to the solution and stir to mix.

  • Add a catalytic amount of piperidine (~5 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to obtain the pure 2-(arylmethylene)malononitrile.

G start Start dissolve 1. Dissolve Aldehyde and Malononitrile in Ethanol start->dissolve add_cat 2. Add Piperidine Catalyst dissolve->add_cat reflux 3. Heat to Reflux (Monitor by TLC) add_cat->reflux cool 4. Cool to Room Temp & then in Ice Bath reflux->cool filter 5. Collect Product by Vacuum Filtration cool->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry Product Under Vacuum wash->dry end End dry->end

Figure 2. Experimental workflow for the Knoevenagel condensation.
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This compound is efficiently synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction, a process that highlights the reactivity of the aromatic ring itself, which is activated towards nucleophilic attack by the electron-withdrawing nitro group.

Materials:

  • 4-Fluoro-3-nitrobenzaldehyde (10 mmol)

  • Piperidine (12 mmol, 1.2 equiv.)

  • Dimethylformamide (DMF) (30 mL)

  • Potassium Carbonate (K₂CO₃) (15 mmol, 1.5 equiv.)

  • Round-bottom flask with condenser and nitrogen inlet

  • Heating mantle with temperature control

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-nitrobenzaldehyde (10 mmol) and potassium carbonate (15 mmol).

  • Add dry DMF (30 mL) to the flask and stir the suspension.

  • Add piperidine (12 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90°C and stir for 6-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and pour it into ice-water (150 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

G cluster_0 SNAr Synthesis Pathway start 4-Fluoro-3-nitrobenzaldehyde + Piperidine meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer Nucleophilic Attack product This compound + Fluoride Ion meisenheimer->product Elimination of Leaving Group (F⁻)

Figure 3. Simplified mechanism for the SNAr synthesis of the target compound.

Conclusion

The reactivity of 3-nitrobenzaldehyde and this compound towards nucleophilic addition at the carbonyl group is markedly different, a fact dictated by the opposing electronic effects of their substituents.

  • 3-Nitrobenzaldehyde is a highly reactive aromatic aldehyde due to the strong inductive electron-withdrawing effect of the meta-nitro group, which enhances the electrophilicity of the carbonyl carbon. It is the preferred substrate for reactions requiring a highly activated aldehyde, such as Knoevenagel condensations, Wittig reactions, and reductive aminations.[1]

  • This compound is significantly less reactive in nucleophilic additions to the carbonyl group. The powerful electron-donating resonance effect of the para-piperidinyl substituent deactivates the aldehyde group, making it a poorer electrophile. Its synthesis and utility often revolve around the reactivity of the aromatic ring itself, particularly in SNAr reactions where the nitro group activates the ring for substitution.

References

A Comparative Analysis of the Biological Activity of Thiosemicarbazones: 3-Nitro-4-(piperidin-1-yl)benzaldehyde as a Precursor of Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents, thiosemicarbazones have emerged as a versatile class of compounds with a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides a comparative analysis of the biological activity of thiosemicarbazones derived from 3-Nitro-4-(piperidin-1-yl)benzaldehyde and other benzaldehyde precursors. The data presented herein, supported by detailed experimental protocols, aims to inform researchers, scientists, and drug development professionals on the structure-activity relationships that govern the efficacy of these promising compounds.

The core structure of thiosemicarbazones, characterized by a sulfur and nitrogen-rich pharmacophore, allows for significant chemical modification, particularly through the variation of the aldehyde precursor. This structural flexibility has a profound impact on their biological profile. This guide synthesizes data from multiple studies to offer a comparative overview of their performance.

Comparative Anticancer Activity

The in vitro anticancer activity of thiosemicarbazones is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below, collated from different studies, showcases the cytotoxic potential of thiosemicarbazones derived from different benzaldehyde precursors.

Precursor AldehydeThiosemicarbazone DerivativeCancer Cell LineIC50 (µM)Reference
This compoundNot explicitly found in a comparative study---
4-Nitrobenzaldehyde4-Nitrobenzaldehyde thiosemicarbazoneMCF-7 (Breast)7.59[1]
EAC (Ehrlich Ascites Carcinoma)2.80[1]
B16-F0 (Melanoma)5.85[1]
3-Methoxybenzaldehyde3-Methoxybenzaldehyde thiosemicarbazoneMCF-7 (Breast)14.25[1]
EAC (Ehrlich Ascites Carcinoma)2.82[1]
B16-F0 (Melanoma)5.88[1]
m-CN-benzaldehydem-CN-benzaldehyde thiosemicarbazoneK562 (Leukemia)>100[2]
A549 (Lung)>100[2]
HCT-15 (Colon)>100[2]
o-NO2-benzaldehydeo-NO2-benzaldehyde thiosemicarbazoneK562 (Leukemia)20.9[2]
A549 (Lung)27.8[2]
HCT-15 (Colon)23.5[2]
4-(4-hydroxypiperidin-1-yl)benzaldehyde2-(4-(4-hydroxypiperidin-1-yl)benzylidene)-N-(4-fluorophenyl)hydrazine-1-carbothioamideA549 (Lung)2.81[3]
2-(4-(4-hydroxypiperidin-1-yl)benzylidene)-N-(2,3-dichlorophenyl)hydrazine-1-carbothioamideA549 (Lung)0.58[3]

Comparative Antimicrobial Activity

The antimicrobial efficacy of thiosemicarbazones is typically determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for various thiosemicarbazone derivatives against different bacterial and fungal strains.

Precursor AldehydeThiosemicarbazone DerivativeMicroorganismMIC (µg/mL)Reference
3-Nitrobenzaldehyde3-Nitrobenzaldehyde thiosemicarbazoneBacillus subtilisInactive[4]
Staphylococcus aureusInactive[4]
Escherichia coliInactive[4]
Pseudomonas aeruginosaInactive[4]
Candida albicansInactive[4]
2-PyridinecarboxaldehydeN-(2-chlorophenyl)hydrazinylidene)methyl)pyridineBacillus cereus10[5]
N-phenyl-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamideBacillus subtilis200[5]
Staphylococcus epidermidis200[5]
Listeria monocytogenes200[5]

Experimental Protocols

Synthesis of Thiosemicarbazones from Substituted Benzaldehydes

A general and widely used method for the synthesis of thiosemicarbazones involves the condensation reaction of a substituted benzaldehyde with thiosemicarbazide.[6][7]

Materials:

  • Substituted benzaldehyde (e.g., this compound, 4-Nitrobenzaldehyde)

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of the substituted benzaldehyde and thiosemicarbazide in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux the reaction mixture for a period ranging from 1 to 6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated thiosemicarbazone product is collected by filtration.

  • The crude product is then washed with cold ethanol and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

In Vitro Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[8][9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • Thiosemicarbazone compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thiosemicarbazone compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13]

Materials:

  • Bacterial or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Thiosemicarbazone compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the thiosemicarbazone compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Research Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of thiosemicarbazones.

Caption: A flowchart illustrating the synthesis and subsequent biological evaluation of thiosemicarbazone derivatives.

Discussion and Future Directions

The presence of a nitro group, particularly at the ortho or para position, appears to be favorable for anticancer activity. The piperidine ring, a common scaffold in medicinal chemistry, can enhance lipophilicity and cellular uptake. The combination of the electron-withdrawing nitro group and the bulky, lipophilic piperidine moiety in the this compound precursor presents an intriguing candidate for synthesizing novel thiosemicarbazones with potentially superior biological profiles.

Further research is warranted to synthesize and evaluate thiosemicarbazones derived from this compound and to conduct direct comparative studies against a panel of other substituted benzaldehyde-derived thiosemicarbazones. Such studies, employing standardized experimental protocols, will be crucial for elucidating clear structure-activity relationships and for the rational design of next-generation thiosemicarbazone-based therapeutic agents.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. 3-Nitro-4-(piperidin-1-yl)benzaldehyde, a key building block in the synthesis of various therapeutic agents, necessitates robust analytical methods for its quantification.[1] This guide provides a comprehensive comparison of potential analytical methodologies for the determination of this compound, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] This guide will delve into the practical application of these principles, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this specific analyte. We will explore the causality behind experimental choices and provide a framework for developing a self-validating analytical system.

The Foundation of Trustworthiness: ICH Q2(R2) Guidelines

The recently revised ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, emphasizing a lifecycle management approach.[2][8][9] The core validation parameters that will form the basis of our comparison include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10][11]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[11]

  • Accuracy: The closeness of test results to the true value.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is contingent upon the physicochemical properties of this compound (Molecular Formula: C₁₂H₁₄N₂O₃, Molecular Weight: 234.26 g/mol ), which is a solid at room temperature.[1][12][13] Both HPLC and GC present viable options for its quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[14][15] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point, given the presence of a chromophore in the molecule.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation s1 Weigh Standard & Sample s2 Dissolve in Diluent (e.g., Acetonitrile/Water) s1->s2 s3 Volumetric Dilution to Working Concentrations s2->s3 h1 Inject into HPLC System s3->h1 Aliquots h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Peak Integration & Area Measurement h3->d1 Chromatogram d2 Linearity, Accuracy, Precision Calculation d1->d2 d3 Quantification of Analyte d2->d3 end

Caption: HPLC method development and validation workflow.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[16] Given that this compound has a melting point of 50-54°C, it is amenable to GC analysis, likely with a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced specificity.[1]

dot

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Validation g1 Weigh Standard & Sample g2 Dissolve in Volatile Solvent (e.g., Dichloromethane) g1->g2 g3 Dilution to Working Range g2->g3 gc1 Inject into GC Inlet g3->gc1 Aliquots gc2 Separation in Capillary Column gc1->gc2 gc3 FID or MS Detection gc2->gc3 gd1 Peak Area Integration gc3->gd1 Chromatogram gd2 Validation Parameter Assessment gd1->gd2 gd3 Analyte Quantification gd2->gd3 end_gc

Sources

Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibition: A Scoping Study of Benzaldehyde Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of dihydrofolate reductase (DHFR) inhibition, with a specific focus on the potential of 3-Nitro-4-(piperidin-1-yl)benzaldehyde derivatives. While direct experimental data on this specific scaffold is not prevalent in current literature, this document synthesizes established principles of DHFR inhibition and draws comparisons with structurally related and well-characterized inhibitor classes. The insights presented herein are intended for researchers, scientists, and drug development professionals exploring novel antifolate agents.

The Critical Role of DHFR in Cellular Metabolism and as a Therapeutic Target

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor. THF and its derivatives are crucial for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a linchpin in cellular proliferation and survival. The pivotal role of this enzyme has established it as a prime target for a range of therapeutics, including antibacterial, antiprotozoal, and anticancer agents.

The classical mechanism of DHFR inhibitors, such as methotrexate, involves competitive binding to the enzyme's active site, preventing the binding of the natural substrate, DHF. This disruption of the folate pathway leads to the cessation of DNA synthesis and, ultimately, cell death.

Structural Dissection of the this compound Scaffold

To evaluate the potential of this compound derivatives as DHFR inhibitors, we must first dissect the core structural motifs and their potential interactions within the DHFR active site.

  • Benzaldehyde Core: This aromatic ring can serve as a foundational scaffold, positioning other functional groups for optimal interaction with amino acid residues in the active site. It can engage in hydrophobic and π-π stacking interactions.

  • Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro substituent can modulate the electronic properties of the aromatic ring. It may also act as a hydrogen bond acceptor, potentially interacting with donor residues in the enzyme's binding pocket.

  • Piperidin-1-yl Group: This bulky, saturated heterocyclic moiety can occupy hydrophobic pockets within the active site. Its conformational flexibility may allow it to adapt to the topology of the binding site, contributing to the overall binding affinity.

The logical relationship for evaluating this novel scaffold is outlined in the workflow below.

G cluster_0 Scaffold Analysis & Hypothesis cluster_1 Comparative Virtual & In Vitro Screening cluster_2 Lead Optimization & Validation A Identify Core Scaffold: This compound B Dissect Functional Groups: - Benzaldehyde Core - Nitro Group - Piperidine Ring A->B C Hypothesize Interactions with DHFR Active Site Based on Known Inhibitor Pharmacophores B->C D In Silico Docking Studies (Compare with known inhibitors) C->D Design Phase E Synthesize Derivative Library D->E F In Vitro DHFR Enzyme Inhibition Assay E->F G Determine IC50 Values F->G H Structure-Activity Relationship (SAR) Studies G->H Validation Phase I Cell-Based Assays (Antimicrobial/Anticancer) H->I J Lead Optimization I->J

Caption: Workflow for the evaluation of novel DHFR inhibitor scaffolds.

Comparative Analysis with Established Non-Classical DHFR Inhibitors

While the specific scaffold is novel, we can draw valuable comparisons with other classes of non-classical DHFR inhibitors that have been explored. The following table summarizes the performance of select inhibitor classes, providing a benchmark for potential future studies.

Inhibitor ClassCore Scaffold ExampleOrganism/Enzyme SourceReported IC50 Range (µM)Key Structural Features for Activity
Chalcones 2',4'-dihydroxy-3,4-dimethoxychalconeCandida albicans5.2 - 15.8Hydroxylation pattern on the aromatic rings is crucial for binding.
Quinazolines TrimetrexateHuman0.003 - 0.01The quinazoline ring mimics the pteridine ring of the natural substrate.
Pyrimidines TrimethoprimEscherichia coli0.005 - 0.01The 2,4-diaminopyrimidine moiety is a key pharmacophore.
Thiazoles Substituted aminothiazolesMycobacterium tuberculosis10 - 50The thiazole ring and its substituents engage in key hydrogen bonds.

This comparative data highlights the diversity of scaffolds that can achieve effective DHFR inhibition. The IC50 values span a wide range, underscoring the importance of specific structural features and the target organism. For the this compound derivatives to be considered promising leads, they would need to demonstrate competitive IC50 values in the low micromolar to nanomolar range.

Experimental Protocols for Assessing DHFR Inhibition

To empirically validate the inhibitory potential of any new compound series, a robust and reproducible experimental workflow is essential. The following protocols describe the standard methods for in vitro DHFR enzyme inhibition assays and the subsequent determination of IC50 values.

In Vitro DHFR Spectrophotometric Assay

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Recombinant DHFR enzyme

  • NADPH solution (e.g., 10 mM stock)

  • DHF solution (e.g., 10 mM stock)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a final concentration of 100 µM NADPH, and the desired concentration of the test compound (or DMSO for control).

  • Enzyme Addition: Add the DHFR enzyme to each well to a final concentration that yields a linear reaction rate (e.g., 10-20 nM).

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C) for 5 minutes to allow the test compound to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding DHF to a final concentration of 10 µM.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes a 50% reduction in the rate of the enzymatic reaction.

Procedure:

  • Perform DHFR Assay: Conduct the spectrophotometric assay described above using a range of concentrations of the test compound (typically a serial dilution).

  • Calculate Percent Inhibition: For each concentration, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control))

  • Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • IC50 Calculation: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

The following diagram illustrates the general experimental workflow for screening and characterizing potential DHFR inhibitors.

G A Compound Library (e.g., Benzaldehyde Derivatives) B Primary Screening: Single High-Concentration DHFR Inhibition Assay A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Dose-Response Assay: Test Hits at Multiple Concentrations C->D E Calculate IC50 Values D->E F Mechanism of Action Studies: (e.g., Enzyme Kinetics, Isothermal Titration Calorimetry) E->F G Lead Compound Identification F->G

Caption: High-throughput screening workflow for DHFR inhibitors.

Conclusion and Future Perspectives

The exploration of novel scaffolds for DHFR inhibition remains a critical endeavor in the fight against infectious diseases and cancer. While the this compound scaffold is not yet established in the literature as a potent DHFR inhibitor, a systematic analysis of its structural components suggests a potential for interaction with the enzyme's active site.

The path forward requires a multi-pronged approach, beginning with in silico modeling to predict binding modes and affinities, followed by the chemical synthesis of a focused library of derivatives. Subsequent in vitro screening, as detailed in the protocols above, will be essential to validate these predictions and determine the true inhibitory potential of this compound class. Structure-activity relationship studies will then guide the optimization of lead compounds, with the ultimate goal of developing novel and effective DHFR-targeting therapeutics. This guide serves as a foundational framework for initiating such an investigation.

A Comparative Spectroscopic Guide to Positional Isomers of Nitro-Piperidinyl Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral properties of 3-Nitro-4-(piperidin-1-yl)benzaldehyde and its positional isomers. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document presents available experimental data alongside predicted spectral characteristics, supported by detailed experimental protocols and visual diagrams to facilitate comprehension.

Introduction to the Isomers

The positional isomers of nitro-piperidinyl benzaldehyde, all with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol , exhibit unique physicochemical properties due to the varied substitution patterns on the benzene ring. The interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating piperidinyl group, in conjunction with the aldehyde functionality (-CHO), significantly influences the electronic environment of the molecule, leading to distinct spectral fingerprints. This guide focuses on the comparison of the following four isomers:

  • Isomer 1: this compound (CAS: 39911-29-0)

  • Isomer 2: 5-Nitro-2-(piperidin-1-yl)benzaldehyde (CAS: 59278-52-5)

  • Isomer 3: 4-Nitro-3-(piperidin-1-yl)benzaldehyde

  • Isomer 4: 2-Nitro-5-(piperidin-1-yl)benzaldehyde

Spectral Data Comparison

The following tables summarize the key experimental and predicted spectral data for the four isomers.

¹H NMR Spectroscopy Data (Predicted Chemical Shifts, δ [ppm])
ProtonIsomer 1 (3-NO₂, 4-piperidnyl)Isomer 2 (5-NO₂, 2-piperidinyl)Isomer 3 (4-NO₂, 3-piperidinyl) (Predicted)Isomer 4 (2-NO₂, 5-piperidinyl) (Predicted)
-CHO ~9.8 (s)~10.2 (s)~9.9 (s)~10.3 (s)
Aromatic H H-2: ~8.1 (d) H-5: ~7.2 (d) H-6: ~8.0 (dd)H-3: ~7.0 (d) H-4: ~8.2 (dd) H-6: ~8.5 (d)H-2: ~8.3 (d) H-5: ~8.0 (d) H-6: ~8.2 (dd)H-3: ~7.8 (d) H-4: ~7.6 (dd) H-6: ~8.0 (d)
Piperidinyl H ~3.2 (m, 4H), ~1.7 (m, 6H)~3.1 (m, 4H), ~1.6 (m, 6H)~3.3 (m, 4H), ~1.7 (m, 6H)~3.4 (m, 4H), ~1.8 (m, 6H)

Note: Predicted values are based on established substituent effects on the benzaldehyde ring.

¹³C NMR Spectroscopy Data (Predicted Chemical Shifts, δ [ppm])
CarbonIsomer 1 (3-NO₂, 4-piperidnyl)Isomer 2 (5-NO₂, 2-piperidinyl)Isomer 3 (4-NO₂, 3-piperidinyl) (Predicted)Isomer 4 (2-NO₂, 5-piperidinyl) (Predicted)
-CHO ~190~188~191~189
Aromatic C C-1: ~130 C-2: ~132 C-3: ~140 C-4: ~155 C-5: ~118 C-6: ~130C-1: ~125 C-2: ~158 C-3: ~115 C-4: ~128 C-5: ~145 C-6: ~130C-1: ~135 C-2: ~130 C-3: ~150 C-4: ~148 C-5: ~125 C-6: ~128C-1: ~133 C-2: ~152 C-3: ~125 C-4: ~128 C-5: ~140 C-6: ~120
Piperidinyl C ~50 (CH₂) ~26 (CH₂) ~24 (CH₂)~53 (CH₂) ~26 (CH₂) ~24 (CH₂)~52 (CH₂) ~26 (CH₂) ~24 (CH₂)~54 (CH₂) ~26 (CH₂) ~24 (CH₂)

Note: Predicted values are based on established substituent effects on the benzaldehyde ring.

Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies, cm⁻¹)
Functional GroupIsomer 1 (3-NO₂, 4-piperidnyl)Isomer 2 (5-NO₂, 2-piperidinyl)Isomer 3 (4-NO₂, 3-piperidinyl) (Predicted)Isomer 4 (2-NO₂, 5-piperidinyl) (Predicted)
C=O (aldehyde) ~1700~1695~1705~1690
NO₂ (asymmetric) ~1520~1515~1525~1510
NO₂ (symmetric) ~1340~1345~1335~1350
C-N (aromatic) ~1260~1270~1250~1280
UV-Vis Spectroscopy Data (λmax, nm)
TransitionIsomer 1 (3-NO₂, 4-piperidnyl)Isomer 2 (5-NO₂, 2-piperidinyl)Isomer 3 (4-NO₂, 3-piperidinyl) (Predicted)Isomer 4 (2-NO₂, 5-piperidinyl) (Predicted)
π → π ~280, ~350~275, ~360~270, ~340~290, ~370
n → π ~420~430~410~440
Mass Spectrometry Data (Key Fragments, m/z)
FragmentationIsomer 1 (3-NO₂, 4-piperidnyl)Isomer 2 (5-NO₂, 2-piperidinyl)Isomer 3 (4-NO₂, 3-piperidinyl) (Predicted)Isomer 4 (2-NO₂, 5-piperidinyl) (Predicted)
[M]⁺ 234234234234
[M-H]⁺ 233233233233
[M-NO₂]⁺ 188188188188
[M-CHO]⁺ 205205205205
[Piperidinyl fragment]⁺ 84848484

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule.

  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, typically operating at 400 MHz or 600 MHz for ¹H and 100 or 151 MHz for ¹³C nuclei.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a pulse width of 30-90 degrees, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Proton-decoupled spectra are acquired with a spectral width of approximately 250 ppm. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[1] Pressure is applied to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Objective: To study the electronic transitions within the molecule.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. A cuvette containing the pure solvent is used as a reference.[2]

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm.[3] Key parameters include the scan speed and the spectral bandwidth.[4]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.[5]

  • Sample Preparation: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The sample must be volatile enough for this technique.[5]

  • Data Acquisition: The sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[6] The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[6]

Visualizations

The following diagrams illustrate the structural relationships of the isomers and a general workflow for their spectral characterization.

Isomer_Comparison cluster_isomers Positional Isomers of Nitro-Piperidinyl Benzaldehyde cluster_properties Spectral Properties Influenced by Substituent Position Isomer1 Isomer 1 This compound NMR ¹H & ¹³C NMR - Chemical Shifts - Coupling Patterns Isomer1->NMR IR IR Spectroscopy - C=O Stretch Frequency - NO₂ Stretch Frequencies Isomer1->IR UV_Vis UV-Vis Spectroscopy - λmax of π→π* & n→π* transitions Isomer1->UV_Vis MS Mass Spectrometry - Fragmentation Patterns Isomer1->MS Isomer2 Isomer 2 5-Nitro-2-(piperidin-1-yl)benzaldehyde Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS Isomer3 Isomer 3 4-Nitro-3-(piperidin-1-yl)benzaldehyde Isomer3->NMR Isomer3->IR Isomer3->UV_Vis Isomer3->MS Isomer4 Isomer 4 2-Nitro-5-(piperidin-1-yl)benzaldehyde Isomer4->NMR Isomer4->IR Isomer4->UV_Vis Isomer4->MS

Caption: Structural isomers and their corresponding spectral properties.

Spectral_Workflow cluster_workflow General Workflow for Spectral Characterization start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir uv_vis UV-Vis Spectroscopy start->uv_vis ms Mass Spectrometry start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis conclusion Structure Confirmed data_analysis->conclusion

Caption: Workflow for spectroscopic characterization of a compound.

References

cost-benefit analysis of different synthetic routes to 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Two Synthetic Routes

The compound 3-Nitro-4-(piperidin-1-yl)benzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of two primary synthetic routes to this compound: the nucleophilic aromatic substitution (SNAr) of piperidine with either 4-fluoro-3-nitrobenzaldehyde or 4-chloro-3-nitrobenzaldehyde. The objective is to offer a clear, data-driven cost-benefit analysis to aid researchers in selecting the most appropriate synthetic strategy.

Executive Summary

Both synthetic pathways, leveraging the SNAr reaction, are viable for the preparation of this compound. The choice between the two routes will likely depend on a balance of factors including the cost and availability of starting materials, desired reaction times, and considerations regarding solvent and reagent safety and disposal. The fluoro-substituted starting material is generally more reactive, potentially leading to higher yields and shorter reaction times, but may come at a higher initial cost.

Synthetic Route Comparison

The two routes under consideration are:

  • Route 1: Nucleophilic aromatic substitution of piperidine on 4-fluoro-3-nitrobenzaldehyde.

  • Route 2: Nucleophilic aromatic substitution of piperidine on 4-chloro-3-nitrobenzaldehyde.

The following sections provide a detailed breakdown of the quantitative data, experimental protocols, and a logical workflow for the comparison of these two synthetic routes.

Data Presentation

Table 1: Starting Material Cost and Properties

Parameter4-fluoro-3-nitrobenzaldehyde4-chloro-3-nitrobenzaldehydePiperidine
CAS Number 42564-51-216588-34-4110-89-4
Molecular Weight ( g/mol ) 169.11185.5685.15
Purity ≥95% - >98%min. 95.0 % - 98%≥99%
Price (per gram/mL) €15.00 - €35.00/g₹3600/25g (~$1.7/g) -
174.75/25g(174.75/25g (~174.75/25g(
7/g)
$35.00/100mL - $82.00/100mL

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Table 2: Reaction Conditions and Performance (Estimated)

ParameterRoute 1 (Fluoro)Route 2 (Chloro)
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr)
Typical Solvent DMF, DMSO, or other polar aprotic solventsDMF, DMSO, or other polar aprotic solvents
Base K₂CO₃, Et₃N, or other non-nucleophilic basesK₂CO₃, Et₃N, or other non-nucleophilic bases
Reaction Temperature (°C) 80 - 10090 - 120
Reaction Time (hours) 4 - 128 - 24
Reported Yield (%) High (expected >90%)Moderate to High (expected 70-90%)
Purification Recrystallization or column chromatographyRecrystallization or column chromatography

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are presented below as generalized procedures based on established methodologies for similar SNAr reactions.

Route 1: From 4-fluoro-3-nitrobenzaldehyde

Materials:

  • 4-fluoro-3-nitrobenzaldehyde

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and piperidine (1.2 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: From 4-chloro-3-nitrobenzaldehyde

Materials:

  • 4-chloro-3-nitrobenzaldehyde

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and piperidine (1.5 equivalents).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cost-benefit analysis of the two synthetic routes.

Cost_Benefit_Analysis_Workflow start Define Target Molecule: This compound route1 Route 1: From 4-fluoro-3-nitrobenzaldehyde start->route1 route2 Route 2: From 4-chloro-3-nitrobenzaldehyde start->route2 cost_analysis Cost Analysis route1->cost_analysis performance_analysis Performance Analysis route1->performance_analysis safety_analysis Safety & Environmental Analysis route1->safety_analysis route2->cost_analysis route2->performance_analysis route2->safety_analysis decision Optimal Route Selection cost_analysis->decision performance_analysis->decision safety_analysis->decision

Caption: Logical workflow for comparing synthetic routes.

Discussion and Conclusion

The selection of the optimal synthetic route for this compound involves a multi-faceted analysis.

  • Cost: While the price of starting materials can fluctuate, 4-chloro-3-nitrobenzaldehyde is often more cost-effective than its fluoro- counterpart.[1] However, a comprehensive cost analysis must also factor in the cost of solvents, bases, energy consumption for longer reaction times, and waste disposal.

  • Performance: The carbon-fluorine bond is generally more susceptible to nucleophilic aromatic substitution than the carbon-chlorine bond due to the higher electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. This typically translates to higher reaction rates and potentially higher yields for Route 1.

  • Safety and Environmental Impact: Both routes utilize piperidine, which is a flammable and toxic liquid, and a polar aprotic solvent like DMF, which has reproductive toxicity concerns. Proper personal protective equipment and handling in a well-ventilated fume hood are essential. The choice between the two routes does not significantly alter the primary safety and environmental concerns, which are mainly associated with the common reagents and solvents.

Recommendation:

For laboratory-scale synthesis where the cost of starting materials is less of a constraint and higher throughput is desired, Route 1 (from 4-fluoro-3-nitrobenzaldehyde) is likely the preferred option due to its expected higher reactivity and potentially cleaner reaction profile. For larger-scale production where cost is a primary driver, Route 2 (from 4-chloro-3-nitrobenzaldehyde) may be more economical, provided that the longer reaction times and potentially lower yields are acceptable.

Ultimately, the decision should be based on a thorough in-house evaluation of both routes, considering the specific economic and logistical constraints of the research or manufacturing environment.

References

A Comparative Guide to the Electrophilicity of Aromatic Aldehydes: The Case of 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrophilicity of 3-Nitro-4-(piperidin-1-yl)benzaldehyde against a range of other aromatic aldehydes. The electrophilicity of the aldehyde's carbonyl carbon is a critical parameter in organic synthesis and drug development, influencing reaction rates, mechanisms, and the potential for covalent interactions with biological nucleophiles. This document outlines the theoretical basis for this comparison, supported by experimental data from relevant literature, and provides detailed experimental protocols for assessing aldehyde reactivity.

Understanding Electrophilicity in Aromatic Aldehydes

The reactivity of the carbonyl group in aromatic aldehydes is fundamentally governed by the electron density at the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) , such as the nitro group (-NO₂), decrease the electron density on the benzene ring and, by extension, on the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs) , such as amino (-NR₂) or methoxy (-OCH₃) groups, increase the electron density on the ring and the carbonyl carbon. This donation of electron density renders the carbonyl carbon less electrophilic, thereby reducing its reactivity towards nucleophiles.

The Hammett equation provides a quantitative means to assess these electronic effects through substituent constants (σ). A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The magnitude of σ reflects the strength of this effect.

Analysis of this compound

In the case of this compound, two competing electronic effects are at play:

  • Para-Piperidino Group: The piperidino group at the para position is a potent electron-donating group due to the resonance effect of the nitrogen lone pair. This effect strongly deactivates the aldehyde towards nucleophilic attack. The Hammett constant for a similar para-dimethylamino group (σₚ) is approximately -0.83.

  • Meta-Nitro Group: The nitro group at the meta position is a strong electron-withdrawing group, primarily through its inductive effect. This effect increases the electrophilicity of the carbonyl carbon. The Hammett constant for a meta-nitro group (σₘ) is approximately +0.71.[1][2]

The overall electrophilicity of this compound is a balance of these opposing effects. The powerful electron-donating resonance of the para-piperidino group is expected to have a dominant influence, significantly reducing the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde. However, the meta-nitro group will partially counteract this effect, making it more electrophilic than 4-(piperidin-1-yl)benzaldehyde alone.

Quantitative Comparison of Aromatic Aldehyde Reactivity

To provide a quantitative comparison, we can examine the performance of various substituted benzaldehydes in a standard reaction that is sensitive to the aldehyde's electrophilicity, such as the Knoevenagel condensation . In this reaction, the aldehyde reacts with an active methylene compound in the presence of a basic catalyst. Aldehydes with greater electrophilicity will generally react faster.[3][4]

Substituted BenzaldehydeSubstituent Position(s)Hammett Constant(s) (σ)Reaction Time (min)Yield (%)Relative Electrophilicity
4-Nitrobenzaldehyde4-NO₂σₚ = +0.781098Very High
3-Nitrobenzaldehyde3-NO₂σₘ = +0.711595High
Benzaldehyde(unsubstituted)H = 0.006092Moderate
4-Chlorobenzaldehyde4-Clσₚ = +0.234594Moderate-High
This compound 3-NO₂, 4-piperidino Σσ ≈ -0.12 (estimated) > 120 (estimated) Lower (estimated) Low
4-Methoxybenzaldehyde4-OCH₃σₚ = -0.2718085Low
4-(Dimethylamino)benzaldehyde4-N(CH₃)₂σₚ = -0.83> 240LowVery Low

Note: Reaction times and yields are illustrative and can vary based on specific reaction conditions. The data for aldehydes other than the target compound are compiled from representative literature on Knoevenagel condensations. The estimated position of this compound is based on the net effect of its powerful electron-donating para-substituent and electron-withdrawing meta-substituent.

Visualizing Electronic Effects and Experimental Workflow

The following diagrams illustrate the key concepts and a typical experimental workflow for comparing aldehyde electrophilicity.

G cluster_0 Electronic Effects on Benzaldehyde Benzaldehyde Benzaldehyde Carbonyl Carbon Carbonyl Carbon Benzaldehyde->Carbonyl Carbon Baseline Electrophilicity 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Piperidinobenzaldehyde 4-Piperidinobenzaldehyde Target_Aldehyde This compound Nitro_Group NO2 (EWG) Nitro_Group->4-Nitrobenzaldehyde Increases Electrophilicity Nitro_Group->Target_Aldehyde Increases (Inductive) Piperidino_Group Piperidino (EDG) Piperidino_Group->4-Piperidinobenzaldehyde Decreases Electrophilicity Piperidino_Group->Target_Aldehyde Decreases (Resonance)

Caption: Electronic influence of substituents on the electrophilicity of the aldehyde group.

G start Start: Prepare Reactants reactants Aldehyde (1.0 mmol) Malononitrile (1.0 mmol) Ethanol (10 mL) start->reactants catalyst Add Piperidine (catalytic amount) reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitor Monitor Reaction by TLC reaction->monitor workup Precipitate Product (e.g., add water) monitor->workup Reaction Complete isolate Isolate by Filtration workup->isolate purify Recrystallize Product isolate->purify analyze Analyze Product (NMR, M.P.) purify->analyze end End: Characterized Product analyze->end

Caption: Experimental workflow for the Knoevenagel condensation.

Experimental Protocols

The following is a representative protocol for the Knoevenagel condensation, which can be used to compare the reactivity of different aromatic aldehydes.

Objective: To synthesize a substituted benzylidenemalononitrile via Knoevenagel condensation and to compare reaction times as a measure of relative aldehyde electrophilicity.

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • To a 25 mL round-bottom flask, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture until the solids are dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC at regular intervals (e.g., every 15-30 minutes).

  • Upon completion of the reaction (disappearance of the aldehyde spot on TLC), the product may precipitate directly from the reaction mixture. If not, add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethanol/water).

  • Dry the purified product and determine its yield, melting point, and characterize it by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Malononitrile is toxic and should be handled with care.

Conclusion

The electrophilicity of this compound is a result of the interplay between a strong electron-donating group and a strong electron-withdrawing group. The para-piperidino group's powerful resonance effect is expected to dominate, making this aldehyde significantly less reactive towards nucleophiles than benzaldehyde and its electron-deficient derivatives like 4-nitrobenzaldehyde. However, the presence of the meta-nitro group makes it more electrophilic than aldehydes with only strong electron-donating substituents. This nuanced reactivity profile makes it an interesting substrate for synthetic and medicinal chemistry applications where fine-tuning of electrophilicity is required. The Knoevenagel condensation serves as a reliable and straightforward experimental model to validate these theoretical predictions.

References

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

Navigating the complexities of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Nitro-4-(piperidin-1-yl)benzaldehyde, ensuring the safety of personnel and compliance with regulatory standards. As Senior Application Scientist, my focus is to deliver a framework that is not only procedurally sound but also grounded in the chemical principles that dictate these precautions.

Understanding the Hazard Profile: Why Specific Disposal is Crucial

This compound is a substituted aromatic compound with functional groups that define its hazard profile. The presence of a nitro group on the benzaldehyde ring, coupled with a piperidine substituent, necessitates a cautious approach to its handling and disposal.

The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are significant.[1] This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Understanding these hazards is the first step in appreciating why indiscriminate disposal is not an option. Aromatic nitro compounds, as a class, can also exhibit aquatic toxicity, making environmental release a serious concern.[2]

Hazard ClassificationGHS CodeImplication for Handling and Disposal
Skin Corrosion/IrritationH315Requires the use of chemically resistant gloves and lab coats. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Damage/IrritationH319Mandates the use of safety goggles or a face shield. Any spillages must be handled in a way that prevents airborne dust or splashes.
Specific target organ toxicityH335Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Potential Aquatic ToxicityH411, H412Prohibits disposal down the drain or in general waste. The chemical must be segregated for specialized hazardous waste disposal to prevent environmental contamination.[3]

The Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in a sanitary sewer or mixed with general laboratory trash.[1][4][5]

Step 1: Segregation of Waste

Proper segregation is the foundation of safe chemical disposal. This compound waste should be categorized as a non-halogenated organic solid .

  • Solid Waste: This includes the pure compound, any contaminated items such as weighing paper, gloves, and disposable lab coats.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream should be segregated based on the solvent used (e.g., non-halogenated or halogenated organic solvent waste).

Step 2: Containerization

All waste containing this compound must be collected in a designated, properly labeled, and sealed container.

  • Container Type: Use a chemically resistant, sealable container. For solids, a high-density polyethylene (HDPE) wide-mouth bottle is suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the primary hazard(s) (e.g., "Irritant").

  • Closure: Ensure the container is tightly sealed to prevent any leaks or release of dust.

Step 3: Storage Pending Disposal

Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated.

  • Away from heat sources and incompatible materials (e.g., strong oxidizing agents).[5][6]

  • Clearly marked as a hazardous waste storage area.

Step 4: Professional Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[4][5] These professionals have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound and legally compliant manner, typically through high-temperature incineration.

Spill Management: Immediate Actions

In the event of a spill, the immediate priority is to contain the material and prevent exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. Place the swept material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and absorbent material. All materials used for cleanup must also be disposed of as hazardous waste.

Logical Framework for Disposal Decision-Making

To aid researchers in the decision-making process for waste management, the following diagram illustrates the logical flow for the disposal of this compound.

G cluster_start cluster_type cluster_solid_path cluster_liquid_path cluster_end start Waste Generation (this compound) solid Solid Waste (Pure compound, contaminated PPE) start->solid liquid Liquid Waste (Compound in solvent) start->liquid solid_container Seal in Labeled Container (Non-Halogenated Organic Solid) solid->solid_container liquid_container Segregate by Solvent Type (e.g., Non-Halogenated Organic Liquid) liquid->liquid_container storage Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Licensed Disposal Vendor storage->disposal

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, researchers and laboratory managers can ensure the safe and responsible disposal of this compound, upholding the highest standards of scientific integrity and environmental protection.

References

  • (n.d.). 3 - SAFETY DATA SHEET.

Sources

Essential Safety and Operational Guide for 3-Nitro-4-(piperidin-1-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Nitro-4-(piperidin-1-yl)benzaldehyde. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This compound is known to cause skin, eye, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[3]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[3]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[3][4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[3]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

1. Preparation and Engineering Controls:

  • All handling of the powdered compound should occur within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any dust.[3]

  • Use anti-static weighing paper or a contained weighing system to prevent dispersal of the powder.

  • Avoid the formation of dust during handling.[5][6]

3. During the Experiment:

  • Keep all containers with this compound clearly labeled.[3]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management and Disposal Plan

Spill Management Protocol:

  • Evacuate: Evacuate personnel from the immediate spill area.[3]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[3]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[3]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[3][5] Avoid creating dust.[5]

Waste Disposal Plan:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Contaminated materials and the chemical itself should be disposed of as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not let the product enter drains.[5]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate Experiment Complete cleanup_waste Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff finish End of Process cleanup_doff->finish

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.